molecular formula C8H15N B1331481 9-Azabicyclo[3.3.1]nonane CAS No. 280-97-7

9-Azabicyclo[3.3.1]nonane

Cat. No.: B1331481
CAS No.: 280-97-7
M. Wt: 125.21 g/mol
InChI Key: ATPGYYPVVKZFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a highly efficient, low-hindrance nitroxyl radical catalyst that demonstrates superior reactivity compared to traditional catalysts like TEMPO . Its primary research value lies in organic synthesis, particularly in metal-catalyzed aerobic oxidations. ABNO is exceptionally effective in the presence of copper catalysts for the oxidation of a broad range of primary and secondary alcohols—including aliphatic, benzylic, and allylic alcohols—to their corresponding aldehydes and ketones under mild conditions using ambient air as the oxidant . This catalyst system exhibits broad functional group compatibility, with many reactions completing within one hour at room temperature . Beyond simple oxidations, ABNO enables more complex transformations. It is a key component in the efficient aerobic oxidative coupling of alcohols and amines to form secondary and tertiary amides, a reaction that works for all permutations of benzylic and aliphatic alcohols with primary and secondary amines . Furthermore, Cu/ABNO catalyst systems facilitate aerobic oxidative lactonization of diols and the coupling of diols with primary amines to synthesize N-substituted pyrroles, showcasing its utility in building complex molecular architectures . The compound is offered with a Certificate of Analysis and is intended for research applications only. This product is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGYYPVVKZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301641
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-97-7
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 9-azabicyclo[3.3.1]nonane ring system, a conformationally constrained bridged bicyclic amine, represents a pivotal structural motif in a diverse array of natural products. This guide provides a comprehensive technical overview of natural products containing this scaffold, with a focus on their classification, biosynthetic origins, seminal total syntheses, and significant biological activities. We will delve into the intricacies of the granatane, macroline, and homotropane alkaloids, offering insights into the enzymatic machinery that constructs these complex architectures and the chemical strategies devised to conquer them in the laboratory. Furthermore, this guide will explore the pharmacological potential of these molecules, underpinning their relevance in modern drug discovery and development.

Introduction: The Structural Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane scaffold, often referred to as granatane, is a distinctive three-dimensional framework that imparts significant conformational rigidity to the molecules that contain it. This pre-organization in space is a key determinant of the biological activity of these natural products, as it facilitates high-affinity interactions with specific protein targets. The bicyclic nature of the scaffold, with the nitrogen atom at the bridgehead, creates a unique spatial arrangement of substituents, leading to a wide spectrum of pharmacological effects, from anticancer and antimicrobial to potent neuroactive properties.[1][2] This guide will navigate the chemical landscape of these fascinating molecules, providing a technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Major Classes of 9-Azabicyclo[3.3.1]nonane-Containing Natural Products

Natural products featuring the 9-azabicyclo[3.3.1]nonane core are predominantly classified as alkaloids, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. We will explore three prominent classes:

Granatane Alkaloids

The simplest and eponymous class, the granatane alkaloids, are famously found in the pomegranate tree (Punica granatum).[3] Key members of this family include pseudopelletierine, N-methylpelletierine, and isopelletierine.[3] These compounds have historical significance and have been investigated for their anthelmintic properties.[4]

Macroline and Bis(indole) Alkaloids

A significantly more complex and diverse group, the macroline alkaloids, are monoterpenoid indole alkaloids characterized by a tetracyclic core that includes the 9-azabicyclo[3.3.1]nonane system fused to an indole nucleus.[2][5] These alkaloids are prevalent in plants of the Apocynaceae family, particularly the Alstonia species.[6] Many macroline alkaloids exist as dimers, forming bis(indole) alkaloids with intricate structures and potent biological activities.[6] Examples include macroline, alstomicine, and the bis(indole) alkaloid macralstonine.[5][7]

Homotropane Alkaloids

The homotropane alkaloids are structural homologs of the more common tropane alkaloids, possessing the 9-azabicyclo[3.3.1]nonane core instead of the 8-azabicyclo[3.2.1]octane system.[8] Notable examples include adaline, found in ladybird beetles (Adalia bipunctata), and euphococcinine, isolated from the plant Euphorbia atoto and also from ladybird secretions.[9][10] These compounds often serve as chemical defense agents in insects and exhibit interesting neuroactive properties.[9]

Biosynthesis: Nature's Molecular Architecture

The biosynthesis of the 9-azabicyclo[3.3.1]nonane scaffold is a testament to the efficiency and elegance of enzymatic catalysis. While the pathways for different classes of these alkaloids vary, they share common building blocks and enzymatic logic.

Biosynthesis of Granatane Alkaloids

The biosynthesis of the granatane core in plants like Punica granatum is believed to originate from the amino acid lysine.[3] The pathway likely involves the decarboxylation of lysine to form cadaverine (1,5-diaminopentane).[3] One of the amino groups of cadaverine is then oxidatively deaminated to an aldehyde, which subsequently cyclizes to form the Δ1-piperideine Schiff base. A Mannich-type condensation with a three-carbon unit, such as acetoacetyl-CoA, followed by reduction and methylation, leads to the formation of the 9-azabicyclo[3.3.1]nonane skeleton.[1][11]

Granatane Biosynthesis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1_Piperideine Δ1-Piperideine Cadaverine->Delta1_Piperideine Oxidative Deamination Granatane_Core Granatane Core (9-Azabicyclo[3.3.1]nonane) Delta1_Piperideine->Granatane_Core Mannich-type Condensation Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Granatane_Core

Caption: Proposed biosynthetic pathway of the granatane alkaloid core.

Biosynthesis of Macroline Alkaloids

The biosynthesis of the intricate macroline alkaloid framework is a branch of the well-established monoterpenoid indole alkaloid pathway. This complex process begins with the condensation of tryptamine and secologanin to form strictosidine. A series of enzymatic transformations, including rearrangements and cyclizations, leads to the formation of the characteristic indole-fused 9-azabicyclo[3.3.1]nonane core. The diversity within the macroline family arises from further oxidative modifications, rearrangements, and dimerizations of these advanced intermediates.

Total Synthesis: Chemical Strategies for Constructing Complexity

The synthesis of natural products containing the 9-azabicyclo[3.3.1]nonane scaffold has been a fertile ground for the development of novel synthetic methodologies. The conformational constraints and multiple stereocenters of these molecules present formidable challenges to synthetic chemists.

Representative Total Synthesis of a Macroline Alkaloid: (±)-Alstonerine

The total synthesis of (±)-alstonerine, a macroline-related indole alkaloid, showcases a powerful strategy for constructing the pentacyclic core.[8] A key feature of many synthetic approaches is the stereocontrolled formation of the 9-azabicyclo[3.3.1]nonane system, often achieved through intramolecular Mannich reactions, Diels-Alder reactions, or transition-metal-catalyzed cyclizations.

A Representative Synthetic Workflow:

  • Starting Materials: A suitably substituted indole derivative and a chiral building block for the piperidine portion of the bicyclic system.

  • Key Transformation: An intramolecular Mannich reaction or a related cyclization to forge the 9-azabicyclo[3.3.1]nonane core.[12]

  • Functional Group Manipulations: A series of reactions to install the correct oxidation states and substituents found in the natural product.

  • Final Cyclization: Formation of the final ring system to complete the pentacyclic framework of alstonerine.

Macroline_Synthesis_Workflow Start Substituted Indole & Chiral Piperidine Precursor Key_Cyclization Intramolecular Mannich Reaction (Formation of 9-ABN Core) Start->Key_Cyclization FGI Functional Group Interconversions Key_Cyclization->FGI Final_Cyclization Final Ring Closure FGI->Final_Cyclization Target (±)-Alstonerine Final_Cyclization->Target

Caption: A generalized workflow for the total synthesis of a macroline alkaloid.

Synthetic Approaches to Homotropane Alkaloids: Adaline and Euphococcinine

The synthesis of homotropane alkaloids like adaline and euphococcinine has been achieved through various elegant strategies.[10][13] Common approaches often involve the construction of a suitably functionalized cyclooctane precursor followed by a transannular cyclization to form the bicyclic system. Other methods utilize intramolecular dipolar cycloadditions or ring-closing metathesis to construct the core structure.[14]

Biological Activities and Pharmacological Potential

Natural products containing the 9-azabicyclo[3.3.1]nonane scaffold exhibit a broad range of biological activities, making them attractive leads for drug discovery.

Alkaloid Class Representative Compound(s) Reported Biological Activities Potential Therapeutic Applications
Granatane PseudopelletierineAnthelminticAntiparasitic agents
Macroline Alstonerine, MacrolineAnticancer, Antimalarial, Anti-inflammatory[15]Oncology, Infectious Diseases, Inflammatory Disorders
Bis(indole) MacralstoninePotent CytotoxicityAnticancer agents
Homotropane Adaline, EuphococcinineNeuroactive (nAChR antagonists), Insecticidal[9]Neurological disorders, Pest control

Structure-Activity Relationship (SAR) Insights:

While comprehensive SAR studies for many of these complex natural products are ongoing, initial findings suggest that the stereochemistry of the substituents on the 9-azabicyclo[3.3.1]nonane core is critical for biological activity. The rigidity of the scaffold properly orients these functional groups for optimal interaction with their biological targets. For instance, in the homotropane alkaloids, the configuration of the side chain at C-1 and C-5 significantly influences their activity at nicotinic acetylcholine receptors.

Isolation and Structure Elucidation

The journey from a natural source to a pure, characterized compound is a critical aspect of natural product chemistry.

Isolation Protocol: A General Approach
  • Extraction: The plant or animal material is typically macerated and extracted with a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) to obtain a crude extract.

  • Acid-Base Partitioning: To enrich the alkaloid fraction, the crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are extracted.

  • Chromatography: The enriched alkaloid fraction is then subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation

The determination of the complex three-dimensional structures of these alkaloids relies on a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide information about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to piece together the carbon skeleton and the relative stereochemistry of the molecule.[6][16]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of the molecule.[6]

Future Perspectives and Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold continues to be a source of inspiration for synthetic and medicinal chemists. The potent and diverse biological activities of natural products containing this core highlight their potential as starting points for the development of new therapeutic agents. Future research in this area will likely focus on:

  • Discovery of Novel Analogs: The exploration of untapped biodiversity for new natural products containing this scaffold.

  • Development of More Efficient Syntheses: The design of more concise and scalable synthetic routes to enable the production of these complex molecules and their analogs for further biological evaluation.

  • Elucidation of Mechanisms of Action: Detailed biological studies to understand how these molecules interact with their cellular targets, which will guide the design of more potent and selective drug candidates.

  • Biosynthetic Engineering: The use of synthetic biology approaches to engineer microorganisms to produce these valuable compounds or their precursors.

References

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Stereoselective Access to the Core Structure of Macroline-Type Indole Alkaloids: Total Synthesis of Macroline and Alstomicine | Organic Letters. (2018, August 1). ACS Publications. [Link]

  • General Approach to the Total Synthesis of Macroline-Related Sarpagine and Ajmaline Alkaloids1 | Semantic Scholar. (2008, November 1). Semantic Scholar. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil - Preprints.org. (2025, December 18). Preprints.org. [Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. (2021, January 5). Beilstein Journal of Organic Chemistry. [Link]

  • Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC. (2022, February 17). National Center for Biotechnology Information. [Link]

  • Biosynthesis and production of granatane alkaloids in hairy root cultures of Punica granatum | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC. (2024, July 22). National Center for Biotechnology Information. [Link]

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Total synthesis of basic teracyclic skeleton of macroline/sarpagine type alkaloids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine - PubMed. (2021, January 5). National Center for Biotechnology Information. [Link]

  • Stereoselective synthesis of (+)-euphococcinine and (-)-adaline - PubMed. (2009, May 15). National Center for Biotechnology Information. [Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. (2021, January 5). Beilstein Journal of Organic Chemistry. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org. (2025, December 17). Preprints.org. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Robinson-Schöpf Synthesis of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in a multitude of biologically active alkaloids and serves as a critical building block in modern drug development.[1][2] Its rigid, bicyclic framework allows for precise spatial orientation of functional groups, making it an ideal template for designing ligands with high receptor affinity and selectivity.[3][4] The Robinson-Schöpf synthesis, a powerful biomimetic reaction, offers an elegant and efficient one-pot method for constructing this bicyclic system.[5][6] This guide provides an in-depth technical analysis of the synthesis, detailing its mechanistic underpinnings, a validated experimental protocol, process optimization parameters, and methods for product characterization. It is intended to serve as a comprehensive resource for researchers and process chemists engaged in the synthesis and application of these valuable heterocyclic compounds.

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane ring system, also known as the granatane skeleton, is of considerable interest in medicinal chemistry.[7] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antagonism of the human serotonin type-3 (5-HT3) receptor, and have been investigated for their potential as neuroleptic and anti-Parkinsonian agents.[2][8] The constrained conformation of the bicyclic system provides a robust platform for the development of novel therapeutics, where precise control over stereochemistry and substituent placement is paramount for achieving desired biological outcomes.[9]

The Robinson-Schöpf reaction stands as a landmark in organic synthesis, celebrated for its biomimetic approach and operational simplicity.[10][11] Originally developed for the synthesis of tropinone, a related [3.2.1] bicyclic system, the strategy was brilliantly adapted for the construction of the [3.3.1] nonane skeleton.[6][12] The reaction proceeds as a one-pot, multi-component cascade, assembling relatively simple acyclic precursors—glutaraldehyde, a primary amine, and acetonedicarboxylic acid—into the complex bicyclic architecture with remarkable efficiency.[5] This biomimetic approach, which mimics proposed biosynthetic pathways of certain alkaloids, underscores its elegance and high atom economy.[13][14]

Mechanistic Deep Dive: A Double Mannich Cascade

The Robinson-Schöpf synthesis of 9-azabicyclo[3.3.1]nonan-3-one (granatanone) is mechanistically described as a tandem or double Mannich reaction.[5][15] The entire sequence is a beautifully orchestrated cascade of condensation, cyclization, and decarboxylation events that proceed under mild, physiologically relevant conditions.

The core mechanism can be dissected into the following key stages:

  • Initial Condensation & Iminium Formation: The reaction initiates with the nucleophilic attack of the primary amine (e.g., methylamine or benzylamine) on one of the carbonyl groups of glutaraldehyde. Subsequent dehydration rapidly forms an imine, which exists in equilibrium with its protonated iminium cation form.[15]

  • First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid, acting as the nucleophile, attacks the electrophilic iminium ion. This step forges the first crucial carbon-carbon bond.

  • Second (Intramolecular) Mannich Reaction: The intermediate from the first Mannich reaction still possesses a pendant aldehyde and an amine. The amine condenses with the second aldehyde group of the original glutaraldehyde moiety, leading to an intramolecular cyclization. This second ring-closing Mannich reaction forms the bicyclic framework.[15][16]

  • Decarboxylation: The resulting bicyclic intermediate contains two carboxylic acid groups originating from the acetonedicarboxylic acid. Under the reaction conditions, these β-keto acid moieties readily undergo decarboxylation (loss of CO2) to yield the final 9-azabicyclo[3.3.1]nonan-3-one product.[6] The evolution of CO2 gas is a characteristic observation during the synthesis.[17]

The pH of the reaction medium is a critical parameter. The reaction is typically buffered to a pH between 4 and 7.[18] This control is essential because it maintains a sufficient concentration of the free amine for nucleophilic attack while also ensuring the imine can be protonated to the reactive iminium ion, which is the key electrophile in the Mannich reactions.

Robinson_Schopf_Mechanism Fig. 1: Simplified Mechanism of the Robinson-Schöpf Synthesis Reactants Glutaraldehyde + Primary Amine (R-NH2) + Acetonedicarboxylic Acid Iminium Iminium Ion Formation Reactants->Iminium Condensation Mannich1 First Mannich Reaction (Intermolecular) Iminium->Mannich1 C-C Bond Formation Cyclization Intramolecular Condensation & Cyclization Mannich1->Cyclization Mannich2 Second Mannich Reaction (Intramolecular) Cyclization->Mannich2 Ring Closure Decarboxylation Double Decarboxylation (Loss of 2 CO2) Mannich2->Decarboxylation Product 9-R-9-Azabicyclo[3.3.1]nonan-3-one Decarboxylation->Product

Fig. 1: Simplified Mechanism of the Robinson-Schöpf Synthesis
Core Synthesis Protocol: A Validated Methodology

The following protocol describes the synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a common and versatile intermediate. The benzyl protecting group can be readily removed via hydrogenolysis to yield the parent secondary amine.[17]

3.1 Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mol)Notes
BenzylamineC₇H₉N107.1513.2 g (12.9 mL)0.123Primary amine source
Glutaraldehyde (50% aq.)C₅H₈O₂100.1225.8 mL0.137Dialdehyde component
Acetonedicarboxylic AcidC₅H₆O₅146.0920.0 g0.137Enolate precursor
Sulfuric Acid (98%)H₂SO₄98.08As needed-For pH adjustment
Sodium AcetateNaC₂H₃O₂82.03As needed-Buffer component
Water (Deionized)H₂O18.02~100 mL-Solvent
MTBEC₅H₁₂O88.15~240 mL-For extraction (wash)
Sodium CarbonateNa₂CO₃105.99As needed-For basification
Ethyl AcetateC₄H₈O₂88.11~1200 mL-For extraction (product)
3.2 Step-by-Step Experimental Procedure

This protocol is adapted from a verified procedure published in Organic Syntheses.[17]

  • Vessel Preparation and Initial Charging: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel. Charge the flask with deionized water (50 g) and benzylamine (12.9 mL, 0.123 mol).[17]

  • Acidification and Cooling: Cool the reactor jacket to 0–10 °C. Slowly add 18% sulfuric acid (approx. 43 mL) over 1 hour, ensuring the internal reaction temperature is maintained between 4–8 °C.[17] This step forms the benzylamine salt, controlling its reactivity.

  • Reactant Addition: Sequentially add the 50% glutaraldehyde solution (25.8 mL, 0.137 mol) followed by solid acetonedicarboxylic acid (20 g, 0.137 mol). Maintain the internal temperature below 5 °C during these additions. The solution should be light-yellow.[17]

  • Buffering and Reaction: Add a 9% aqueous solution of sodium acetate (approx. 48 mL) via the addition funnel over 1.5 hours. This establishes the buffered pH condition crucial for the cascade reaction.[17]

  • Aging and Reaction Monitoring: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow evolution of CO₂ gas should be observed. The reaction progress can be monitored by HPLC to confirm the consumption of starting materials.[17]

  • Acidic Work-up (Wash): Adjust the pH of the solution to ~2 with 18% sulfuric acid. Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (MTBE) (3 x 80 mL) to remove non-basic organic impurities. The aqueous layer containing the protonated product is retained.[17]

  • Basification and Extraction (Product): Charge the acidic aqueous layer into a larger flask and add an organic solvent like heptane or ethyl acetate. Vigorously stir the biphasic mixture and add 20% aqueous sodium carbonate until the pH of the aqueous layer is 8-9.[17] This deprotonates the product, making it soluble in the organic layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (3 x 400 mL). Combine all organic extracts, wash with water (1 x 120 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.[17] Further purification can be achieved via column chromatography or crystallization.

Workflow_Diagram Fig. 2: Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Work-up & Isolation A Charge Water & Benzylamine B Cool to 0-10 °C A->B C Add H₂SO₄ (pH control) B->C D Add Glutaraldehyde C->D E Add Acetonedicarboxylic Acid D->E F Add NaOAc Buffer E->F G Age at 5°C then 25°C (CO₂ evolution) F->G H Acidify to pH 2 G->H I Wash with MTBE (discard organic) H->I J Basify to pH 8-9 I->J K Extract with Ethyl Acetate J->K L Dry & Concentrate K->L M N-Benzyl-9-azabicyclo [3.3.1]nonan-3-one L->M Crude Product

Fig. 2: Experimental Workflow for Synthesis
Process Optimization and Parameter Analysis

The efficiency and success of the Robinson-Schöpf synthesis are highly dependent on several critical parameters. Optimization of these variables is key to maximizing yield and purity while minimizing side reactions.

ParameterTypical RangeEffect on Reaction & Rationale
pH 4.0 - 7.0Causality: The reaction rate is highly pH-dependent. At low pH (<4), the amine is fully protonated and non-nucleophilic. At high pH (>8), the iminium ion concentration is too low for the Mannich reaction to proceed efficiently. A buffered system is crucial for maintaining the optimal balance.[5]
Temperature 0 °C to 50 °CCausality: Initial additions are performed at low temperatures (0-5 °C) to control the exothermic nature of the initial condensations and prevent side reactions of the unstable aldehydes.[17] The reaction is then often gently heated or allowed to warm to room temperature to drive the cyclization and decarboxylation steps to completion.[9]
Reactant Stoichiometry ~1:1:1Causality: While a 1:1:1 stoichiometry of amine:dialdehyde:dicarboxylic acid is theoretical, slight excesses of the amine or dialdehyde may be used in practice to drive the reaction towards completion, depending on the specific substrates.[17]
Concentration 0.5 - 2.0 MCausality: The reaction is typically run in aqueous media. Higher concentrations can favor the desired intramolecular cyclization over intermolecular polymerization side reactions, but may also lead to solubility issues or poor heat transfer.

Troubleshooting Common Issues:

  • Low Yield: Often traced to improper pH control. Use of a reliable buffer system (e.g., acetate) is paramount. Incomplete reaction can also result from insufficient reaction time or temperature.

  • Polymeric Byproducts: Can occur if the concentration is too low or if the rate of addition of reagents is too fast, favoring intermolecular reactions before the desired intramolecular cyclization can occur.

  • Incomplete Decarboxylation: If the final product is contaminated with the dicarboxylic acid intermediate, it may indicate that the reaction was not heated sufficiently or for long enough. Acidification during workup can sometimes help drive the final decarboxylation.

Characterization and Quality Control

Confirmation of the structure and assessment of the purity of the synthesized 9-azabicyclo[3.3.1]nonan-3-one are essential. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations for N-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone)
¹H NMR Signals corresponding to the bridgehead protons (C1, C5) typically appear as broad multiplets around 3.3 ppm. The N-methyl group will be a sharp singlet around 2.6 ppm. The four axial and equatorial protons alpha to the ketone will show complex splitting patterns between 2.2-2.8 ppm.[18]
¹³C NMR The carbonyl carbon (C3) will exhibit a characteristic signal downfield, around 210 ppm. The bridgehead carbons (C1, C5) will appear around 55 ppm. The N-methyl carbon will be around 41 ppm.[18]
IR Spectroscopy A strong, sharp absorption band corresponding to the ketone C=O stretch will be prominent in the region of 1700-1720 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. For granatanone (C₉H₁₅NO), this would be at m/z = 153.
Conclusion

The Robinson-Schöpf synthesis is a testament to the power of biomimetic design in synthetic chemistry. It provides a direct, atom-economical, and scalable route to the valuable 9-azabicyclo[3.3.1]nonane core structure. By understanding the intricate mechanistic details and carefully controlling key reaction parameters such as pH and temperature, researchers can reliably access this important scaffold. The resulting compounds serve as versatile intermediates for the synthesis of complex alkaloids and as foundational platforms for the discovery of new therapeutic agents, making this classic reaction a continuously relevant and powerful tool in the arsenal of the modern organic and medicinal chemist.[8][9]

References
  • US Patent US7868017B2, "9-azabicyclo[3.3.1]nonane derivatives," Google Patents.

  • Cotes S, Cotuá J. (2015). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry, 31(4).

  • Shibuya, M., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 24-43.

  • Nodzewska, A., et al. (2012). 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. Acta Crystallographica Section E, 68(Pt 10), o2899.

  • O'Brien, P., & Unthank, M. G. (2017). Robinson's landmark synthesis of tropinone. Chemical Communications, 53(86), 11696-11706.

  • Wikipedia contributors. (2023). Robinson–Schöpf reaction. Wikipedia, The Free Encyclopedia.

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622.

  • Wikipedia contributors. (2023). Tropinone. Wikipedia, The Free Encyclopedia.

  • The Hive. (2003). Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse.

  • Bhattacharjee, A., & Asiri, A. M. (2004). Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. Journal of Chemical Research, 2004(5), 336-338.

  • Lawrence, S. A. (2012). Biomimetic Synthesis of the Antimalarial Flindersial Alkaloids. Organic Letters, 14(9), 2258–2261.

  • Chen, C. H., et al. (1976). 9-tert-Butyl-9-azabicyclo[3.3.1]nonan-3-one. Journal of the American Chemical Society, 98(3), 688-692.

  • Lazny, R., & Nodzewska, A. (2011). Environmentally Benign Diastereoselective Synthesis of Granatane and Tropane Aldol Derivatives. Green Chemistry, 13(5), 1276-1282.

  • Scholz, U., & Winterfeldt, E. (2000). Biomimetic synthesis of alkaloids. Natural Product Reports, 17(4), 349-366.

  • Bhattacharjee, A., & Asiri, A. M. (2004). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research.

  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6840–6845.

  • Mach, R. H., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6873-6882.

  • Zhang, G. L., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E, 68(Pt 7), o2191.

  • Bonjoch, J., & Solé, D. (2010). Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH.

  • Mach, R. H., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6873-6882.

  • Novak, M., & El-Faham, A. (2015). One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Organic Letters, 17(22), 5614-5617.

  • Clay, D., & Kroutil, W. (2020). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 189-194.

  • Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Heterocycles, 55(11), 2199-2206.

  • Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.

  • Merck & Co. (n.d.). Robinson-Schöpf Reaction. The Merck Index Online.

  • Buchanan, G. L. (1972). Synthetic and Conformational Studies of Cyclic Systems (Doctoral dissertation, University of Glasgow).

  • The Hive. (2003). Acetonedicarboxylic acid. Hive Methods Discourse.

  • Stanforth, S. P. (n.d.). Biosynthesis of Alkaloids. Imperial College London.

Sources

asymmetric synthesis of 9-Azabicyclo[3.3.1]nonane core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

Authored by Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane, also known as the granatane skeleton, represents a structurally rigid and conformationally pre-organized three-dimensional scaffold. This bridged bicyclic amine is a cornerstone motif in a diverse array of biologically active natural products and synthetic molecules. Its presence in potent compounds, ranging from the tropane-related cocaine alkaloids to the complex macroline and sarpagine indole alkaloids, underscores its significance as a privileged structure in chemical biology and drug discovery.[1][2][3] The defined spatial orientation of substituents on the 9-azabicyclo[3.3.1]nonane core allows for precise probing of biological targets, making it an invaluable template for medicinal chemists.

However, the construction of this scaffold with high stereochemical fidelity presents a formidable synthetic challenge. The bridged nature of the ring system introduces significant steric and conformational constraints that must be overcome to control the absolute and relative stereochemistry of multiple stereocenters. This guide provides a detailed exploration of the key strategies developed to master the asymmetric synthesis of the 9-azabicyclo[3.3.1]nonane core, offering insights into the mechanistic underpinnings and practical execution of these state-of-the-art methodologies.

Chapter 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

One of the most reliable strategies for inducing asymmetry is the use of chiral auxiliaries. This approach involves covalently attaching a chiral moiety to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product. This method provides a robust pathway to complex chiral molecules by leveraging substrate-controlled diastereoselectivity.

Case Study: Synthesis of the Macroline Alkaloid Core

A compelling example of this strategy is the synthesis of the indole-fused 9-azabicyclo[3.3.1]nonane core of macroline-type alkaloids.[4][5] This approach hinges on a double diastereoselective, chiral auxiliary-assisted asymmetric transfer hydrogenation (CAATHy) to set a key stereocenter. The causality behind this choice lies in the powerful stereodirecting effect of the L-menthyl group, which effectively shields one face of the molecule, forcing the hydrogenation to occur from the opposite face with high diastereoselectivity.

The overall synthetic sequence begins with the condensation of 1H-indole and a pyridyl alcohol derived from L-menthyl nicotinate.[4] The critical C-5 stereocenter is installed with up to 95:5 diastereomeric ratio via the transfer hydrogenation.[4][5] Subsequent partial reduction of the pyridine ring sets the stage for a novel superacid-mediated cycloisomerization, which stereospecifically forms the bridged bicyclic system.[5] This protecting group-free strategy provides rapid access to the tetracyclic macroline core.[4]

Logical Workflow: Chiral Auxiliary Approach

cluster_0 Phase 1: Stereocenter Installation cluster_1 Phase 2: Bicyclic Core Formation A L-Menthyl Nicotinate Derivative + 1H-Indole B Hydrogen Auto-Transfer (HA) Condensation A->B C Imine Intermediate B->C D Chiral Auxiliary-Assisted Asymmetric Transfer Hydrogenation (CAATHy) C->D E Diastereomerically Enriched Amine (C-5 Stereocenter Set) D->E F Selective Pyridine Reduction E->F G Tetrahydropyridine Intermediate F->G H Superacid-Mediated Cycloisomerization G->H I Indole-Fused 9-Azabicyclo[3.3.1]nonane Core H->I

Caption: Workflow for Macroline Core Synthesis.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on the literature.[4][5]

  • Reaction Setup: To a solution of the imine intermediate (1.0 eq) derived from the L-menthyl nicotinate precursor in degassed dichloromethane (0.1 M) under an argon atmosphere, add Hantzsch ester (1.5 eq).

  • Catalyst Addition: Add trifluoroacetic acid (1.2 eq) to the solution. The reaction mixture is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting imine is complete (typically 12-24 hours).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched amine. The diastereomeric ratio is determined by chiral HPLC analysis.

Chapter 2: Intramolecular [3+2] Cycloaddition of Nitrones

Intramolecular cycloaddition reactions are powerful tools for rapidly constructing complex polycyclic systems. In the context of the 9-azabicyclo[3.3.1]nonane core, the intramolecular [3+2] cycloaddition of nitrones with alkenes is particularly effective for establishing the challenging cis relationship between substituents, as famously required in the synthesis of cocaine and its analogues.[6][7][8]

Case Study: Enantioselective Synthesis of C-1 Substituted Cocaine Analogues

The synthesis of C-1 substituted cocaine analogues provides an excellent illustration of this strategy.[7] The key step is a highly stereoselective intramolecular [3+2] cycloaddition of an α,β-unsaturated pyrrolidine nitrone. The causality for the high stereoselectivity is the use of a Lewis acid, Al(OtBu)3, which coordinates to the nitrone and ester moieties, pre-organizing the molecule in a transition state that favors the formation of a specific tricyclic isoxazolidine diastereomer.[6][7] This isoxazolidine serves as a masked form of the 9-azabicyclo[3.3.1]nonane core, which is revealed in subsequent steps.

The synthesis begins with a chiral sulfinimine, which acts as a versatile building block.[6] This is elaborated into the key α,β-unsaturated pyrrolidine nitrone precursor. Upon heating in the presence of the Lewis acid, the cycloaddition proceeds to give the tricyclic isoxazolidine, which is then transformed in three steps (e.g., methylation, reductive N-O bond cleavage, and benzoylation) to furnish the target cocaine analogue.[7] This approach not only provides access to the natural enantiomer of cocaine but also enables the synthesis of novel analogues with functionality at the C-1 bridgehead position.[6]

Catalytic Cycle: Lewis Acid-Mediated [3+2] Cycloaddition

Nit α,β-Unsaturated Nitrone Complex Nitrone-Lewis Acid Complex Nit->Complex + Lewis Acid LA Al(OtBu)3 LA->Complex TS [Transition State] Complex->TS Heat (Δ) Isox Tricyclic Isoxazolidine TS->Isox Intramolecular [3+2] Cycloaddition Prod Cocaine Analogue Core Isox->Prod 3 Steps (e.g., N-O Cleavage)

Caption: Lewis Acid-Promoted Intramolecular Cycloaddition.

Data Summary: Stereoselective Cycloaddition Results
EntryR GroupLewis AcidYield (%)DiastereoselectivityReference
1MeAl(OtBu)375Single Diastereomer[7]
2n-PrAl(OtBu)372Single Diastereomer[7]
3PhAl(OtBu)368Single Diastereomer[6]
4HAl(OtBu)370Single Diastereomer[7]
Experimental Protocol: Intramolecular Nitrone Cycloaddition

This protocol is a representative example based on the literature.[6][7]

  • Reagent Preparation: A solution of the α,β-unsaturated pyrrolidine nitrone (1.0 eq) in dry toluene (0.05 M) is prepared in an oven-dried flask under an argon atmosphere.

  • Lewis Acid Addition: Aluminum tri-tert-butoxide (Al(OtBu)3, 1.2 eq) is added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approx. 110 °C) and stirred for 4-6 hours. Progress is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is stirred vigorously for 1 hour.

  • Extraction: The mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude tricyclic isoxazolidine is purified by flash chromatography on silica gel.

Chapter 3: Biocatalytic and Resolution-Based Strategies

Biocatalysis offers a powerful and environmentally benign approach to accessing enantiopure compounds. Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. For the synthesis of the 9-azabicyclo[3.3.1]nonane core, enzymatic kinetic resolution is a particularly effective strategy for obtaining chiral building blocks from racemic mixtures.

Case Study: Lipase-Catalyzed Resolution for Chiral Amine Synthesis

The synthesis of new chiral amines, specifically (1R,2S,5R,6S)-2,6-dimethyl-9-azabicyclo[3.3.1]nonane, demonstrates the utility of this approach.[9] The strategy begins with a racemic diol, obtained from the hydroboration-oxidation of commercially available 1,5-dimethyl-1,5-cyclooctadiene.

The key step is the lipase-catalyzed esterification of this racemic diol.[9] The causality of the resolution lies in the enzyme's ability to selectively acylate one enantiomer of the diol much faster than the other. This kinetic differentiation allows for the separation of the unreacted (S)-diol from the newly formed (R)-diester, both with nearly 100% enantiomeric excess (ee).[9] The resolved (S)-diol is then carried forward through a sequence of tosylation and a double substitution reaction with p-toluenesulfonamide under phase-transfer conditions to construct the bicyclic core.[9] Final deprotection yields the enantiopure chiral amine.

Workflow: Enzymatic Resolution Pathway

A Racemic Diol (rac)-6 B Lipase-Catalyzed Esterification A->B C (S)-Diol (~100% ee) B->C Unreacted D (R)-Diester (~100% ee) B->D Acylated E Tosylation C->E F Double Substitution (p-toluenesulfonamide) E->F G N-Protected Chiral 9-Azabicyclo[3.3.1]nonane F->G H Deprotection G->H I Enantiopure Chiral Amine H->I

Caption: Synthesis via Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of a Diol

This protocol is a representative example based on the literature.[9]

  • Reaction Setup: To a solution of the racemic diol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flask, add vinyl acetate (3.0 eq).

  • Enzyme Addition: Add a lipase enzyme preparation (e.g., Lipase PS, Amano) as a powder (typically 50-100% by weight of the substrate).

  • Reaction Conditions: The suspension is stirred at a constant temperature (e.g., 25 °C or 40 °C) and the reaction is monitored by chiral GC or HPLC by taking aliquots over time.

  • Monitoring: The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess for both the remaining starting material and the product.

  • Workup: Once the desired conversion is reached, the enzyme is removed by filtration through a pad of Celite. The filter cake is washed with THF.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product is separated by flash column chromatography on silica gel to afford the two enantiomerically enriched compounds.

Chapter 4: Modern Cascade and Dearomatization Strategies

Recent advances in catalysis have enabled the development of highly efficient cascade reactions that can construct the 9-azabicyclo[3.3.1]nonane core in a single step from relatively simple precursors. These methods often involve the asymmetric dearomatization of stable aromatic systems like indoles, representing a powerful approach to generating molecular complexity.

Case Study: Asymmetric Dearomatization/Aza-Prins Cyclization

A notable strategy involves the reaction of indoles with azodicarboxylates, catalyzed by a chiral phosphoric acid.[10] This reaction proceeds through a cascade of electrophilic amination, aza-Prins cyclization, and a phenonium-like rearrangement. The chiral phosphoric acid catalyst is crucial as it forms a chiral ion pair with the intermediates, controlling the enantioselectivity of the initial amination and guiding the subsequent cyclization.[10] This elegant cascade directly transforms a planar aromatic starting material into a complex, enantioenriched bridged bicyclic product. The reaction can be selectively directed to yield either enamine or ketone products by the simple addition or exclusion of water.[10]

Another sophisticated approach is the use of a homo-Mannich reaction of a cyclopropanol with an iminium ion to construct the core.[11][12] This sequence has been applied to the total synthesis of sarpagine alkaloids, showcasing its power in complex settings.[12]

Logical Flow: Chiral Phosphoric Acid Catalyzed Cascade

cluster_0 Catalytic Enantioselective Cascade A Indole + Azodicarboxylate C [Indole-CPA] Complex A->C B Chiral Phosphoric Acid (CPA) Catalyst B->C D Enantioselective Electrophilic Amination C->D E Chiral Intermediate D->E F Aza-Prins Cyclization E->F G Phenonium-like Rearrangement F->G H Bridged Bicyclo[3.3.1]nonane Product G->H

Caption: Asymmetric Dearomatization Cascade Reaction.

Data Summary: Asymmetric Dearomatization of Indoles
EntryIndole SubstituentYield (%)ee (%)Product TypeReference
1H9196Ketone[10]
25-MeO8594Ketone[10]
35-Cl9397Ketone[10]
47-Me8898Ketone[10]
5H9095Enamine[10]

Conclusion and Future Outlook

The asymmetric synthesis of the 9-azabicyclo[3.3.1]nonane core has evolved from classical chiral auxiliary and resolution methods to highly sophisticated catalytic cascade reactions. Strategies involving intramolecular cycloadditions, enzymatic resolutions, and asymmetric dearomatizations now provide reliable access to this vital scaffold with excellent levels of stereocontrol. These methodologies have not only enabled the total synthesis of complex natural products but have also facilitated the exploration of novel chemical space in drug discovery programs.[13][14]

Future efforts in this field will likely focus on the development of even more efficient and atom-economical catalytic systems. The discovery of new cascade reactions that can build the core from simple, readily available starting materials remains a key objective. Furthermore, expanding the scope of these asymmetric methods to allow for the installation of diverse functional groups will continue to empower medicinal chemists to create the next generation of therapeutics based on this remarkable and enduring molecular architecture.

References

  • Bohn, A. G., Cipriano, B. M., Tasker, N. R., & Wipf, P. (n.d.). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Thieme E-Books & E-Journals.
  • Franklin, A. S., et al. (2012). Enantioselective Synthesis of Cocaine C-1 Analogues using Sulfinimines (N-Sulfinyl Imines). Source not specified.
  • Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929-934.
  • Franklin, A. S., et al. (2010). Asymmetric Total Synthesis of (S)-(+)-Cocaine and the First Synthesis of Cocaine C-1 Analogs from N-Sulfinyl β-Amino Ester Ketals. Organic Letters.
  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Journal of Organic Chemistry, 74(12), 4619-22.
  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry.
  • Trudell, M. (n.d.). Synthesis of Cocaine Analogs. Grantome.
  • (n.d.). Cocaine - Synthesis of (±). Source not specified.
  • (n.d.). Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. Source not specified.
  • (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing.
  • (2023). A Bischler-Napieralski and Homo-Mannich Sequence Enables Diversified Syntheses of Sarpagine Alkaloids and Analogues. Research Communities by Springer Nature.
  • (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate.
  • Carroll, F. I., et al. (1991). Synthesis and ligand binding of cocaine isomers at the cocaine receptor. Journal of Medicinal Chemistry, 34(3), 883-6.
  • (2023). A Short Synthesis of Vellosimine and Its Derivatives. PMC - NIH.
  • (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal.
  • (n.d.). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate.
  • (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • (n.d.). 9-Azabicyclo[3.3.1]nonane N-oxyl. Biosynth.
  • (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). ResearchGate.
  • Momose, T., et al. (n.d.). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the 'fork head'. Journal of the Chemical Society, Perkin Transactions 1.
  • (n.d.). Asymmetric Dearomatization of Indoles with Azodicarboxylates via Cascade Electrophilic Amination/Aza-Prins Cyclization/Phenonium-like Rearrangement. ResearchGate.
  • (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). The Journal of Organic Chemistry.
  • (2023). A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. PMC - PubMed Central.
  • Kim, N., Estrada, O., Chavez, B., Stewart, C., Jr., & D'Auria, J.C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510.
  • Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed.
  • (n.d.). 9-Azabicyclo 3.3.1 nonane N-oxyl 0.95 ABNO. Sigma-Aldrich.
  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): Another highly active organocatalyst for oxidation of alcohols. Tohoku University.

Sources

A Technical Guide to the Spectroscopic Characterization of 9-Azabicyclo[3.3.1]nonane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques and computational methods employed in the conformational analysis of the 9-azabicyclo[3.3.1]nonane ring system. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings from foundational studies to offer a comprehensive understanding of the conformational isomerism of this important bicyclic scaffold.

The Conformational Landscape of 9-Azabicyclo[3.3.1]nonane

The 9-azabicyclo[3.3.1]nonane, or granatane, framework is a key structural motif in a multitude of biologically active natural products and synthetic compounds.[1] Its conformational flexibility, primarily the equilibrium between chair-chair, chair-boat, and twin-boat forms, plays a pivotal role in determining the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. Understanding and controlling this conformational preference is therefore a critical aspect of rational drug design.

The parent 9-azabicyclo[3.3.1]nonane is known to predominantly adopt a double chair conformation.[2] However, this preference can be delicately balanced and even shifted by the introduction of substituents on the bicyclic rings or at the nitrogen atom.[2] The interplay of steric and electronic effects governs the relative energies of the conformers, making spectroscopic characterization an indispensable tool for elucidating the dominant three-dimensional structure.

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Probe of Conformation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for the conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives in solution. Chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the geometric arrangement of atoms, providing a detailed picture of the molecular conformation.

¹³C NMR Spectroscopy

¹³C NMR is a remarkably powerful tool for distinguishing between different conformers due to the strong dependence of carbon chemical shifts on steric effects.[2] The γ-gauche effect is particularly informative. A carbon atom that is gauche to another carbon or a heteroatom three bonds away will be shielded (shifted to a higher field, i.e., lower ppm) compared to an anti-periplanar arrangement.

Key Observables in ¹³C NMR:

  • Chair-Chair Conformation: In a symmetrical chair-chair conformation, carbons C1/C5, C2/C8, and C3/C7 are chemically equivalent, leading to a simpler spectrum with fewer signals.

  • Chair-Boat Conformation: The chair-boat conformation breaks this symmetry, resulting in a greater number of distinct signals. The carbons in the "boat" portion of the molecule experience different steric environments compared to those in the "chair" portion, leading to significant chemical shift differences. For instance, the presence of a substituent can lock the molecule into a chair-boat form, as observed in certain endo-substituted derivatives.[2]

  • Influence of N-Substituents: The orientation of an N-alkyl group can also influence the carbon chemical shifts. For example, in 9-alkyl-9-azabicyclo[3.3.1]nonan-3-ones, the N-alkyl group preferentially resides over the piperidone side of the molecule.[2]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 9-Azabicyclo[3.3.1]nonane Conformers

CarbonChair-Chair (Predicted)Chair-Boat (Example: Endo-alcohol 2)[2]
C1, C5~30-35Differentiated signals
C2, C8~25-30Differentiated signals
C3, C7~25-30Differentiated signals
C4, C6~20-25Differentiated signals
C9--

Note: Actual chemical shifts are highly dependent on substitution and solvent.

¹H NMR Spectroscopy

While ¹H NMR spectra of 9-azabicyclo[3.3.1]nonanes can be complex due to signal overlap, the analysis of coupling constants provides invaluable conformational information. The Karplus relationship, which correlates the three-bond proton-proton coupling constant (³JHH) to the dihedral angle, is a fundamental tool in this analysis.

Key Observables in ¹H NMR:

  • Vicinal Coupling Constants (³JHH): In a chair conformation, the axial-axial coupling is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). In a boat conformation, the dihedral angles are different, leading to a distinct set of coupling constants.

  • Long-Range Couplings: "W-type" long-range couplings (⁴JHH) can sometimes be observed between protons in a planar "W" arrangement, which can be indicative of a specific conformation.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While not as detailed as NMR for conformational analysis, it can offer supporting evidence. For instance, the presence of intramolecular hydrogen bonding, which is conformation-dependent, can be detected by characteristic shifts in the O-H or N-H stretching frequencies.

Computational Chemistry: A Synergistic Approach

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have become indispensable for studying the conformational preferences of 9-azabicyclo[3.3.1]nonane systems.[1] These methods allow for:

  • Calculation of Relative Energies: The relative energies of different conformers (chair-chair, chair-boat, boat-boat) can be calculated to predict the most stable conformation.

  • Prediction of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed conformation.

  • Visualization of Molecular Orbitals: This can provide insights into the electronic effects that influence conformational stability.

Computational_Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation start Initial Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT/MP2) conf_search->geom_opt energy_calc Relative Energy Calculation geom_opt->energy_calc spec_pred Spectroscopic Prediction (NMR, IR) energy_calc->spec_pred comparison Comparison & Validation spec_pred->comparison exp_data Experimental Data (NMR, IR) exp_data->comparison

Caption: A typical workflow integrating computational and experimental methods.

Experimental Protocols

General NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can sometimes influence the conformational equilibrium.

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives

The synthesis of substituted 9-azabicyclo[3.3.1]nonanes often involves a Mannich-type condensation reaction. For example, the reaction of an appropriate 4-thianone, an aldehyde, and an amine can yield N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones.[3][4] Another common route involves the reaction of glutaraldehyde, a primary amine, and acetone-1,3-dicarboxylic acid.[5]

Conclusion

The conformational analysis of 9-azabicyclo[3.3.1]nonane is a multifaceted endeavor that relies on the synergistic application of high-resolution NMR spectroscopy, vibrational spectroscopy, and computational modeling. A thorough understanding of the conformational preferences of this important heterocyclic system is paramount for the design and development of novel therapeutic agents with enhanced efficacy and selectivity. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the three-dimensional structure of 9-azabicyclo[3.3.1]nonane derivatives.

References

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222–3224. [Link]

  • Thompson, M. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3. 1]. Phosphorus and Sulfur and the Related Elements, 19(1), 89-101. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3. 1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222-3224. [Link]

  • Thompson, M. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3. 1]. Semantic Scholar. [Link]

  • Thompson, M. D., et al. (1987). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. Journal of Medicinal Chemistry, 30(5), 780-788. [Link]

  • Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society, 98(22), 6893–6901. [Link]

  • Jeyaraman, R., & Ravindran, T. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3. 1]nonan-9-one. The Journal of Organic Chemistry, 46(22), 4543–4548. [Link]

  • Furukawa, S., et al. (1978). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1, 566-570. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. In Topics in Stereochemistry (Vol. 20, pp. 171-230). John Wiley & Sons, Inc. [Link]

  • C. R. Chimie 18 (2015) 693–704. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • PubChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • NIST. (n.d.). 9-Azabicyclo[3.3.1]nonane, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Parthiban, P., et al. (1994). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 59(9), 2538–2546. [Link]

  • Arias-Pérez, M.S., et al. (1995). Structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by two-dimensional NMR spectroscopy. Journal of Molecular Structure, 349, 169-174. [Link]

  • Zhang, Y., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1691. [Link]

  • Various Authors. (n.d.). A Technical Guide to the Conformational Analysis of 3-Azabicyclo... Various Sources.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Al-Jalal, N. A., & Al-Awadi, N. A. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • European Patent Office. (1999). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE (EP 0748321 B1). [Link]

Sources

conformational analysis of 9-Azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 9-Azabicyclo[3.3.1]nonane Derivatives

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold, also known as granatane, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, bicyclic framework is a cornerstone in the design of therapeutics targeting the central nervous system, including ligands for dopamine transporters, sigma receptors, and opioid receptors.[3][4][5] The biological activity of these derivatives is inextricably linked to their three-dimensional structure. Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the principles, experimental techniques, and computational methodologies employed to elucidate the conformational landscape of 9-azabicyclo[3.3.1]nonane derivatives, aimed at researchers and drug development professionals.

The Conformational Landscape of the 9-Azabicyclo[3.3.1]nonane Core

The conformational flexibility of the 9-azabicyclo[3.3.1]nonane system is dominated by the interplay between its two constituent piperidine rings. Unlike a simple cyclohexane, the bridged nature of this scaffold introduces unique steric and electronic interactions that govern the preferred geometry. The three primary conformations are the twin-chair (or chair-chair), the boat-chair, and the twin-boat.

  • Twin-Chair (C/C) Conformation: This is often the most stable arrangement, where both six-membered rings adopt a chair-like geometry.[6][7] In this conformation, substituents on the carbon framework typically orient themselves to minimize steric strain, with larger groups favoring equatorial positions.[7] The stability of the twin-chair form is well-documented in numerous crystal structures.[1]

  • Boat-Chair (B/C) Conformation: A significant population of derivatives exists in a boat-chair conformation, where one ring maintains a chair geometry while the other is forced into a boat form.[8][9] This conformation is often induced by bulky substituents on the nitrogen atom or by specific substitution patterns on the carbon skeleton that create unfavorable transannular interactions (repulsion between atoms across the rings) in the twin-chair state.[8] For instance, the presence of a carbonyl group and an adjacent bulky substituent can favor a B/C arrangement to alleviate repulsion.[8][10]

  • Twin-Boat (B/B) Conformation: The twin-boat conformation is generally considered high in energy and is rarely observed experimentally due to significant steric clashes and torsional strain.

The equilibrium between these conformations is delicate and can be influenced by factors such as solvent, temperature, and, most importantly, the nature and position of substituents.

G CC Twin-Chair (C/C) (Generally Most Stable) BC Boat-Chair (B/C) CC->BC Substituent Effects, Transannular Strain BB Twin-Boat (B/B) (High Energy) BC->BB High Steric Hindrance

Caption: Conformational equilibrium in the 9-azabicyclo[3.3.1]nonane system.

Key Experimental Techniques for Conformational Elucidation

A multi-faceted experimental approach is essential for unambiguously determining the preferred conformation of a 9-azabicyclo[3.3.1]nonane derivative. The synergy between solution-state Nuclear Magnetic Resonance (NMR) and solid-state X-ray crystallography provides the most robust evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution, providing a time-averaged picture of the molecule's structure and dynamics.[11]

  • ¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, particularly within the six-membered rings, one can deduce the relative orientations of substituents and infer the ring's conformation. For example, a large coupling constant (~10-13 Hz) between two adjacent protons typically indicates a trans-diaxial relationship, a hallmark of a chair conformation.

  • ¹³C NMR Spectroscopy: The chemical shift of a carbon atom is highly sensitive to its steric environment. In the twin-chair conformation, steric compression between the axial C3 and C7 atoms (a 1,3-diaxial interaction) can cause their signals to shift upfield compared to less hindered carbons. This diagnostic shift can be a key indicator of the C/C conformation.[12][13]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about through-space proximity between protons (typically < 5 Å). This is arguably the most definitive NMR technique for distinguishing between conformers.[14] For a twin-chair conformation, NOEs would be expected between axial protons on the same ring and between the bridgehead protons (H1/H5) and nearby axial protons. Conversely, the observation of an NOE between a bridgehead proton and a proton on the opposite side of the boat-shaped ring would be strong evidence for a boat-chair conformation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an exact and unambiguous determination of the molecular structure in the solid state.[15] It has been used to definitively identify both twin-chair and boat-chair conformations in various 9-azabicyclo[3.3.1]nonane derivatives.[1][7][8]

Causality Behind Experimental Choice: While X-ray crystallography yields a precise static picture, it's crucial to recognize that the solid-state conformation may be influenced by crystal packing forces and might not be the dominant conformer in solution, where biological activity occurs. Therefore, NMR analysis is essential to validate that the solid-state structure is relevant to the solution-phase equilibrium.

Computational Modeling: The Predictive and Corroborative Partner

Computational chemistry serves as a vital partner to experimental techniques, allowing for the prediction of conformational stabilities and the rationalization of observed phenomena.[16]

  • Molecular Mechanics (MM): Force-field methods like MM3 are computationally inexpensive and excellent for performing initial conformational searches to identify all possible low-energy structures.

  • Density Functional Theory (DFT): Quantum mechanical methods such as DFT are used for more accurate geometry optimization and calculation of the relative energies of the conformers identified by MM.[16] This allows for a theoretical prediction of the most stable conformer and the energy barriers between them.

Self-Validating System: The highest level of confidence in a conformational assignment is achieved when experimental and theoretical data converge. For example, the experimentally determined major conformer in solution via NMR should correspond to the lowest-energy structure calculated by DFT. Furthermore, one can computationally predict NMR parameters (chemical shifts and coupling constants) for each potential conformer and compare them to the experimental values for a rigorous validation.[16]

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Solution Conformation VALIDATE Compare & Validate NMR->VALIDATE XRAY X-Ray Crystallography Solid-State Conformation XRAY->VALIDATE MM Molecular Mechanics (MM) Conformational Search DFT DFT Calculations Geometry Optimization & Relative Energies MM->DFT DFT->VALIDATE START Synthesized Derivative START->NMR START->XRAY START->MM ASSIGN Final Conformational Assignment VALIDATE->ASSIGN

Caption: Integrated workflow for conformational analysis.

Protocols & Methodologies

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to assess purity and identify all proton and carbon signals.

  • Signal Assignment:

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity through bonds.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D ¹H-¹³C HMBC spectrum to establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and protons on adjacent carbons.

  • Conformational Analysis:

    • From the high-resolution 1D ¹H spectrum, carefully measure the vicinal coupling constants (³JHH) for all relevant protons.

    • Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 300-800 ms.

    • Analyze the NOESY spectrum for key through-space correlations. Pay close attention to correlations involving bridgehead protons (H1, H5) and protons at C2/C4 and C6/C8.

  • Interpretation: Build a model of the proposed conformation (e.g., twin-chair) and check for consistency between the observed NOEs and coupling constants and the model. The absence of expected NOEs can be as informative as their presence.

General Workflow for Computational Analysis
  • Structure Building: Construct a 3D model of the derivative.

  • Conformational Search: Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF or MM3) to identify all low-energy minima.

  • Geometry Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) and re-optimize their geometries using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the final single-point energies, including zero-point vibrational energy and thermal corrections, to determine the relative free energies of the conformers at a standard temperature (e.g., 298 K).

  • Property Prediction (Optional but Recommended): For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using methods like GIAO. Compare these predicted values with the experimental data for validation.

Case Study: Conformation and Dopamine Transporter Affinity

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as ligands for the dopamine transporter (DAT).[4][15] The conformation of these bicyclic structures was determined using both NMR spectroscopy and X-ray crystallography.[15] These studies confirmed that the bicyclic system adopts a twin-chair conformation. However, the binding affinity of these compounds for the DAT was found to be over 100 times less potent than cocaine. This result highlights the exquisite sensitivity of the cocaine-binding site at the DAT to structural modifications, suggesting that the specific geometry and steric profile of the twin-chair granatane scaffold are not optimal for potent binding compared to the related tropane skeleton of cocaine.[15]

Technique Finding Implication
NMR Spectroscopy Analysis of coupling constants and NOEsConfirmed a dominant twin-chair conformation in solution.
X-ray Crystallography Single crystal structure determinationProvided unambiguous evidence of the twin-chair conformation in the solid state.[15]
In-vitro Binding Assay Measured Kᵢ at rat caudate-putamenKᵢ values were in the micromolar range (2-14 µM), indicating low affinity for DAT.[15]

Conclusion

The conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives is a critical endeavor that bridges fundamental stereochemistry with applied medicinal chemistry. The preferred conformation, dictated by a subtle balance of steric and electronic factors, directly influences the molecule's ability to interact with its biological target. A robust and trustworthy assignment relies on the synergistic application of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling. By understanding and controlling the conformational preferences of this versatile scaffold, researchers can more effectively design and develop novel therapeutics with enhanced potency and selectivity.

References

  • Higuchi, K., Onaka, T., & Mukaiyama, T. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
  • Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed. Available from: [Link]

  • Vernekar, S. K., et al. (1998). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 41(24), 4819–4825. Available from: [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[17][17][18]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[17][17][18]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218. Available from: [Link]

  • Sci-Hub. (n.d.). Molecular conformations. Part XI. A boat-chair bicyclo[17][17][18]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[17][17][18]-nonan-2-one. Available from: [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[17][17][18]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[17][17][18]-nonan-2-one. Semantic Scholar. Available from: [Link]

  • Vernekar, S. K., et al. (1998). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. Available from: [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[17][17][18]nonanes. Semantic Scholar. Available from: [Link]

  • Bailey, B. R., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE. Phosphorus and Sulfur and the Related Elements, 21(2), 121-133. Available from: [Link]

  • National Institutes of Health. (n.d.). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

  • Sci-Hub. (n.d.). SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES. Available from: [Link]

  • Google Patents. (n.d.). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Mondal, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]

  • Kumaran, D., et al. (1999). Molecular Structures and Conformations of Three 3-azabicyclononanes. PubMed. Available from: [Link]

  • Jeyaraman, R., & Ravindran, T. (1991). Synthesis, Stereochemical, and Conformational Studies of Selected... [Journal Name, if available]. Available from: [Link]

  • Arjunan, P., et al. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 46(17), 3425–3433. Available from: [Link]

  • Shanmugam, P., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. Available from: [Link]

  • ResearchGate. (n.d.). Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane... Available from: [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Bicyclo[17][17][18]nonanes. Available from: [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3422–3424. Available from: [Link]

  • Lazny, R., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. Available from: [Link]

  • A Technical Guide to the Conformational Analysis of 3-Azabicyclo... [Source not fully specified, likely a general guide or internal document].
  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Available from: [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Available from: [Link]

  • Oregon State University. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Available from: [Link]

  • Eguchi, S., et al. (1979). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1, 1979, 1906. Available from: [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available from: [Link]

  • Nelsen, S. F., et al. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society, 98(22), 6893–6900. Available from: [Link]

  • Agboka, L. C., et al. (1993). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2, (4), 743. Available from: [Link]

Sources

The Decisive Role of the Nitrogen Substituent in the Stereochemistry of 9-Azabicyclo[3.3.1]nonanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 9-azabicyclo[3.3.1]nonane scaffold represents a pivotal structural motif. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric elements, making it a privileged structure in the design of novel therapeutics targeting the central nervous system and beyond.[1] The biological activity of these compounds is inextricably linked to their stereochemistry, which is predominantly dictated by the nature of the substituent at the nitrogen atom (N9). This guide provides an in-depth technical exploration of the stereochemical nuances of N-substituted 9-azabicyclo[3.3.1]nonanes, offering field-proven insights into their synthesis, conformational analysis, and stereochemical determination.

The Conformational Dichotomy: Chair-Chair vs. Boat-Chair

The 9-azabicyclo[3.3.1]nonane skeleton is conformationally dynamic, primarily existing in two low-energy conformations: the symmetrical twin-chair (or chair-chair, CC) and the boat-chair (BC) form. The preferred conformation is a delicate balance of steric and electronic factors, with the N-substituent playing a decisive role in tipping this equilibrium.

In the chair-chair conformation , both six-membered rings adopt a chair-like geometry. This conformation is generally the most stable for the unsubstituted parent compound. However, the introduction of substituents, particularly at the N9 position, can introduce significant transannular steric interactions, primarily between the N-substituent and the C3 and C7 methylene protons, potentially destabilizing this form.

The boat-chair conformation alleviates some of this steric strain by flipping one of the piperidine rings into a boat form. This often comes at the cost of introducing eclipsing interactions within the boat ring. However, in certain substituted derivatives, the boat-chair conformation can be stabilized through other interactions, such as intramolecular hydrogen bonding.[2]

The interplay between these two dominant conformations is a critical determinant of the overall molecular shape and, consequently, the biological activity.

The Influence of the N-Substituent: A Stereochemical Fulcrum

The identity of the substituent at the nitrogen atom is the primary determinant of the conformational preference and the stereochemical outcome of synthetic transformations. The size, electronics, and potential for hydrogen bonding of the N-substituent all contribute to the delicate energetic balance between the chair-chair and boat-chair conformers.

N-Alkyl and N-Aryl Substituents

Small N-alkyl substituents, such as a methyl group, generally favor the chair-chair conformation. However, as the steric bulk of the alkyl group increases, the boat-chair conformation can become more populated to alleviate steric clashes. For instance, in N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, X-ray diffraction analysis has revealed a boat conformation for the nitrogen-containing ring and a chair for the sulfur-containing ring.[3]

N-aryl substituents, such as a phenyl group, also significantly influence the conformation. X-ray analysis of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one has shown that both the piperidinone and piperidine rings adopt a chair conformation in the solid state.

N-Acyl and N-Carbamoyl Substituents

N-acylation introduces amide resonance, which flattens the geometry around the nitrogen atom. This can alter the conformational preferences of the bicyclic system. The planar nature of the amide bond can lead to unique steric interactions that may favor either the chair-chair or boat-chair conformation depending on the other substituents present.

The Role of Intramolecular Hydrogen Bonding

The presence of functional groups on the N-substituent or the bicyclic core that can participate in intramolecular hydrogen bonding can be a powerful force in stabilizing the boat-chair conformation. For example, in certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the boat conformation is stabilized by the formation of an intramolecular hydrogen bond between the lone pair of the nitrogen atom and a pseudo-axial hydroxyl group.[2] This demonstrates the importance of considering non-covalent interactions when predicting the stereochemical outcome.

Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonanes: Controlling the Stereochemistry

The construction of the 9-azabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction. Subsequent N-substitution or modification of existing substituents allows for the synthesis of a diverse range of analogs.

The Mannich Reaction: A Workhorse for Core Synthesis

A classic and versatile method for constructing the 9-azabicyclo[3.3.1]nonan-3-one skeleton involves the one-pot condensation of a primary amine, glutaraldehyde, and an acetone dicarboxylic acid derivative.[4] The choice of the primary amine directly installs the desired N-substituent.

  • Materials: Benzylamine, glutaraldehyde (50% aqueous solution), acetone dicarboxylic acid, sulfuric acid, sodium acetate, methyl tert-butyl ether (MTBE), heptane, silica gel, sodium carbonate.

  • Procedure:

    • To a jacketed reactor cooled to 0–10 °C, add water and benzylamine.

    • Slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.

    • Add glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

    • Add a 9% sodium acetate solution over 1.5 hours.

    • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

    • Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove impurities.

    • To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate.

    • Extract the product into ethyl acetate, wash with water, and concentrate under reduced pressure to yield the crude product.

This protocol provides a reliable method for the gram-scale synthesis of the N-benzylated core, which can be a precursor for a variety of other N-substituted analogs via debenzylation and subsequent N-alkylation or N-acylation.

Stereoselective Synthetic Strategies

Achieving high levels of stereocontrol is paramount in drug development. Recent advances have focused on stereoselective methods for the synthesis of highly substituted 9-azabicyclo[3.3.1]nonanes. One such approach involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. This methodology allows for the creation of multiple contiguous stereocenters with high enantiomeric excess and diastereomeric ratio.[5]

Analytical Techniques for Stereochemical Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for the unambiguous determination of the stereochemistry of N-substituted 9-azabicyclo[3.3.1]nonanes.

NMR Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is the most powerful tool for studying the solution-state conformation of these molecules. Key NMR parameters provide critical information about the relative orientation of atoms.

  • 1H NMR Chemical Shifts: The chemical shifts of the bridgehead protons (H1 and H5) and the protons on the carbons adjacent to the nitrogen (e.g., H2, H8) are sensitive to the ring conformation.

  • 1H-1H Coupling Constants (J-values): Vicinal coupling constants (3JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants can help differentiate between chair and boat conformations.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of protons. For example, the presence of a NOE between the N-substituent and axial protons on the piperidine rings can confirm a specific conformation and the orientation of the substituent.

  • 13C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the bicyclic framework are also indicative of the conformation. For instance, the upfield shift of a carbon atom can indicate a γ-gauche interaction, which is characteristic of certain conformations.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified N-substituted 9-azabicyclo[3.3.1]nonane in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • Acquire a 13C{1H} NMR spectrum.

    • Acquire a 2D COSY spectrum to establish 1H-1H correlations.

    • Acquire a 2D HSQC or HMQC spectrum to correlate directly bonded 1H and 13C atoms.

    • Acquire a 2D HMBC spectrum to identify long-range 1H-13C correlations.

    • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space interactions.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the coupling constants from the 1D 1H NMR spectrum.

    • Analyze the NOE cross-peaks to identify protons that are close in space.

    • Compare the experimental NMR data with data from known compounds and with predictions from computational models to assign the dominant conformation.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise bond lengths, bond angles, and torsional angles that define the conformation. This technique is invaluable for validating the conformational assignments made by NMR and computational methods. X-ray analysis has been instrumental in confirming the chair-chair and boat-chair conformations of various 9-azabicyclo[3.3.1]nonane derivatives.[7]

Computational Modeling: Bridging Theory and Experiment

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for predicting the relative stabilities of different conformations and for calculating NMR parameters that can be compared with experimental data. A combined approach using computational modeling and NMR spectroscopy has been successfully employed to determine the N-invertomer stereochemistry in N-substituted norgranatanones.[1] This synergistic approach provides a robust framework for understanding the factors that govern the stereochemistry of these complex systems.

Data Presentation: A Comparative Overview

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy Solution-state conformation, dynamic processes, relative stereochemistry.Provides information about the behavior of the molecule in solution, which is more relevant to its biological activity.Can be complex to interpret for conformationally flexible molecules.
X-ray Crystallography Solid-state conformation, absolute stereochemistry (with chiral reference).Provides a definitive, high-resolution structure.The solid-state conformation may not be the same as the solution-state or biologically active conformation. Requires a suitable single crystal.
Computational Modeling Relative energies of conformers, predicted NMR parameters, insights into stabilizing/destabilizing interactions.Allows for the systematic study of a wide range of substituents and conformations. Can guide experimental design.The accuracy of the results depends on the level of theory and the force field used.

Visualizing the Stereochemical Landscape

Conformational Equilibrium of N-Substituted 9-Azabicyclo[3.3.1]nonanes

G cluster_factors Influencing Factors CC Chair-Chair (CC) Conformation TS Transition State CC->TS BC Boat-Chair (BC) Conformation TS->BC Steric Steric Hindrance (N-Substituent) Steric->BC Favors BC HBond Intramolecular H-Bonding HBond->BC Stabilizes BC Electronic Electronic Effects (e.g., Amide Resonance) Electronic->CC Can Favor CC or BC

Caption: Factors influencing the conformational equilibrium.

General Synthetic Workflow

G Start Primary Amine + Glutaraldehyde + Acetone Dicarboxylic Acid Mannich Mannich Reaction Start->Mannich Core N-Substituted 9-Azabicyclo[3.3.1]nonan-3-one Mannich->Core Modification Further Modification (e.g., N-debenzylation, reduction, etc.) Core->Modification Final Diverse Analogs Modification->Final

Caption: Synthetic workflow for N-substituted analogs.

Conclusion and Future Directions

The stereochemistry of N-substituted 9-azabicyclo[3.3.1]nonanes is a multifaceted and critical aspect of their design and development as therapeutic agents. A thorough understanding of the conformational preferences and the factors that govern them is essential for rational drug design. The judicious choice of the N-substituent, guided by a combination of synthesis, advanced analytical techniques, and computational modeling, allows for the fine-tuning of the three-dimensional structure of these molecules to optimize their interaction with biological targets.

Future research in this area will likely focus on the development of more sophisticated stereoselective synthetic methods to access novel and complex substitution patterns. Furthermore, the continued application of advanced NMR techniques and high-level computational studies will provide deeper insights into the subtle interplay of forces that dictate the stereochemical landscape of this important class of molecules, ultimately paving the way for the discovery of new and more effective medicines.

References

  • Vernekar, S. K., et al. (2010). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(20), 6044-6047. [Link]

  • Zhang, Y. (2003). A Practical Synthesis of 9-Aryl-9-azabicyclo[3.3.1]nonan-3-one. Synthetic Communications, 33(21), 3721-3726. [Link]

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo[3.3.1]nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171-230. [Link]

  • Berlin, K. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus and Sulfur and the Related Elements, 21(2), 121-133. [Link]

  • Lazny, R., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Bernardoni, F., Finn, R. C., & Zubieta, J. (1999). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Heterocyclic Communications, 5(3), 251-256. [Link]

  • Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]

  • Buchanan, G. L., et al. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (9), 1709-1713. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240-2244. [Link]

  • Chen, Z., et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 39(24), 4744-4749. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240-2244. [Link]

  • de la Torre, A., et al. (2020). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 56(84), 12793-12796. [Link]

  • Berlin, K. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus and Sulfur and the Related Elements, 21(2), 121-133. [Link]

Sources

The Synthetic Architect's Guide to 9-Azabicyclo[3.3.1]nonane Alkaloids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane skeleton, a key structural motif in a diverse array of natural products and pharmacologically active compounds, presents a compelling synthetic challenge. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the synthesis of these intricate bicyclic alkaloids. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of pivotal reactions, offering field-proven insights into the causality behind experimental choices. Through detailed procedural outlines, comparative data analysis, and visual representations of reaction pathways, this guide serves as a practical and authoritative resource for the construction of the 9-azabicyclo[3.3.1]nonane core and its medicinally significant derivatives, including analogues of cocaine and the potent analgesic epibatidine.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents. This core is found in a variety of alkaloids isolated from plants and insects, some of which exhibit significant biological activities.[2][3] Notable examples include the potent non-opioid analgesic epibatidine and various cocaine analogues that have been instrumental in understanding the function of the dopamine transporter.[4][5][6] The structural complexity and therapeutic potential of these molecules have spurred the development of numerous elegant and efficient synthetic strategies. This guide will explore the most prominent and impactful of these approaches.

Foundational Strategy: The Robinson-Schöpf Condensation

The Robinson-Schöpf condensation is a classic and highly effective biomimetic approach for the construction of the tropinone core, which can be readily adapted for the synthesis of the 9-azabicyclo[3.3.1]nonane framework.[7][8][9] This one-pot, multi-component reaction involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a β-ketoacid (like acetonedicarboxylic acid).[10][11]

Mechanistic Rationale

The reaction proceeds through a tandem Mannich reaction sequence. Initially, the primary amine condenses with the dialdehyde to form a dihydropyridinium ion. This is followed by a Mannich reaction with the enolate of the β-ketoacid. A second intramolecular Mannich reaction then leads to the formation of the bicyclic core, which upon decarboxylation, yields the desired 9-azabicyclo[3.3.1]nonan-3-one. The pH of the reaction medium is a critical parameter, with optimal conditions typically being mildly acidic to facilitate both iminium ion formation and enolization.

Robinson_Schopf cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Dialdehyde Glutaraldehyde A Iminium Ion Formation Dialdehyde->A Amine Primary Amine (e.g., Benzylamine) Amine->A Ketoacid Acetonedicarboxylic Acid B First Mannich Reaction Ketoacid->B A->B C Second (Intramolecular) Mannich Reaction B->C D Decarboxylation C->D Product 9-Azabicyclo[3.3.1]nonan-3-one D->Product

Figure 1: Conceptual workflow of the Robinson-Schöpf condensation.

Detailed Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The following protocol is adapted from a procedure published in Organic Syntheses.[10]

Materials:

  • Benzylamine

  • 18% Sulfuric Acid

  • 50% Aqueous Glutaraldehyde

  • Acetonedicarboxylic Acid

  • 9% Sodium Acetate solution

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • 20% Sodium Carbonate solution

  • Sodium Sulfate

Procedure:

  • To a jacketed reactor cooled to 0–10 °C, add water and benzylamine.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4–8 °C.[10]

  • Add 50% aqueous glutaraldehyde, followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.[10]

  • Add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove organic impurities.

  • To the aqueous layer, add heptane and 20% sodium carbonate solution to adjust the pH to 8.[10]

  • Filter the mixture and separate the layers of the filtrate.

  • Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Table 1: Representative Yields for Robinson-Schöpf Condensation

AmineDialdehydeβ-KetoacidProductYield (%)Reference
BenzylamineGlutaraldehydeAcetonedicarboxylic Acid9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one57[10]
MethylamineSuccinaldehydeAcetonedicarboxylic AcidTropinoneHigh[8][9]

Cyclization Strategies: Intramolecular Michael Addition and Radical Approaches

Intramolecular cyclization reactions provide powerful and often highly stereoselective routes to the 9-azabicyclo[3.3.1]nonane core. These methods typically involve the formation of a piperidine ring followed by the crucial bicyclization step.

Intramolecular Michael Addition

This strategy relies on the conjugate addition of a nucleophile, often a nitrogen atom or a carbanion, to an α,β-unsaturated system within the same molecule. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor. A notable application of this method is in the synthesis of the ladybug alkaloid adaline.[12]

Michael_Addition cluster_precursor Acyclic Precursor cluster_reaction Cyclization cluster_product Product Precursor Piperidine derivative with α,β-unsaturated system Michael Intramolecular Michael Addition Precursor->Michael Base Base Base->Michael Product 9-Azabicyclo[3.3.1]nonane Michael->Product

Figure 2: General scheme for intramolecular Michael addition.

Radical Cyclization

Radical cyclizations offer a complementary approach, particularly for the formation of C-C bonds. These reactions are often initiated by a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride). The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-exo-dig cyclizations being a common pathway to the 9-azabicyclo[3.3.1]nonane system.[2]

Detailed Experimental Protocol: Radical Cyclization to a 9-Azabicyclo[3.3.1]nonane Precursor

This protocol is based on the synthesis of a precursor to the alkaloid euphococcinine.[2]

Materials:

  • 2-(But-3-ynyl)piperidine derivative

  • Tributyltin hydride (Bu₃SnH)

  • Azoisobutyronitrile (AIBN)

  • Toluene

Procedure:

  • Dissolve the 2-(but-3-ynyl)piperidine derivative in toluene.

  • Add AIBN and Bu₃SnH to the solution.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 9-azabicyclo[3.3.1]nonane derivative.

Table 2: Comparison of Cyclization Strategies

StrategyKey FeaturesAdvantagesDisadvantagesRepresentative Alkaloid
Intramolecular Michael AdditionNucleophilic conjugate additionHigh stereocontrol, mild conditionsRequires specific functional group arrangementAdaline[12]
Radical CyclizationFormation of C-C bonds via radical intermediatesTolerant of various functional groupsUse of toxic tin reagents, sometimes moderate yieldsPrecursor to Euphococcinine[2]

Asymmetric Synthesis: Accessing Enantiopure Alkaloids

The biological activity of 9-azabicyclo[3.3.1]nonane alkaloids is often highly dependent on their stereochemistry. Consequently, the development of asymmetric syntheses to access enantiomerically pure compounds is of paramount importance.

Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries, such as Evans oxazolidinones or Ellman's sulfinamide, can direct the stereochemical outcome of key bond-forming reactions.[12][13] Asymmetric catalysis, employing chiral ligands for transition metals or organocatalysts, has also emerged as a powerful tool for the enantioselective synthesis of these alkaloids.[14][15]

Biocatalysis

Enzymes, with their inherent chirality, are increasingly being used to resolve racemic mixtures or to catalyze enantioselective transformations in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.[15] Lipases, for instance, have been successfully employed for the kinetic resolution of diol intermediates.

Asymmetric_Synthesis cluster_approaches Asymmetric Approaches cluster_outcome Outcome Auxiliary Chiral Auxiliaries Product Enantiopure 9-Azabicyclo[3.3.1]nonane Alkaloids Auxiliary->Product Catalysis Asymmetric Catalysis Catalysis->Product Biocatalysis Biocatalysis Biocatalysis->Product

Figure 3: Key approaches in the asymmetric synthesis of 9-azabicyclo[3.3.1]nonane alkaloids.

Conclusion and Future Perspectives

The synthesis of 9-azabicyclo[3.3.1]nonane alkaloids has been a fertile ground for the development of innovative and elegant synthetic methodologies. From the classic Robinson-Schöpf condensation to modern asymmetric and radical-based approaches, the synthetic chemist's toolbox for accessing this important scaffold is now extensive and versatile. Future advancements in this field will likely focus on the development of more efficient and sustainable catalytic methods, particularly for the enantioselective construction of the bicyclic core. The continued exploration of novel synthetic routes will undoubtedly lead to the discovery of new analogues with improved pharmacological profiles, further cementing the importance of the 9-azabicyclo[3.3.1]nonane framework in drug discovery and development.

References

  • Trudell, M. L., & Loper, J. T. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]

  • Trudell, M. L., & Loper, J. T. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. [Link]

  • Lima, D. J. P., Santana, A. E. G., Birkett, M. A., & Porto, R. S. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 28–41. [Link]

  • Reddy, G. S., & Kumar, P. (2021). Four-Step Total Synthesis of (+)-Euphococcinine and (±)-Adaline. Organic Letters, 23(17), 6866-6871. [Link]

  • Spino, C., & Granger, M. (2009). Stereoselective Synthesis of (+)-Euphococcinine and (−)-Adaline. The Journal of Organic Chemistry, 74(12), 4619-4622. [Link]

  • Ikeda, M., et al. (2002). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Heterocycles, 79, 99-120. [Link]

  • Lima, D. J. P., Santana, A. E. G., Birkett, M. A., & Porto, R. S. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. PubMed. [Link]

  • Schrittwieser, J. H., et al. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. Natural Product Reports, 30(10), 1296-1329. [Link]

  • Namjoshi, O. A., & Cook, J. M. (2016). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. Molecules, 21(11), 1525. [Link]

  • Wang, Y., et al. (2022). Asymmetric Total Syntheses of Macroline-Type Alkaloids Alstomicine and Alstofolinine A. Synlett, 33(10), 963-968. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Davis, F. A., & Liu, H. (1998). An Efficient, Asymmetric Synthesis of (+)-Euphococcinine. ChemInform, 29(31). [Link]

  • van Oosten, E. M., et al. (2018). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 9(2), 336-343. [Link]

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (−)-Epibatidine. Organic Letters, 3(19), 3009–3012. [Link]

  • Bohn, A. G., Cipriano, B. M., Tasker, N. R., & Wipf, P. (2021). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]

  • Zhang, Z., et al. (2022). Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids. Nature Communications, 13(1), 978. [Link]

  • Lima, D. J. P., Santana, A. E. G., Birkett, M. A., & Porto, R. S. (2021). Scheme 3: Synthesis (+)-euphococcinine (2). Reagents and conditions. ResearchGate. [Link]

  • Spino, C., & Granger, M. (2009). Stereoselective synthesis of (+)-euphococcinine and (-)-adaline. PubMed. [Link]

  • Wang, Y., et al. (2023). A Bischler-Napieralski and Homo-Mannich Sequence Enables Diversified Syntheses of Sarpagine Alkaloids and Analogues. Research Square. [Link]

  • Guria, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22179-22234. [Link]

  • Chen, B. C., et al. (1995). Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones. Semantic Scholar. [Link]

  • Itoh, T., Yamazaki, N., & Kibayashi, C. (2002). Total Syntheses :: Reaction scheme for total synthesis of the natural product Adaline. Organic Chemistry Data. [Link]

  • De Boer, J., et al. (2010). 9-azabicyclo[3.3.1]nonane derivatives.
  • Depature, M., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2289. [Link]

  • Trudell, M. L., & Loper, J. T. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. [Link]

  • Dias, L. C., & de Oliveira, L. G. (2004). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 6(14), 2587-2590. [Link]

  • Guria, S., et al. (2023). (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • Various Authors. (n.d.). Robinson-Schöpf reaction. ResearchGate. [Link]

  • Rassat, A., & Rey, P. (1971). An Easy Access to 2,6-Dihydroxy-9-azabicyclo[3.3.1]nonane, a Versatile Synthon. The Journal of Organic Chemistry, 36(15), 2176-2178. [Link]

  • Corey, E. J., & Block, E. (1979). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses, 59, 153. [Link]

  • Gadamsetty, V., et al. (2007). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, o. Journal of the American Chemical Society, 129(40), 12104-12105. [Link]

  • Promontorio, R. (2017). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. PrepChem.com. [Link]

  • Wikipedia. (n.d.). Robinson-Schöpf-Reaktion. Wikipedia. [Link]

  • Landry, D. W., et al. (1995). Transition state analogues of cocaine, their use for producing catalytic antibodies against cocaine and use of the same in diagnosis and therapy.
  • Gschrei, C. (2007). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of Granatane Alkaloids

Abstract

Granatane alkaloids, characterized by their N-methyl-9-azabicyclo[3.3.1]-nonane core, represent a significant class of plant-derived specialized metabolites with notable pharmacological properties.[1] Structurally homologous to tropane alkaloids, their biosynthesis follows a distinct pathway originating from the amino acid L-lysine.[2][3] This guide provides a comprehensive technical overview of the granatane alkaloid biosynthetic pathway, synthesizing current knowledge from enzymatic studies, isotopic labeling experiments, and molecular biology. We will dissect the key enzymatic steps, from the initial decarboxylation of lysine to the formation and subsequent modification of the bicyclic granatane scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust scientific inquiry in natural product biosynthesis.

Introduction: The Granatane Scaffold

Granatane alkaloids are a class of piperidine-derived natural products primarily found in plants such as the pomegranate (Punica granatum) and species of the Solanaceae family like Duboisia myoporoides.[4][5] Their core structure is a 9-azabicyclo[3.3.1]-nonane ring system, which distinguishes them from the closely related tropane alkaloids that possess an 8-azabicyclo[3.2.1]-octane core.[2][6] This seemingly minor structural difference—an extra carbon in the bicyclic ring—alters their chemical and pharmacological activities.[6] Compounds within this family, such as pelletierine and pseudopelletierine, have demonstrated a range of biological activities, including anthelmintic properties.[1][7] Understanding their biosynthesis is not only crucial for fundamental plant science but also opens avenues for metabolic engineering and the synthetic biology-based production of high-value pharmaceutical compounds.[8][9]

The Core Biosynthetic Pathway: From Amino Acid to Alkaloid

The biosynthesis of granatane alkaloids begins with the diversion of the primary metabolite L-lysine into the specialized metabolic pathway. The pathway is a multi-step enzymatic cascade involving decarboxylation, methylation, oxidation, and a key cyclization event mediated by a polyketide synthase. While some steps are well-established, others remain hypothesized based on strong biochemical evidence and analogy to related pathways.

Step 1: Lysine Decarboxylation - The Commitment Step

The entry point and committed step of the pathway is the decarboxylation of L-lysine to yield the diamine cadaverine (1,5-pentanediamine).[7] This reaction is catalyzed by Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[10][11] The removal of the carboxyl group from lysine irreversibly channels this amino acid away from primary metabolism and into the alkaloid pathway. In Punica granatum, this enzymatic step is considered foundational to the entire granatane scaffold formation.[3][7]

Step 2 & 3: Methylation and Oxidative Deamination

Following its formation, cadaverine undergoes a series of transformations to prepare it for cyclization:

  • N-Methylation: A methyl group is transferred from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of cadaverine. This reaction, catalyzed by a putative Cadaverine N-methyltransferase (CMT) , produces N-methylcadaverine.[12][13]

  • Oxidative Deamination: The non-methylated primary amino group of N-methylcadaverine is then removed through oxidative deamination. This is catalyzed by a presumed copper-containing Methylcadaverine Oxidase (MCO) , yielding 5-methylaminopentanal.[12]

Step 4: Spontaneous Cyclization to the Δ¹-Piperideinium Cation

The resulting 5-methylaminopentanal exists in equilibrium with its cyclic Schiff base form, the Δ¹-piperideinium cation . This intramolecular cyclization is a spontaneous, non-enzymatic reaction driven by the nucleophilic attack of the secondary amine onto the aldehyde carbonyl.[14] This cation is the key heterocyclic intermediate that will form one of the rings of the final bicyclic structure.

Step 5: Polyketide Synthase-Mediated Bicyclic Ring Formation

The formation of the second ring, which completes the characteristic bicyclic granatane core, is a critical and complex step. Evidence points to the involvement of a Type III Polyketide Synthase (PKS) .[9][12] This enzyme catalyzes a decarboxylative condensation of the Δ¹-piperideinium cation with a polyketide-derived molecule, likely a 3-oxobutanoate unit derived from two successive condensations of malonyl-CoA.[6][9] The PKS-mediated reaction extends the piperidinyl ring and facilitates the subsequent cyclization to form the granatan-3-one (isopelletierine) scaffold. This represents a novel class of Type III PKS enzymes that utilize a charged, heterocyclic starter molecule lacking a Coenzyme A thioester.[9]

Step 6: Tailoring and Diversification

Once the core granatan-3-one scaffold is formed, it serves as a substrate for a suite of "tailoring" enzymes that create the diversity of granatane alkaloids observed in nature. These modifications include:

  • Reduction: Stereospecific reductases reduce the ketone at the C-3 position to a hydroxyl group, forming granatan-3-ol.[15]

  • Hydroxylation and Other Oxidations: Cytochrome P450 monooxygenases (P450s) are key drivers of alkaloid diversification, catalyzing hydroxylations and other oxidative modifications at various positions on the ring.[16][17][18]

  • Esterification: The hydroxyl group can be esterified with various acids. For example, recent studies on Duboisia myoporoides identified α-granatane tropate and α-granatane isovalerate, demonstrating esterification with tropic acid and isovaleric acid, respectively.[5][19]

Pathway Visualization

The following diagram illustrates the core biosynthetic pathway from L-lysine to the granatane scaffold.

Granatane_Biosynthesis cluster_precursors Precursors cluster_intermediates Core Pathway cluster_products Diversification Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC N_Methylcadaverine N-Methylcadaverine Cadaverine->N_Methylcadaverine CMT Aldehyde 5-Methylaminopentanal N_Methylcadaverine->Aldehyde MCO Piperideinium Δ¹-Piperideinium Cation Aldehyde->Piperideinium Spontaneous Cyclization Isopelletierine Granatan-3-one (Isopelletierine) Piperideinium->Isopelletierine PKS + Malonyl-CoA Pelletierine Pelletierine & Derivatives Isopelletierine->Pelletierine Reductases, P450s, Esterases

Caption: The biosynthetic pathway of granatane alkaloids from L-lysine.

Key Enzymes and Quantitative Data

The enzymes of the granatane alkaloid pathway are central to its function and regulation. While not all have been fully characterized kinetically, their roles are well-supported by genetic and biochemical evidence.

Enzyme (Abbreviation)Substrate(s)ProductCofactor(s)Evidence Source
Lysine Decarboxylase (LDC) L-LysineCadaverine, CO₂Pyridoxal Phosphate (PLP)Functional characterization in multiple plant species.[7][10]
Cadaverine N-methyltransferase (CMT) Cadaverine, SAMN-MethylcadaverineS-adenosyl-L-methionine (SAM)Hypothesized based on pathway intermediates.[12]
Methylcadaverine Oxidase (MCO) N-Methylcadaverine5-MethylaminopentanalCopper, O₂Hypothesized based on pathway intermediates.[12]
Type III Polyketide Synthase (PKS) Δ¹-Piperideinium cation, Malonyl-CoAGranatan-3-oneCoAHeterologous expression and LC-MS/MS analysis.[9]
Cytochrome P450s (P450s) Granatane scaffoldHydroxylated derivativesNADPH, O₂Implicated in alkaloid diversification across many pathways.[16][17]

Experimental Protocols for Pathway Elucidation

The elucidation of biosynthetic pathways relies on a multi-faceted approach combining molecular genetics, biochemistry, and analytical chemistry. Hairy root cultures are often employed as a model system, as they are the primary site of biosynthesis for many alkaloids and are amenable to genetic transformation.[3][7]

Workflow: From Candidate Gene to Functional Validation

Caption: Experimental workflow for enzyme function validation in alkaloid biosynthesis.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Lysine Decarboxylase (LDC)

This protocol describes a self-validating system to confirm the function of a candidate LDC gene identified through transcriptome sequencing.

1. Gene Cloning and Expression Vector Construction: a. Isolate total RNA from Punica granatum root tissue. b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length candidate LDC open reading frame (ORF) using sequence-specific primers. d. Clone the LDC ORF into a bacterial expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification. e. Verify the construct sequence via Sanger sequencing.

2. Heterologous Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow a 1L culture at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. d. Incubate the culture for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility. e. Harvest the cells by centrifugation.

3. Protein Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). b. Lyse the cells via sonication on ice. c. Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). e. Wash the column extensively to remove non-specifically bound proteins. f. Elute the His-tagged LDC protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM). g. Confirm protein purity and size using SDS-PAGE.

4. In Vitro Enzyme Assay: a. Prepare reaction mixtures in a total volume of 100 µL containing:

  • 50 mM Phosphate buffer (pH 7.5)
  • 10 µM Pyridoxal Phosphate (PLP)
  • 5 mM L-Lysine (substrate)
  • 5 µg of purified LDC enzyme b. Controls: Prepare three critical controls:
  • No Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic substrate degradation.
  • Boiled Enzyme Control: Use heat-denatured enzyme to ensure the observed activity is from a properly folded protein.
  • No Substrate Control: Omit L-lysine to identify any co-eluting compounds from the purification process. c. Incubate all reactions at 30°C for 1 hour. d. Stop the reaction by adding 100 µL of ice-cold methanol.

5. Product Analysis by LC-MS/MS: a. Centrifuge the stopped reactions to pellet the precipitated protein. b. Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. c. Monitor for the mass transition specific to cadaverine. d. Validation: A positive result is the detection of a significant cadaverine peak only in the complete reaction mixture, and its absence in all three control reactions. Quantify the product against a standard curve of authentic cadaverine.[20][21]

Conclusion and Future Outlook

The biosynthetic pathway of granatane alkaloids is a fascinating example of how plants co-opt primary metabolites and evolve novel enzymatic functions to create complex chemical scaffolds. While the core pathway from lysine is increasingly understood, significant questions remain. The precise mechanisms and structures of the putative CMT, MCO, and particularly the novel Type III PKS are prime targets for future research. Elucidating the regulatory networks that control the flux through this pathway will be essential for successful metabolic engineering efforts. The application of advanced analytical techniques, coupled with synthetic biology platforms, will undoubtedly accelerate the discovery of the remaining enzymes and provide the tools necessary to harness this pathway for the production of valuable pharmaceuticals.[22][23]

References

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Kim, N. J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]

  • De-la-Cruz, H., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 703952. [Link]

  • Dang, T. T. T., & De Luca, V. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Semantic Scholar. [Link]

  • Yamazaki, M., et al. (2003). Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. The Plant Cell, 15(8), 1787–1799. [Link]

  • Cinelli, M. A., et al. (2019). Proposed biosynthetic pathway of granatane alkaloid formation in Punica grantum. ResearchGate. [Link]

  • Jorgensen, K., et al. (2024). Parallel evolution of plant alkaloid biosynthesis from bacterial-like decarboxylases. New Phytologist. [Link]

  • Grozinger, B., et al. (2016). Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids. Plant Physiology, 172(3), 1563–1577. [Link]

  • Grozinger, B., et al. (2016). Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids. PMC. [Link]

  • Kim, N. J., et al. (2016). Three proposed hypothetical routes to the production of granatane alkaloids. ResearchGate. [Link]

  • Kim, N. J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed. [Link]

  • D'Auria, J. C., et al. (2018). Biosynthesis and production of granatane alkaloids in hairy root cultures of Punica granatum. ResearchGate. [Link]

  • Jorgensen, K., et al. (2024). Parallel evolution of plant alkaloid biosynthesis from bacterial-like decarboxylases. PubMed. [Link]

  • Crandall, I. G., & Weng, J. K. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]

  • Perez, D. (2018). The influence of hairy root cultures on the biosynthesis of granatane alkaloids in Punica granatum (pomegranate). TTU DSpace Repository. [Link]

  • Biastoff, S., et al. (2009). Putrescine N-methyltransferase--the start for alkaloids. PubMed. [Link]

  • D'Auria, J. C., et al. (2018). Type III Polyketide Synthase Involved in Tropane and Granatane Alkaloid Biosynthesis. ResearchGate. [Link]

  • Lichman, B. R. (2021). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 38(1), 103-129. [Link]

  • Junker, B. H., & Stenzel, I. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 254. [Link]

  • Lee, E. J., et al. (2023). O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants. PubMed. [Link]

  • Hori, K., et al. (2018). Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence. Plant and Cell Physiology, 59(1), 113–125. [Link]

  • Kim, N. J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • Sharma, P., & D'Auria, J. C. (2024). Advancements in Biotechnological Approaches for the Production of High-Value Metabolites in Punica granatum. ACS Food Science & Technology. [Link]

  • Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. PNAS, 91(25), 11844–11849. [Link]

  • Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. PubMed. [Link]

  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products, 87(8), 1856–1863. [Link]

  • Wibaut, J. P., & Huisman, H. O. (1954). Investigation of the alkaloids of Punica Granatum L. by partition chromatography. ResearchGate. [Link]

  • Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Digital Repository. [Link]

  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. ACS Publications. [Link]

  • Jurenka, J. S. (2008). A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches. Iranian Journal of Pharmaceutical Research, 7(3), 227-242. [Link]

  • Izhaki, A., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]

  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. ResearchGate. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. [Link]

  • Nakashima, Y., & O'Connor, S. E. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1063. [Link]

  • Cordell, G. A. (2009). Alkaloids and their Biosynthesis. EOLSS. [Link]

  • O'Connor, S. E. (2005). Alkaloid Biosynthesis. ResearchGate. [Link]

Sources

physical and chemical properties of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Azabicyclo[3.3.1]nonane

Introduction

9-Azabicyclo[3.3.1]nonane, also known as granatanine, is a saturated bicyclic amine with a rigid structure. This unique three-dimensional arrangement, which is part of the adamantane skeleton, makes it a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1] Its constrained conformation and the presence of a reactive secondary amine at the bridgehead position bestow upon it distinct physical and chemical properties. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and professionals in drug development.

Caption: 2D representation of 9-Azabicyclo[3.3.1]nonane's structure.

Physical Properties

The physical characteristics of 9-Azabicyclo[3.3.1]nonane and its common derivatives are summarized below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Formula C₈H₁₅N[2][3]
Molecular Weight 125.21 g/mol [2][3]
CAS Number 280-97-7[2][3]
Appearance Solid[2]
Melting Point 322-326 °C (decomposition)[2]
Boiling Point 55-56 °C at 0.1 Torr[2]
pKa (predicted) 11.80 ± 0.20[2]
Solubility Likely soluble in non-polar or weakly polar organic solvents; limited solubility in water.[4]

Spectroscopic Data and Structural Elucidation

The rigid bicyclic structure of 9-Azabicyclo[3.3.1]nonane gives rise to a distinct spectroscopic signature, which is instrumental for its identification and for confirming the stereochemistry of its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : Studies on 9-methyl-9-azabicyclo[3.3.1]nonane have been conducted to understand the conformational effects on chemical shifts.[5] The symmetry of the molecule often simplifies the spectrum, though substitutions can lead to more complex patterns that are useful for stereochemical assignments.

    • ¹H NMR : The proton NMR spectrum provides information about the connectivity and stereochemistry of the protons in the bicyclic system. The coupling constants are particularly informative about the dihedral angles between adjacent protons.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and its fragments. For 9-azabicyclo[3.3.1]nonane, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic peaks for C-H stretching and bending vibrations. A key feature for the parent compound is the N-H stretching vibration, which typically appears in the region of 3300-3500 cm⁻¹.

Chemical Properties and Reactivity

The chemical behavior of 9-Azabicyclo[3.3.1]nonane is dominated by the nucleophilicity and basicity of the secondary amine.

N-Alkylation

The nitrogen atom readily undergoes alkylation with alkyl halides or other electrophiles to form N-substituted derivatives.[6] The stereochemistry of this reaction can be influenced by the steric hindrance of the bicyclic system.[7]

reactant1 9-Azabicyclo[3.3.1]nonane product N-Alkyl-9-azabicyclo[3.3.1]nonane reactant1->product + R-X reactant2 R-X (Alkyl Halide) reactant1 9-Azabicyclo[3.3.1]nonane product N-Acyl-9-azabicyclo[3.3.1]nonane reactant1->product + RCOCl reactant2 RCOCl (Acyl Chloride)

Caption: General scheme for N-acylation.

Oxidation to Nitroxyl Radical (ABNO)

One of the most significant reactions of 9-Azabicyclo[3.3.1]nonane is its oxidation to the stable nitroxyl radical, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO). [8][9]ABNO is a highly effective organocatalyst for the oxidation of alcohols to aldehydes and ketones, often showing enhanced reactivity compared to other nitroxyl radicals like TEMPO. [8][9][10]

reactant 9-Azabicyclo[3.3.1]nonane product ABNO (Nitroxyl Radical) reactant->product [Oxidation]

Caption: Oxidation to form ABNO.

Synthesis of Derivatives

The 9-Azabicyclo[3.3.1]nonane core is a key component in the synthesis of a variety of complex molecules. For instance, it forms the signature core of macroline-type alkaloids. [11]The synthesis of derivatives often involves multi-step sequences, including cascade reactions to construct the bicyclic system. [12]

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

This protocol is adapted from a reported procedure for the oxidation of 9-azabicyclo[3.3.1]nonane. Objective: To synthesize the stable nitroxyl radical ABNO from 9-azabicyclo[3.3.1]nonane.

Materials:

  • 9-Azabicyclo[3.3.1]nonane

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Urea hydrogen peroxide

  • Acetonitrile

  • Water

  • Chloroform

  • Potassium carbonate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture

Procedure:

  • In a round-bottomed flask equipped with a stirrer bar, dissolve 9-azabicyclo[3.3.1]nonane (10.62 mmol) in acetonitrile (20 mL). 2. Add sodium tungstate dihydrate (1 mmol) to the solution. 3. Slowly add urea hydrogen peroxide (32 mmol) to the reaction mixture. 4. Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). 5. Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers and dry with potassium carbonate. 8. Purify the crude product using flash column chromatography with an ethyl acetate/hexane (1:1) eluent to yield ABNO as a red solid.

cluster_workflow ABNO Synthesis Workflow start Dissolve 9-Azabicyclo[3.3.1]nonane in Acetonitrile add_catalyst Add Sodium Tungstate Dihydrate start->add_catalyst add_oxidant Slowly Add Urea Hydrogen Peroxide add_catalyst->add_oxidant react Stir at Room Temperature (48h) Monitor by TLC add_oxidant->react workup Dilute with Water Extract with Chloroform react->workup dry Dry Organic Layers (Potassium Carbonate) workup->dry purify Purify by Flash Chromatography dry->purify end_product ABNO (Red Solid) purify->end_product

Caption: Experimental workflow for the synthesis of ABNO.

Safety Information

Safety data sheets for 9-azabicyclo[3.3.1]nonane and its derivatives indicate that these compounds may cause skin and eye irritation. [2][13][14]It is recommended to handle them with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. [14][15]In case of contact, rinse the affected area with plenty of water. [14][15]

References

  • ACS Publications. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 9-azabicyclo[3.3.1]nonane CAS 280-97-7. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane. Retrieved from [Link]

  • Solubility of Things. (n.d.). 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonane. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6). Retrieved from [Link]

  • PubMed. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 9-Azabicyclo[3.3.1]nonane N-oxyl. Retrieved from [Link]

  • PubMed. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Royal Society of Chemistry. (n.d.). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Retrieved from [Link]

  • ACS Publications. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane,9-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). The Stereochemistry of the N-Alkylation of Azabicyclic Systems with Methyl Bromoacetate1a. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 9-Azabicyclo[3.3.1]nonane,9-methyl-. Retrieved from [Link]

  • J-STAGE. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Retrieved from [Link]

  • Chemsrc. (2025). 9-AZABICYCLO[3.3.1]NONAN-3-ONE, 9-PROPYL-. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 934233-73-5 | 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dim. Retrieved from [Link]

  • Google Patents. (2016). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • AccelaChem. (n.d.). 1823808-41-8,9-Boc-2-oxo-9-azabicyclo[3.3.1]nonane. Retrieved from [Link]

Sources

Methodological & Application

9-Azabicyclo[3.3.1]nonane as a scaffold in drug discovery

This line of research is crucial for developing novel analgesics with improved side-effect profiles (e.g., reduced respiratory depression or tolerance development) compared to classical opioids like morphine. [12]

Part 3: Key Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. The following protocol for a radioligand binding assay is a standard method for determining the affinity of a test compound for a specific receptor.

Protocol 2: Radioligand Competition Binding Assay (for σ₂ Receptors)

Rationale: This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the inhibition constant (Kᵢ) can be calculated, providing a measure of the compound's affinity.

Materials:

  • Test compounds (e.g., WC-26) dissolved in DMSO.

  • Radioligand: [³H]RHM-1 or similar high-affinity σ₂ ligand.

  • Tissue source: Rat liver homogenates or membranes from a cell line expressing the target (e.g., EMT-6 tumor cells). [2]* Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled σ₂ ligand (e.g., haloperidol).

  • 96-well filter plates (e.g., Millipore) and vacuum manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.

  • Assay Setup (in triplicate): In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: 50 µL buffer, 50 µL radioligand (at a concentration near its Kₑ), 100 µL tissue homogenate.

    • Non-Specific Binding (NSB): 50 µL non-specific control ligand, 50 µL radioligand, 100 µL tissue homogenate. Causality: This determines the amount of radioligand that binds non-specifically to the membrane, filter, or tube, which must be subtracted from all other measurements.

    • Competition Binding: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL tissue homogenate.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash each well with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand. Causality: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the wash steps.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.

  • Counting: Allow the vials to sit for several hours (or overnight) before counting in a liquid scintillation counter to determine the disintegrations per minute (DPM) in each sample.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Perspectives

The 9-azabicyclo[3.3.1]nonane scaffold has proven to be an exceptionally versatile and robust framework in drug discovery. Its conformational rigidity and synthetic accessibility have enabled the development of highly selective and potent ligands for a multitude of biological targets, from ion channels like the 5-HT₃ receptor to GPCRs and other complex proteins. The success of Granisetron provides clinical validation, while ongoing research into σ₂ ligands for oncology,[3] nAChR modulators for Alzheimer's disease,[7][8] and novel opioid analgesics [5][9]continues to highlight its therapeutic potential.

Future efforts will likely focus on leveraging the 9-ABN core to design biased agonists for GPCRs, developing novel PET radiotracers for in-vivo imaging of disease states,[3] and exploring its utility in targeting less-explored protein families. The foundational chemistry and pharmacology outlined in this guide provide researchers with the tools and understanding necessary to continue innovating with this remarkable scaffold.

References

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Yang, Z., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Zheng, G., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. (2025). ResearchGate. [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. (n.d.). ResearchGate. [Link]

  • Tricyclic δ-opioid modulators. (n.d.).
  • Cheng, K., et al. (2017). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. PMC - PubMed Central. [Link]

  • Granisetron. (n.d.). PubChem. [Link]

  • Pilli, M., et al. (2002). N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as Mu-Opioid Receptor Agonists. Bioorganic & Medicinal Chemistry. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. (n.d.).
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2016). MedChemComm. [Link]

  • Choi, S. R., et al. (n.d.). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. [Link]

  • Pharmaceutical compounds. (n.d.).
  • Granisetron HCl. (n.d.). PharmaCompass. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (n.d.). MDPI. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal. [Link]

  • GRANISETRON. (n.d.). New Drug Approvals. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. (2025). Preprints.org. [Link]

  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013). European Patent Office. [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. (n.d.). PMC - NIH. [Link]

  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. (n.d.). MDPI. [Link]

  • 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as nicotinic acetylcholine receptor ligands. (n.d.).
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1. (2013). PubMed. [Link]

  • Granisetron. (n.d.). Wikipedia. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2025). ResearchGate. [Link]

  • Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane... (n.d.). ResearchGate. [Link]

  • Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them. (n.d.).
  • Azabicyclo[3.3.1]nonane-based natural products. (n.d.). ResearchGate. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. (n.d.). ChemRxiv. [Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2025). ResearchGate. [Link]

Application Note & Protocol: Synthesis of Granisetron from a 9-Azabicyclo[3.3.1]nonane Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Granisetron is a potent and highly selective serotonin 5-HT₃ receptor antagonist, established as a cornerstone therapy for the management of nausea and vomiting induced by chemotherapy and radiotherapy (CINV).[1][2][3] Its therapeutic efficacy is derived from its precise mechanism of action, which involves blocking serotonin at 5-HT₃ receptors on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone.[1][4][5] Developed in the mid-1980s by Beecham Pharmaceuticals, the synthesis of Granisetron represents a classic application of modern organic synthesis in pharmaceutical development.[1] This technical guide provides an in-depth overview and detailed protocols for the synthesis of Granisetron, focusing on the convergent coupling of two key intermediates: 1-methyl-1H-indazole-3-carboxylic acid and the pivotal bicyclic diamine, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine .[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this established synthetic route.

Retrosynthetic Analysis and Strategic Overview

The core architecture of Granisetron consists of an indazole carboxamide linked to a rigid bicyclic amine scaffold. A logical retrosynthetic analysis disconnects the central amide bond, identifying the two primary building blocks. This convergent approach is highly efficient for large-scale synthesis as it allows for the parallel preparation and purification of the two key intermediates, maximizing overall process yield.

The key transformation is the formation of the amide bond, a robust and well-understood reaction in pharmaceutical chemistry.[6][7] The primary challenge lies in the efficient and stereocontrolled synthesis of the bicyclic amine intermediate.

G Granisetron Granisetron Amide_Disconnection Amide Bond Disconnection Granisetron->Amide_Disconnection Intermediate_1 Intermediate 1: 1-Methyl-1H-indazole- 3-carboxylic acid Amide_Disconnection->Intermediate_1 Intermediate_2 Intermediate 2: endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine Amide_Disconnection->Intermediate_2

Caption: Retrosynthetic analysis of Granisetron.

Synthesis of Key Intermediates

Intermediate 1: 1-Methyl-1H-indazole-3-carboxylic acid

The synthesis of this intermediate begins with commercially available indazole-3-carboxylic acid. The critical step is the selective N-methylation of the indazole ring. While seemingly straightforward, this reaction can yield a mixture of N1 and N2 methylated isomers. The N2-methylated product, 2-methyl-indazole-3-carboxylic acid, is a known process-related impurity (European Pharmacopoeia Impurity G) that can be carried through the synthesis to form an impurity in the final active pharmaceutical ingredient (API).[2] Therefore, reaction conditions must be optimized to favor the desired N1 isomer.

Protocol: N-Methylation of Indazole-3-carboxylic acid

This protocol is based on the methylation of the corresponding ester followed by hydrolysis, a common strategy to improve solubility and selectivity.

  • Esterification: Indazole-3-carboxylic acid (1.0 eq) is suspended in methanol (10 vol). The mixture is cooled to 0°C, and thionyl chloride (2.0 eq) is added dropwise. The reaction is then heated to reflux for 2-4 hours until TLC or LC-MS analysis indicates complete conversion. The solvent is removed under reduced pressure.[8]

  • Methylation: The crude methyl indazole-3-carboxylate is dissolved in a suitable anhydrous solvent such as dimethylformamide (DMF) (10 vol). Sodium hydride (60% dispersion in oil, 1.1 eq) is added portion-wise at 0°C. The mixture is stirred until hydrogen evolution ceases. Methyl iodide (1.5 eq) is then added dropwise, and the reaction is warmed to 50°C for 30-60 minutes.[9]

  • Work-up and Hydrolysis: The reaction is cooled and quenched by carefully adding ice water. The product is extracted with an organic solvent (e.g., methylene chloride or ethyl acetate).[9] The combined organic layers are dried and concentrated. The resulting crude methyl 1-methyl-1H-indazole-3-carboxylate is then hydrolyzed using aqueous NaOH or KOH in methanol/water, followed by acidic work-up (adjusting pH to ~4 with HCl) to precipitate the desired carboxylic acid.[10]

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid. Purity is assessed by HPLC.[10]

Table 1: Reagent Summary for Intermediate 1 Synthesis

ReagentMolecular FormulaMW ( g/mol )Molar Eq.Role
Indazole-3-carboxylic acidC₈H₆N₂O₂162.151.0Starting Material
Thionyl ChlorideSOCl₂118.972.0Esterification Reagent
MethanolCH₃OH32.04SolventSolvent
Sodium Hydride (60%)NaH24.001.1Base
Methyl IodideCH₃I141.941.5Methylating Agent
DimethylformamideC₃H₇NO73.09SolventSolvent
Intermediate 2: endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

This bicyclic diamine is the structural cornerstone that imparts the required rigidity for potent 5-HT₃ receptor binding.[11] Its synthesis is a multi-step process that requires careful control of stereochemistry to obtain the desired endo isomer, which is crucial for pharmacological activity. The synthesis often begins with a Mannich-type reaction to construct the bicyclic core.[11][12]

Protocol: Synthesis of the Bicyclic Amine

  • Mannich Cyclization: Acetone dicarboxylic acid (1.0 eq), methylamine hydrochloride (1.0 eq), and glutaraldehyde (1.0 eq) are reacted in an aqueous buffered solution. The reaction proceeds over several hours at room temperature to form 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (the bicyclic ketone precursor).[12]

  • Oximation: The ketone precursor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent. This reaction converts the ketone to the corresponding oxime, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.

  • Stereoselective Reduction: The critical step is the reduction of the oxime to the primary amine. Catalytic hydrogenation using Raney Nickel is a common method.[12] This reduction preferentially yields the desired endo-amine. Alternative reducing agents can be employed, but reaction conditions must be carefully screened to maximize the endo:exo diastereomeric ratio.

  • Purification: The crude product is a mixture of endo and exo isomers. Purification can be achieved by fractional distillation under reduced pressure or by derivatization/crystallization to isolate the pure endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[12] The purity and isomeric ratio are confirmed by GC or HPLC analysis.

Table 2: Reagent Summary for Intermediate 2 Synthesis

ReagentMolecular FormulaMW ( g/mol )Molar Eq.Role
Acetone dicarboxylic acidC₅H₆O₅146.101.0Mannich Reactant
Methylamine HClCH₅N·HCl67.521.0Mannich Reactant
GlutaraldehydeC₅H₈O₂100.121.0Mannich Reactant
Hydroxylamine HClH₃NO·HCl69.491.1Oximation Reagent
Raney NickelNi58.69CatalystReducing Agent

Final Assembly: Amide Coupling for Granisetron Synthesis

The final step involves the coupling of the two key intermediates. The most common and industrially scalable method involves activating the carboxylic acid of Intermediate 1 as an acyl chloride.[4][13][14][15]

G cluster_0 Activation Step cluster_1 Coupling Step Intermediate_1 1-Methyl-1H-indazole- 3-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Intermediate_1->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Granisetron Granisetron Free Base Acyl_Chloride->Granisetron Amide Formation Intermediate_2 endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine Intermediate_2->Granisetron Base Base (e.g., Triethylamine)

Sources

Application Notes and Protocols: ABNO-Catalyzed Aerobic Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Historically, this has often relied on stoichiometric, and frequently toxic, heavy-metal-based oxidants such as chromium and manganese reagents, which generate significant hazardous waste.[1] The field has evolved towards more sustainable methods, with catalytic aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, representing a significant advancement.[2][3] Within this class of reactions, nitroxyl radical-mediated processes have become prominent. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a workhorse catalyst, its utility can be limited by steric hindrance, especially with secondary and bulky primary alcohols.[4][5][6][7]

This guide focuses on the application of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), a less sterically encumbered bicyclic nitroxyl radical.[5][8] ABNO, often in conjunction with a co-catalyst such as copper or iron, has emerged as a highly versatile and efficient catalyst for the aerobic oxidation of a broad spectrum of primary and secondary alcohols under remarkably mild conditions.[4][5][9][10] Its advantages include faster reaction rates, broader substrate scope, and high functional group tolerance, making it an invaluable tool for modern synthetic chemistry.[2][4][11][12]

The Mechanistic Heart of ABNO Catalysis: A Synergistic Cycle

The efficacy of ABNO-catalyzed aerobic oxidation typically relies on a synergistic interplay between the nitroxyl radical, a transition metal co-catalyst (most commonly copper), and molecular oxygen. The currently accepted mechanism for the Cu/ABNO system involves a cooperative, two-stage catalytic cycle.[13][14]

  • Alcohol Oxidation by the Oxoammonium Ion: The active oxidizing species is the N-oxoammonium ion, which is generated from the nitroxyl radical. This species oxidizes the alcohol to the corresponding aldehyde or ketone, during which it is reduced to the corresponding hydroxylamine.

  • Catalyst Regeneration with Air: The reduced hydroxylamine is then re-oxidized back to the active nitroxyl radical by a copper(II) species. The resulting copper(I) is subsequently oxidized by molecular oxygen from the air, regenerating the active Cu(II) catalyst and completing the catalytic cycle. Water is the only stoichiometric byproduct of this process.

The less sterically hindered environment around the nitroxyl group of ABNO compared to TEMPO is believed to facilitate a faster rate of C-H cleavage from the alcohol, which can be the turnover-limiting step in some TEMPO-catalyzed oxidations.[4][11]

ABNO_Catalytic_Cycle cluster_main Cu/ABNO Catalytic Cycle R2CHOH R₂CHOH (Alcohol) R2CO R₂C=O (Aldehyde/Ketone) R2CHOH->R2CO Oxidation ABNO_ox ABNO⁺=O (Oxoammonium ion) ABNOH ABNOH (Hydroxylamine) ABNO_ox->ABNOH Reduction ABNO_rad ABNO• (Nitroxyl Radical) CuI L-Cu(I) ABNOH->ABNO_rad Oxidation CuII L-Cu(II) CuI->CuII Oxidation O2 O₂ (from Air) CuII->CuI Reduction H2O H₂O O2->H2O Reduction

Figure 1: Simplified Cu/ABNO Catalytic Cycle.

Advantages of the ABNO System

FeatureDescriptionSupporting References
Broad Substrate Scope Efficiently oxidizes primary and secondary allylic, benzylic, and aliphatic alcohols.[4][5][6][7]
Mild Reaction Conditions Most reactions proceed at room temperature and are open to the atmosphere (ambient air).[2][4][9][12]
Fast Reaction Rates Reactions are often complete within 1-3 hours.[4][5][11][12]
High Functional Group Tolerance Compatible with ethers, thioethers, heterocycles, alkenes, and amines.[4][5]
Chemoselectivity While broadly active, conditions can be tuned. For instance, Cu/ABNO is effective for both primary and secondary alcohols, whereas Cu/TEMPO often shows higher selectivity for primary alcohols.[2][5]
Scalability The methodology has been successfully applied to gram-scale and even larger-scale reactions.[4][5][15]
User-Friendly Catalyst solutions have been shown to be stable for extended periods, simplifying reaction setup.[16][17][18]

Experimental Protocols

General Considerations and Reagent Handling
  • ABNO: 9-Azabicyclo[3.3.1]nonane-N-oxyl is a stable radical, typically a yellow crystalline solid. It is bench-stable for extended periods.[19] For optimal results, use ABNO of high purity.

  • Copper Source: Tetrakis(acetonitrile)copper(I) triflate ([Cu(MeCN)₄]OTf) or tetrafluoroborate are commonly used and commercially available.[2] Copper(I) bromide and iodide have also been employed.[20]

  • Ligand: A bipyridine ligand, such as 4,4'-dimethoxy-2,2'-bipyridine (MeObpy), is often used to stabilize the copper catalyst.[4][5]

  • Solvent: Acetonitrile is the most common solvent for these reactions.[5][11]

  • Atmosphere: Reactions are typically run open to the air, which provides the necessary molecular oxygen as the terminal oxidant. Vigorous stirring is important to ensure sufficient oxygen transfer from the headspace into the reaction mixture.[16]

Protocol 1: General Procedure for the Cu/ABNO-Catalyzed Aerobic Oxidation of a Secondary Alcohol

This protocol is adapted from the work of Steves and Stahl and is a representative example for the oxidation of a secondary alcohol to a ketone.[4][5]

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • (4,4'-Dimethoxy-2,2'-bipyridine)copper(I) triflate ((MeObpy)CuOTf) or prepare in situ from Cu(OTf)₂ and MeObpy. A pre-catalyst solution can also be prepared.

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol, 1.0 equiv).

  • Add acetonitrile (5 mL, to achieve a 0.2 M substrate concentration).

  • Add the copper pre-catalyst, for example, (MeObpy)CuOTf (0.05 mmol, 5 mol%).

  • Add ABNO (0.01 mmol, 1 mol%).

  • The flask is left open to the ambient air.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-2 hours. A color change from red/brown to green or blue can indicate reaction completion.[2]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The residue can be purified by silica gel column chromatography to afford the desired ketone.

Protocol 2: Iron/ABNO-Catalyzed Aerobic Oxidation of a Primary Aliphatic Alcohol

This protocol is based on the work of Wang et al. and provides an alternative using an earth-abundant iron co-catalyst.[9][10][21]

Materials:

  • Primary aliphatic alcohol (e.g., 1-octanol)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv).

  • Add acetonitrile (2 mL).

  • Add Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%).

  • Add ABNO (0.05 mmol, 5 mol%).

  • The flask is left open to the ambient air.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Substrate Scope and Limitations

The Cu/ABNO system demonstrates remarkable versatility.

Substrate ClassReactivity/Notes
Primary Benzylic & Allylic Alcohols Oxidized rapidly and in high yield.
Primary Aliphatic Alcohols Oxidized efficiently, a significant advantage over many Cu/TEMPO systems.[4][5]
Secondary Benzylic & Allylic Alcohols Excellent substrates, affording ketones in high yields.
Secondary Aliphatic Alcohols Readily oxidized, including sterically hindered examples.[5][22]
Diols Can be oxidized to lactones or hydroxyketones depending on the substrate and catalyst system.[20][23]

Limitations: While the scope is broad, some functional groups can be problematic. For instance, phenols and homobenzylic alcohols may give poor yields.[4]

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reaction:

    • Insufficient Oxygen: Ensure vigorous stirring to maximize air exposure. For larger scales, bubbling air or oxygen through the reaction mixture may be necessary.

    • Catalyst Deactivation: Ensure high-purity reagents and solvent.

    • Substrate Inhibition: For some primary aliphatic alcohols, running the reaction at a lower concentration (e.g., ≤0.1 M) can improve performance.[16]

  • Over-oxidation of Aldehydes:

    • While generally minimal with this system, over-oxidation to carboxylic acids can sometimes occur. Careful monitoring of the reaction and prompt work-up upon completion is advised. The Fe/ABNO system is noted for its high selectivity for aldehydes.[9]

  • Reaction Scale-Up:

    • The reaction has been successfully performed on scales of up to 50 mmol.[5] On a larger scale, efficient stirring and heat dissipation (although the reaction is not strongly exothermic) should be considered.

Conclusion

The ABNO-catalyzed aerobic oxidation of alcohols represents a significant step forward in sustainable and practical organic synthesis. Its broad substrate scope, mild conditions, and high efficiency make it a powerful alternative to traditional oxidation methods. By understanding the underlying mechanism and following the established protocols, researchers can effectively implement this methodology for the synthesis of aldehydes and ketones, accelerating discovery and development in the chemical sciences.

References

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Li, G., et al. (2018). Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. ChemistrySelect, 3(32), 9234-9238. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. PMC, NIH Public Access. [Link]

  • Wang, L., et al. (2016). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. The Journal of Organic Chemistry, 81(5), 2189–2193. [Link]

  • Lauber, M. B., & Stahl, S. S. (2013). Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System. ACS Catalysis, 3(10), 2329–2333. [Link]

  • Li, G., et al. (2018). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. Molecules, 23(11), 2955. [Link]

  • Li, G., et al. (2018). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. MDPI. [Link]

  • Wikipedia contributors. (2023). Stahl oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2018). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. International Journal of Molecular Sciences, 20(1), 53. [Link]

  • Wang, L., et al. (2016). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. The Journal of Organic Chemistry. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 46(11), 2595–2605. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2016). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. AGRIS. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society. [Link]

  • Request PDF. Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. ResearchGate. [Link]

  • Steves, J. E., & Stahl, S. S. (2015). Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation. The Journal of Organic Chemistry, 80(21), 11184–11188. [Link]

  • Steves, J. E., & Stahl, S. S. (2015). Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Adham, M., et al. (2021). Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols. The Journal of Organic Chemistry, 86(17), 11636–11649. [Link]

  • Steves, J. E., & Stahl, S. S. (2015). Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation. PubMed. [Link]

  • Request PDF. Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. ResearchGate. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. PubMed. [Link]

  • ChemInform Abstract: Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. ResearchGate. [Link]

  • Stahl Research Group. Aerobic Oxidation Catalysis. University of Wisconsin–Madison. [Link]

Sources

Application Notes & Protocols: Leveraging 9-Azabicyclo[3.3.1]nonane for Accelerated Drug Discovery via Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

In the contemporary landscape of drug discovery, the emphasis has shifted from high-throughput screening of vast, often flat, compound collections towards the exploration of novel chemical space populated by structurally complex and diverse molecules.[1][2] Bicyclic scaffolds, such as 9-Azabicyclo[3.3.1]nonane (9-ABN), have emerged as "privileged structures" due to their inherent three-dimensionality and conformational rigidity.[3] This rigid framework can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] The 9-ABN core is a key pharmacophore in the development of therapeutics targeting a range of biological entities, including sigma receptors and opioid receptors.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the 9-ABN scaffold for the efficient synthesis of compound libraries, thereby accelerating the identification of novel drug candidates.

The utility of privileged structures lies in the ability to synthesize a single library based on one core scaffold and screen it against various receptors to identify multiple active compounds.[3] The 9-ABN scaffold is particularly amenable to diversity-oriented synthesis, allowing for the introduction of a wide array of functional groups at multiple positions.[1][2] This guide will detail robust synthetic protocols, explain the rationale behind experimental choices, and provide workflows for generating diverse libraries based on the 9-ABN core.

Core Synthesis of the 9-Azabicyclo[3.3.1]nonane Scaffold

A reliable and scalable synthesis of the 9-ABN core is the foundational step for any library synthesis effort. The following protocol describes a well-established route to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate for further derivatization.

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[4][6]

This protocol is based on a Mannich-type reaction, a classic and efficient method for the construction of β-amino carbonyl compounds.

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (Na2CO3) solution (20%)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, cool a solution of benzylamine in water to 0–10 °C.

  • Slowly add 18% sulfuric acid while maintaining the internal temperature between 4–8 °C.

  • Sequentially add 50% glutaraldehyde and 1,3-acetonedicarboxylic acid, ensuring the temperature remains below 5 °C.

  • Add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE to remove organic impurities.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% Na2CO3 solution.

  • Filter the mixture and wash the filter cake with heptane.

  • Separate the layers of the combined filtrate.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Causality Behind Experimental Choices:

  • The initial cooling and slow addition of acid are crucial to control the exothermic nature of the salt formation.

  • Maintaining a low temperature during the addition of aldehydes and the dicarboxylic acid prevents unwanted side reactions and decomposition.

  • The aging period allows for the completion of the double Mannich reaction and subsequent cyclization.

  • The pH adjustments are critical for separating the product from unreacted starting materials and byproducts. The final basic extraction ensures the product is in its free base form for organic solvent extraction.

Library Synthesis Strategies Utilizing the 9-ABN Scaffold

The true power of the 9-ABN scaffold lies in its ability to be decorated with diverse functionalities. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid generation of complexity from simple starting materials in a single step.[6][7][8]

Strategy 1: Ugi Four-Component Reaction (U-4CR) for Amide Library Generation

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[7][9] By utilizing a derivative of the 9-ABN core as the amine component, a diverse library of complex amides can be rapidly synthesized.

Workflow for Ugi Reaction-based Library Synthesis:

Ugi_Workflow cluster_start Starting Materials cluster_product Product Library ABN_amine 9-ABN-amine derivative Ugi_Reaction Ugi 4-Component Reaction ABN_amine->Ugi_Reaction Aldehyde_lib Aldehyde Library (R1-CHO) Aldehyde_lib->Ugi_Reaction Acid_lib Carboxylic Acid Library (R2-COOH) Acid_lib->Ugi_Reaction Isocyanide_lib Isocyanide Library (R3-NC) Isocyanide_lib->Ugi_Reaction Product_lib Diverse 9-ABN-Ugi Adduct Library Ugi_Reaction->Product_lib

Caption: Ugi reaction workflow for 9-ABN library synthesis.

Protocol 2: General Procedure for the Ugi Four-Component Reaction

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-amine (prepared from the corresponding ketone via reductive amination)

  • A diverse set of aldehydes

  • A diverse set of carboxylic acids

  • A diverse set of isocyanides

  • Methanol or 2,2,2-trifluoroethanol (TFE) as solvent

Procedure:

  • To a solution of 9-Azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in methanol, add the aldehyde (1.0 eq) and stir for 30 minutes at room temperature to form the imine.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography or preparative HPLC to obtain the desired Ugi product.

Rationale for Experimental Choices:

  • The pre-formation of the imine can often lead to cleaner reactions and higher yields.

  • Methanol and TFE are excellent solvents for the Ugi reaction as they can stabilize the charged intermediates.

  • The use of equimolar amounts of reactants is typical for MCRs to ensure high atom economy.

Strategy 2: Diversification via N-Substitution

The nitrogen at the 9-position of the 9-ABN scaffold is a key point for introducing diversity. A variety of N-substituted analogs can be prepared through reductive amination or nucleophilic substitution reactions.

Workflow for N-Substitution Library Synthesis:

N_Substitution_Workflow cluster_start Starting Material cluster_reagents Reagent Libraries cluster_product Product Library ABN_core 9-Azabicyclo[3.3.1]nonane Reductive_Amination Reductive Amination ABN_core->Reductive_Amination Nucleophilic_Substitution Nucleophilic Substitution ABN_core->Nucleophilic_Substitution Aldehyde_Ketone_lib Aldehyde/Ketone Library (R1R2C=O) Aldehyde_Ketone_lib->Reductive_Amination Alkyl_Halide_lib Alkyl Halide Library (R3-X) Alkyl_Halide_lib->Nucleophilic_Substitution N_Substituted_lib N-Substituted 9-ABN Library Reductive_Amination->N_Substituted_lib Nucleophilic_Substitution->N_Substituted_lib

Sources

Application Note & Protocol: A Comprehensive Guide to the Preparation of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ABNO in Modern Organic Synthesis

9-Azabicyclo[3.3.1]nonane N-oxyl, commonly known as ABNO, is a stable nitroxyl radical that has emerged as a highly efficient and versatile catalyst for the oxidation of alcohols.[1][2] Its less sterically hindered nature compared to the well-established TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) allows for a broader substrate scope and enhanced reactivity, particularly in the oxidation of challenging alcohol substrates.[3][4] ABNO-catalyzed oxidations are attractive for their mild reaction conditions, often utilizing air or oxygen as the terminal oxidant, which aligns with the principles of green chemistry.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of ABNO, focusing on a robust and scalable protocol that avoids hazardous reagents and tedious purification methods.

Synthetic Strategies for ABNO: A Comparative Overview

Historically, the synthesis of ABNO involved a three-step route commencing with a Robinson-Schöpf type condensation to form 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (N-methylgranatanine), followed by a Wolff-Kishner reduction and subsequent oxidation.[1] The Wolff-Kishner reduction, a classical method for the deoxygenation of ketones and aldehydes, typically requires harsh conditions, including high temperatures and strongly basic media, which can limit its applicability to sensitive substrates.[7][8][9]

A more practical and scalable synthesis has been developed that circumvents the need for the Wolff-Kishner reduction and chromatographic purification.[10][11] This improved process, detailed in Organic Syntheses, offers a safer and more efficient pathway to high-purity ABNO.[11] This application note will focus on this chromatography-free method.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the recommended chromatography-free synthesis of ABNO.

ABNO_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Oxidation Acetone_dicarboxylic_acid Acetone dicarboxylic acid Intermediate_1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Acetone_dicarboxylic_acid->Intermediate_1 Glutaraldehyde Glutaraldehyde Glutaraldehyde->Intermediate_1 Benzylamine Benzylamine Benzylamine->Intermediate_1 Intermediate_2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Intermediate_1->Intermediate_2 NaBH4 Intermediate_3 9-Benzyl-9-azabicyclo[3.3.1]non-2-ene Intermediate_2->Intermediate_3 H2SO4 Intermediate_4 9-Azabicyclo[3.3.1]nonane Intermediate_3->Intermediate_4 H2, Pd(OH)2/C ABNO ABNO Intermediate_4->ABNO Na2WO4, Urea-H2O2

Caption: Synthetic pathway for ABNO preparation.

Detailed Experimental Protocol: Chromatography-Free Synthesis of ABNO

This protocol is adapted from the procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of ABNO.[11]

Materials and Equipment
Reagent/EquipmentPurpose
Acetone dicarboxylic acidStarting material
Glutaraldehyde (50% in water)Starting material
BenzylamineStarting material
Sulfuric acidCatalyst for dehydration
Sodium borohydrideReducing agent
Palladium hydroxide on carbonHydrogenation catalyst
Sodium tungstate dihydrateOxidation catalyst
Urea-hydrogen peroxide complexOxidant
Isopropanol, n-heptane, MTBESolvents
Jacketed reaction vesselControlled temperature reactions
Mechanical stirrerEfficient mixing
Hydrogenation reactorFor high-pressure hydrogenation
Standard laboratory glasswareGeneral use
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

ABNO_Workflow start Start step1 Condensation to form 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one start->step1 step2 Reduction with NaBH4 step1->step2 step3 Dehydration with H2SO4 step2->step3 step4 Hydrogenation to remove benzyl group step3->step4 step5 Oxidation to ABNO step4->step5 step6 Crystallization and Isolation step5->step6 end End step6->end

Caption: Experimental workflow for ABNO synthesis.

1. Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • In a jacketed reactor cooled to 0-10 °C, add water and benzylamine.

  • Slowly add sulfuric acid while maintaining the temperature below 8 °C.

  • Add glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

  • Add a sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

Causality: The Robinson-Schöpf type reaction is a classic method for the synthesis of tropinones and related bicyclic alkaloids. The acidic conditions facilitate the Mannich reaction between glutaraldehyde, benzylamine, and acetone dicarboxylic acid.

2. Reduction of the Ketone

  • Extract the product from the previous step into methyl tert-butyl ether (MTBE).

  • Cool the organic solution to 0-5 °C and add sodium borohydride portion-wise.

  • Stir the mixture at 20-25 °C for 2 hours.

  • Quench the reaction with water and separate the organic layer.

Causality: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction.

3. Dehydration to the Olefin

  • Add the crude alcohol from the previous step to a solution of sulfuric acid in isopropanol at a controlled rate to maintain the temperature below 30 °C.

  • Stir the mixture for 12 hours at 20-25 °C.

  • Neutralize the reaction with sodium hydroxide solution and extract the product with ethyl acetate.

Causality: The acidic conditions promote the elimination of water from the alcohol to form the more stable alkene.

4. Hydrogenation to 9-Azabicyclo[3.3.1]nonane

  • In a hydrogenation reactor, dissolve the crude olefin in isopropanol and add palladium hydroxide on carbon (20 wt%).

  • Pressurize the reactor with hydrogen (50 psi) and stir at 50 °C for 48 hours.

  • Filter the catalyst and concentrate the filtrate.

Causality: Palladium on carbon is an effective catalyst for the reduction of the double bond and the hydrogenolysis of the N-benzyl protecting group in a single step.

5. Oxidation to ABNO

  • Dissolve the crude 9-azabicyclo[3.3.1]nonane in acetonitrile.

  • Add sodium tungstate dihydrate and stir for 30 minutes.

  • Cool the mixture to 0 °C and add urea-hydrogen peroxide complex portion-wise.

  • Stir at 0 °C for 1 hour and then at ambient temperature for 4 hours.

  • Extract the product with n-heptane.

Causality: Sodium tungstate catalyzes the oxidation of the secondary amine to the corresponding nitroxyl radical using urea-hydrogen peroxide as the terminal oxidant.[1] This method is safer and more convenient than using concentrated hydrogen peroxide.

6. Purification by Crystallization

  • Azeotropically distill the n-heptane solution to remove water.

  • Cool the solution to -10 °C to -5 °C to induce crystallization.

  • Filter the solid product and dry under vacuum.

Causality: This chromatography-free purification is highly advantageous for large-scale synthesis, providing high-purity ABNO as a red solid.[10][11]

Safety and Handling Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]

  • Reagent Handling:

    • Sulfuric Acid: Corrosive. Handle with extreme care.

    • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas.

    • Palladium on Carbon: Flammable when dry. Handle as a slurry.

    • Urea-Hydrogen Peroxide: A strong oxidizing agent. Avoid contact with combustible materials.

  • Unattended Operations: If any step of the reaction is left unattended, ensure proper safety measures are in place, such as secondary containment and automatic shutdown systems where applicable.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable, scalable, and safer method for the preparation of ABNO, a valuable catalyst in modern organic synthesis. By avoiding hazardous reagents like those used in the Wolff-Kishner reduction and eliminating the need for chromatographic purification, this procedure is well-suited for both academic research and industrial applications. The enhanced reactivity and broader substrate scope of ABNO compared to traditional nitroxyl radical catalysts make it an indispensable tool for the selective oxidation of alcohols.[6][14][15]

References

  • Zhou, G., Cohen, R., & Tan, L. (2021). Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR. Organic Process Research & Development, 25(4), 914-920. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Sci-Hub. [Link]

  • Song, Z. J., Zhou, G., Ye, H., Cohen, R., & Tan, L. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Zhou, G., Ye, H., & Tan, L. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). ResearchGate. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Muldoon, M. J. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. The Royal Society of Chemistry. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • He, Y., et al. (2019). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. Molecules, 24(19), 3531. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Organic Chemistry Portal. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. PubMed. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Pharmaguideline. [Link]

  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. J&K Scientific LLC. [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. L.S. College, Muzaffarpur. [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Tutor. [Link]

  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. University of California, Santa Cruz. [Link]

  • National Institute of Allergy and Infectious Diseases. (n.d.). Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 3. Aerobiology. National Institute of Allergy and Infectious Diseases. [Link]

Sources

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 9-Azabicyclo[3.3.1]nonane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a conformationally restricted bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, which is crucial for achieving high-affinity and selective interactions with biological targets. This inherent rigidity reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency. Furthermore, the bicyclic nature of the scaffold imparts favorable physicochemical properties, such as increased metabolic stability and improved pharmacokinetic profiles, making it an attractive framework for the design of novel therapeutics. The versatility of the 9-azabicyclo[3.3.1]nonane core allows for functionalization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological activity.

This guide provides a comprehensive overview of the diverse applications of the 9-azabicyclo[3.3.1]nonane scaffold in medicinal chemistry, with a focus on its utility in the development of agents for central nervous system (CNS) disorders, cancer, and pain management. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented to provide a practical resource for researchers in the field.

Therapeutic Applications of 9-Azabicyclo[3.3.1]nonane Derivatives

Central Nervous System (CNS) Disorders: Modulators of Monoamine Reuptake

Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively investigated as monoamine reuptake inhibitors, which are a cornerstone in the treatment of depression, anxiety, panic disorders, and obsessive-compulsive disorder.[1][2] By blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, these compounds increase their concentration and enhance neurotransmission. The rigid 9-azabicyclo[3.3.1]nonane scaffold serves as a bioisostere for the extended phenylpropylamine pharmacophore present in many classical monoamine reuptake inhibitors, while offering improved drug-like properties.

Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic effect of these compounds is achieved by blocking the presynaptic transporters responsible for clearing monoamines from the synapse. This leads to a prolonged and amplified signal at the postsynaptic neuron.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicle with Neurotransmitters neurotransmitter presynaptic->neurotransmitter Release transporter Monoamine Transporter (e.g., SERT, NET, DAT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signal Transduction drug 9-Azabicyclo[3.3.1]nonane Derivative drug->transporter Inhibition

Caption: Inhibition of monoamine reuptake by a 9-azabicyclo[3.3.1]nonane derivative.

Oncology: Targeting Sigma Receptors

The 9-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore for developing ligands that target sigma receptors, particularly the sigma-2 (σ2) subtype, which is overexpressed in many tumor cell lines.[3] Ligands for the σ2 receptor have shown promise as anticancer agents, both as single agents and as chemosensitizers that enhance the efficacy of existing chemotherapeutics like doxorubicin.[3][4] The mechanism is thought to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[4]

Key Compounds and In-Vitro Activity

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity and selectivity for sigma receptors.[3][5]

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)In-Vitro/In-Vivo Observations
WC-26 14352.58557Enhanced the cytotoxic effects of doxorubicin in mouse (EMT-6) and human (MDA-MB435) tumor cell lines in vitro.[3][4]
WC-59 17110.822087Radiolabeled with 18F, it showed good in-vitro binding but was not superior to existing ligands in in-vivo PET imaging studies.[3][4]

Proposed Mechanism of Action: Sigma-2 Receptor Ligands in Cancer

While the precise functions of the σ2 receptor are still under investigation, its ligands are believed to induce cell death in cancer cells through various pathways, including caspase-dependent apoptosis.

sigma2_cancer_moa drug 9-Azabicyclo[3.3.1]nonane σ2 Ligand (e.g., WC-26) sigma2 Sigma-2 (σ2) Receptor (Overexpressed in tumor cells) drug->sigma2 Binds to synergy Synergistic Cytotoxicity (Chemosensitization) drug->synergy ros Increased Reactive Oxygen Species (ROS) sigma2->ros apoptosis Caspase-Dependent Apoptosis ros->apoptosis cell_death Tumor Cell Death apoptosis->cell_death chemo Chemotherapeutic Agent (e.g., Doxorubicin) chemo->synergy synergy->cell_death

Sources

Application Notes & Protocols: 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane derivatives as potent and selective ligands for sigma receptors. This document outlines the scientific rationale, detailed synthetic procedures, and in-vitro characterization protocols essential for advancing drug discovery programs targeting these receptors.

Introduction: The Therapeutic Promise of Sigma Receptor Modulation

Sigma receptors, once mischaracterized as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] They are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are implicated in a wide array of cellular functions and pathological conditions.[2][3]

  • Sigma-1 Receptors (σ₁R): These receptors act as molecular chaperones, modulating calcium signaling, ion channel function, and neuronal survival.[2] Their role in neuroprotection and cognitive function has made them an attractive target for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for psychiatric disorders such as depression and schizophrenia.[4][5]

  • Sigma-2 Receptors (σ₂R): Overexpressed in proliferating cancer cells, σ₂ receptors are emerging as significant biomarkers and therapeutic targets in oncology.[1][3][6] Ligands targeting this receptor have been shown to induce apoptosis and inhibit tumor growth, making them promising candidates for novel anti-cancer therapies.[2][3]

The 9-azabicyclo[3.3.1]nonane scaffold, also known as granatane, has proven to be a key pharmacophore in the design of selective sigma receptor ligands.[6][7] Its rigid bicyclic structure provides a well-defined orientation for substituents, enabling fine-tuning of affinity and selectivity for either the σ₁ or σ₂ subtype.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure

The versatility of the 9-azabicyclo[3.3.1]nonane core allows for systematic chemical modifications to explore structure-activity relationships (SAR). The nitrogen at the 9-position serves as a crucial attachment point for various substituents that can significantly influence the ligand's binding profile.

Diagram: Core Scaffold and Key Modification Point

Caption: General structure of the 9-azabicyclo[3.3.1]nonane scaffold highlighting the key nitrogen atom for substitution.

Synthesis Protocol: N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Carbamate Analogs

This section details a representative synthesis for a class of potent and selective σ₂ receptor ligands based on the N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate scaffold.[8][9]

Rationale for Synthetic Strategy

The synthesis begins with the commercially available or readily prepared 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The benzyl group serves as a protecting group for the nitrogen atom during the initial steps and can be removed later to allow for the introduction of various N-substituents. The ketone at the 3-position is reduced to an alcohol, which is then converted to a carbamate. This multi-step approach allows for the modular assembly of the final compounds, facilitating the generation of a library of analogs for SAR studies.

Step-by-Step Synthesis

Step 1: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol at 0°C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetone and remove the volatiles under reduced pressure.

  • Extract the product with dichloromethane, dry the organic phase with magnesium sulfate, and evaporate the solvent to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[10]

Step 2: Debenzylation

  • Dissolve the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol and add 10% Palladium on carbon (Pd/C).

  • Add 5N aqueous hydrochloric acid.

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.[10]

  • Filter the mixture to remove the catalyst and evaporate the solvent to obtain the debenzylated product.

Step 3: Carbamate Formation

  • The resulting amino alcohol can then be reacted with a desired isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate) in a suitable solvent like dichloromethane to form the phenylcarbamate moiety.

Step 4: N-Alkylation

  • The secondary amine of the bicyclic core is then alkylated with a suitable alkyl halide (e.g., 1-bromo-4-aminobutane hydrobromide) in the presence of a base such as potassium carbonate in a solvent like acetonitrile to yield the final N-substituted derivative.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Reduction Reduction (NaBH4) Start->Reduction Intermediate1 endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol Reduction->Intermediate1 Debenzylation Debenzylation (H2, Pd/C) Intermediate1->Debenzylation Intermediate2 9-Azabicyclo[3.3.1]nonan-3-ol Debenzylation->Intermediate2 Carbamate Carbamate Formation (Isocyanate) Intermediate2->Carbamate Intermediate3 Phenylcarbamate Intermediate Carbamate->Intermediate3 Alkylation N-Alkylation (Alkyl Halide) Intermediate3->Alkylation Final_Product N-Substituted Derivative Alkylation->Final_Product

Caption: Synthetic workflow for N-substituted 9-azabicyclo[3.3.1]nonane derivatives.

In-Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of novel compounds for their target receptors.

Protocol 1: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ₁ receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).[4][11]

  • Tissue Preparation: Guinea pig brain membrane homogenates are a rich source of σ₁ receptors.[6][11]

  • Non-specific Binding Control: Haloperidol (10 µM).[11][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the guinea pig brain membrane homogenate (~300 µg protein), a fixed concentration of [³H]-(+)-pentazocine (~3-5 nM), and varying concentrations of the test compound.[1][6]

  • For determining non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, and a high concentration of haloperidol (10 µM).

  • Incubate the plates at 37°C for 90-120 minutes to reach equilibrium.[11][12]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[13]

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ₂ receptor.

Materials:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[4][11]

  • Masking Ligand: (+)-pentazocine (to block the binding of [³H]-DTG to σ₁ receptors).[11]

  • Tissue Preparation: Rat liver membrane homogenates are commonly used due to their high density of σ₂ receptors.[1]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM DTG).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), a fixed concentration of [³H]-DTG (~5 nM), a masking concentration of (+)-pentazocine (e.g., 100 nM), and varying concentrations of the test compound.[1][14]

  • For determining non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, masking ligand, and a high concentration of unlabeled DTG (10 µM).

  • Incubate the plates at room temperature for 120 minutes.[14]

  • Terminate the binding reaction and process the samples as described in the σ₁ receptor binding assay protocol.

  • Calculate the specific binding, IC₅₀, and Ki values as previously described.

Data Presentation: Binding Affinities of Representative Compounds

The following table summarizes the in-vitro binding data for two well-characterized 9-azabicyclo[3.3.1]nonane derivatives, WC-26 and WC-59.[6][9]

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity Ratio (σ₁/σ₂)
WC-26 14352.58557
WC-59 17110.822087

Data sourced from BenchChem and PubMed Central.[6][9]

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonane scaffold represents a highly promising platform for the development of selective sigma receptor ligands. The synthetic and analytical protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel drug candidates. Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in-vitro activity into in-vivo efficacy for the treatment of neurological disorders and cancer.

References

  • Sigma Receptor Binding Assays. (2016-12-08). PMC - NIH. Available from: [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006-10-15). PubMed. Available from: [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. Available from: [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Sigma Receptor Binding Assays. (2015-12-08). PubMed - NIH. Available from: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available from: [Link]

  • Synthesis and Structure−Activity Relationships of Naphthamides as Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Semantic Scholar. Available from: [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. Available from: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022-12-15). Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022-05-10). Organic Syntheses. Available from: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. Available from: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021-06-02). ACS Publications. Available from: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. (2025-12-18). Preprints.org. Available from: [Link]

  • Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands. PubMed Central. Available from: [Link]

  • Synthesis of a drug discovery library for the identification of sigma receptors modulators. (2025-08-08). Available from: [Link]

  • Design, synthesis and biological evaluation of new sigma ligands. (2025-10-11). UniTS. Available from: [Link]

  • Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-. Sci-Hub. Available from: [Link]

  • Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021-09-03). PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Functionalization of the 9-Azabicyclo[3.3.1]nonane Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane (9-ABN) scaffold is a conformationally restricted bicyclic amine that serves as a cornerstone in medicinal chemistry and organic synthesis. Its rigid, twin-chair structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that target a variety of biological receptors. Notably, derivatives of this skeleton are found in important pharmaceuticals, such as the 5-HT3 antagonist Granisetron, and are explored as monoamine reuptake inhibitors and sigma-2 receptor ligands.[1][2][3] This guide provides a detailed overview of the primary strategies for functionalizing the 9-ABN core, offering field-proven insights and step-by-step protocols for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the 9-ABN Scaffold

The 9-ABN framework is a saturated heterocyclic system whose value lies in its conformational rigidity. Unlike more flexible acyclic or monocyclic amines, the 9-ABN structure limits the spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Functionalization can be strategically directed to three key regions of the molecule: the bridgehead nitrogen (N9), the carbocyclic ring system (primarily at C3/C7), and the bridgehead carbons (C1/C5). Each site offers a unique vector for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).

Core Synthesis: Accessing the Versatile 9-Azabicyclo[3.3.1]nonan-3-one Intermediate

The most common and versatile entry point to a wide array of functionalized 9-ABN derivatives is through the 9-substituted-9-azabicyclo[3.3.1]nonan-3-one. This ketone provides a reactive handle at the C3 position for a multitude of subsequent transformations. The classical and highly reliable method for its construction is a Mannich-type reaction, often referred to as a Robinson-Schöpf condensation.[4][5]

Causality Behind the Mannich Approach:

This double Mannich reaction is exceptionally efficient because it assembles the complex bicyclic core in a single pot from simple, commercially available starting materials. The reaction proceeds through the formation of iminium ions from the primary amine (e.g., benzylamine) and an aldehyde (glutaraldehyde), which are then trapped by the enolate of a dicarboxylic acid (acetonedicarboxylic acid). A final intramolecular Mannich reaction and subsequent decarboxylation yield the desired bicyclic ketone. The choice of an N-benzyl group is strategic, as it is a robust protecting group that can be easily removed later via hydrogenolysis to allow for further N-functionalization.

cluster_0 Mannich Reaction Workflow Start Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid Step1 Double Mannich Cyclization Start->Step1 pH-controlled condensation Step2 Spontaneous Decarboxylation Step1->Step2 In-situ End 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Step2->End

Caption: Workflow for the synthesis of the key ketone intermediate.

Protocol 2.1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a verified procedure published in Organic Syntheses.[4]

  • Vessel Preparation: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charge: Add water (50 g) and benzylamine (12.9 mL, 0.123 mol). Cool the reactor jacket to 0–10 °C.

  • Acidification: Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, ensuring the internal temperature remains between 4–8 °C.

  • Reagent Addition: Sequentially add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while maintaining the temperature below 5 °C. The mixture should be a light-yellow solution.

  • Buffering and Reaction: Add 9% sodium acetate solution (47.8 mL) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow gas (CO₂) evolution will be observed.

  • Workup: Adjust the solution pH to 2 with 18% sulfuric acid. Extract with MTBE (3 x 80 mL) and discard the organic layers.

  • Basification and Extraction: Transfer the aqueous layer to a larger flask, add heptane (500 mL) and silica gel (20 g). Adjust the pH to 8 with 20% aqueous Na₂CO₃. Filter the mixture, wash the cake with heptane, and separate the layers of the combined filtrate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.

ParameterValueReference
Starting Materials Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid[4]
Key Conditions Aqueous, pH-controlled, 5-25 °C[4]
Typical Yield ~89% (crude)[4]

Functionalization of the Carbocyclic Ring (C3 Position)

With the 3-keto intermediate in hand, the C3 position becomes a nexus for diversification. The most immediate and useful transformation is its stereoselective reduction to the corresponding alcohol.

Protocol 3.1: Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

The reduction of the C3-ketone typically yields the endo-alcohol as the major product due to the steric hindrance of the bicyclic framework. The hydride reagent (e.g., from sodium borohydride) attacks from the less hindered exo face of the molecule. This endo-alcohol is a crucial precursor for many biologically active compounds, including Granisetron.[1][5] For even higher selectivity, catalytic hydrogenation using specific ruthenium complexes can be employed.[6]

  • Setup: Dissolve 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (10.0 g, 43.6 mmol) in methanol (100 mL) in a round-bottomed flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.47 g, 65.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the endo-alcohol, which can be further purified by column chromatography or recrystallization.

cluster_1 C3 Functionalization Pathways Ketone 9-ABN-3-one EndoOH endo-Alcohol Ketone->EndoOH NaBH4 or Ru-Catalyst [16, 20] ExoOH exo-Alcohol Ketone->ExoOH Bulky Hydrides (e.g., L-Selectride) Amine 3-Amino-9-ABN Ketone->Amine Reductive Amination EndoOH->Amine Mitsunobu or Mesylation/Azide

Caption: Key transformations originating from the C3-ketone.

N-Functionalization (Position 9)

The bridgehead nitrogen is readily functionalized due to its nucleophilicity. Direct alkylation, acylation, or the formation of ureas and carbamates are common strategies to modulate the electronic and steric properties of the scaffold, which is often critical for receptor affinity.[3][7]

Protocol 4.1: Debenzylation and N-Alkylation

To functionalize the nitrogen with groups other than benzyl, the N-benzyl group must first be removed. Catalytic hydrogenolysis is the method of choice.

  • Debenzylation: Dissolve the N-benzyl-9-ABN derivative (e.g., endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol) (5.0 g, 21.6 mmol) in ethanol (100 mL). Add Palladium on carbon (10% w/w, 0.5 g).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir at room temperature for 16-24 hours until TLC or GC-MS indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst is pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the secondary amine, which is often used directly in the next step.

  • N-Alkylation: Dissolve the crude secondary amine in a suitable solvent like acetonitrile (50 mL). Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) and the desired alkyl halide (e.g., methyl iodide, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Workup: Filter off the inorganic salts and concentrate the filtrate. Purify the residue by standard methods.

Advanced Strategies: Multicomponent and C-H Functionalization

Modern synthetic methods provide highly efficient routes to complex 9-ABN structures.

One-Pot Multicomponent Cascade Reactions

Recent advances have enabled the synthesis of highly substituted 9-ABN derivatives in a single step. For example, a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals can produce complex ABCNs by refluxing the components together.[8][9][10] This protocol involves a complex sequence initiated by a Michael addition, followed by tautomerization and intramolecular condensation.[10] While powerful for library synthesis, these reactions require careful optimization for each set of substrates.

C-H Functionalization and Oxidation

Directly modifying C-H bonds offers a powerful, atom-economical approach.

  • Biocatalysis: Microbiological oxygenation using fungi like Beauveria bassiana can introduce hydroxyl groups at non-activated positions on the carbocyclic rings, providing access to derivatives that are difficult to obtain through traditional synthesis.[11]

  • N-Oxyl Radicals (ABNO): The 9-ABN skeleton itself is the precursor to 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly effective organocatalyst for the oxidation of alcohols.[12][13] ABNO is often preferred over the more sterically hindered TEMPO, exhibiting enhanced reactivity.[14] The synthesis involves the oxidation of 9-azabicyclo[3.3.1]nonane, which can be prepared via debenzylation of the ketone intermediate followed by Wolff-Kishner or Clemmensen reduction.[4]

cluster_2 Overview of Functionalization Sites Core 9-ABN Skeleton N9 N-Functionalization (Alkylation, Acylation, ABNO formation) [7, 15] Core->N9 C3 Carbocyclic Ring Functionalization (via Ketone) [11, 16] Core->C3 C1_C5 Bridgehead Functionalization (Strecker Reaction) [29] Core->C1_C5 CH Remote C-H Functionalization (Biocatalysis) [8] Core->CH

Caption: Strategic sites for chemical modification of the 9-ABN core.

Bridgehead Functionalization

Modifying the C1 and C5 bridgehead positions is synthetically challenging but provides access to unique molecular architectures. A key strategy involves a tandem Strecker reaction and intramolecular nucleophilic cyclization of a ketone precursor that already contains a leaving group at the appropriate delta-position.[15] This approach allows for the installation of a nitrile group at the bridgehead, which can then be hydrolyzed to a carboxylic acid, serving as a handle for further derivatization.[15]

Conclusion

The 9-azabicyclo[3.3.1]nonane skeleton is a privileged scaffold in modern chemistry. Its functionalization is typically approached through a systematic process beginning with the construction of a C3-keto intermediate via a Mannich reaction. Subsequent modifications at the C3-position, the N9-bridgehead, and other sites on the carbocyclic ring allow for the creation of diverse libraries of conformationally restricted molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize and explore the chemical space of 9-ABN derivatives for applications in drug discovery and beyond.

References

  • Ma, C. et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. [Link]

  • Ma, C. et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed. [Link]

  • Kozikowski, A. P. et al. (1995). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry. [Link]

  • Ma, C. et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. ACS Publications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (Date not available). Exploring Endo-3-Amine-9-Methyl-9-Azabicyclo[8][16][16]Nonane: Properties and Applications. inno-pharmchem.com. [Link]

  • Saboni, M. & Bayat, M. (Date not available). The synthesis of functionalized 9‐azabicyclo[8][16][16]nonane derivatives... ResearchGate. [Link]

  • Mach, R. H. et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • Johnson, R. A. et al. (1998). Microbiological Oxygenation of Bridgehead Azabicycloalkanes. The Journal of Organic Chemistry. [Link]

  • Natarajan, V. et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Gimalova, F. A. et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • ResearchGate. (Date not available). Electrochemical approaches, 9-azabicyclo[3.3.1]nonane N -oxyl (ABNO) catalysis. [Link]

  • Paira, P. et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • Shibuya, M. et al. (2006). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. [Link]

  • Sumitomo Chemical Company, Limited. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Shibuya, M. et al. (2006). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Paira, P. et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]

  • ResearchGate. (2010). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. [Link]

  • Lundbeck A/S. (2006). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Wiley. (Date not available). An attempt to construct indole-fused azabicyclo[3.3.1]nonane... [Link]

  • Lundbeck A/S. (2006). 9-azabicyclo[3.3.1]nonane derivatives.
  • Organic Chemistry Portal. (Date not available). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. organic-chemistry.org. [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]

  • Mach, R. H. et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. PubMed. [Link]

  • CORE. (Date not available). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. [Link]

  • Boltukhina, E. V. et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. [Link]

Sources

Large-Scale Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the antiemetic drug Granisetron. Its rigid, three-dimensional architecture provides a unique template for the design of therapeutic agents with high target affinity and selectivity. This application note provides a comprehensive, in-depth guide to the large-scale synthesis of 9-azabicyclo[3.3.1]nonane derivatives, with a focus on practical, scalable, and robust protocols suitable for industrial and drug development settings. We will delve into the foundational Robinson-Schöpf condensation for the construction of the bicyclic core, explore critical downstream modifications such as stereoselective reductions, and address the crucial aspects of process scale-up, safety, and quality control.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane skeleton, a bridged bicyclic amine, is a key pharmacophore found in a variety of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity is a highly desirable feature in drug design, as it can pre-organize functional groups for optimal interaction with biological targets, leading to enhanced potency and selectivity.[2] A prime example of its therapeutic importance is Granisetron, a selective 5-HT3 receptor antagonist widely used to prevent nausea and vomiting associated with chemotherapy and radiation therapy.[1] The growing demand for such therapeutic agents necessitates the development of efficient, cost-effective, and scalable synthetic routes to produce high-purity 9-azabicyclo[3.3.1]nonane intermediates.

This guide will provide a detailed examination of the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, a versatile intermediate for Granisetron and other derivatives, via the classical Robinson-Schöpf reaction. We will then discuss the critical stereoselective reduction of the ketone to the corresponding amine, a crucial step that dictates the biological activity of the final product.

Core Synthesis: The Robinson-Schöpf Condensation

The Robinson-Schöpf reaction is a powerful and highly convergent one-pot multicomponent reaction for the synthesis of tropinones and their higher homologues, such as the 9-azabicyclo[3.3.1]nonane core.[3][4] It elegantly constructs the bicyclic framework from simple, acyclic precursors: a dialdehyde, a primary amine, and a β-ketoacid.[1]

Reaction Mechanism: A Double Mannich Reaction

From a mechanistic standpoint, the Robinson-Schöpf reaction can be described as a tandem or double Mannich reaction.[5] The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The primary amine (e.g., methylamine or benzylamine) reacts with the dialdehyde (e.g., glutaraldehyde) to form a di-iminium ion in situ.

  • First Mannich Reaction (Intermolecular): The enolate of the β-ketoacid (e.g., acetonedicarboxylic acid) acts as a nucleophile and attacks one of the iminium ions.

  • Second Mannich Reaction (Intramolecular): The resulting intermediate then undergoes an intramolecular Mannich reaction, where the second enolate attacks the remaining iminium ion, leading to the formation of the bicyclic ring system.

  • Decarboxylation: The initial product of the cyclization is a β-ketoacid, which readily undergoes decarboxylation under the reaction conditions to yield the desired 9-azabicyclo[3.3.1]nonan-3-one derivative.

Robinson_Schopf_Mechanism

Large-Scale Protocol for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The following protocol is adapted from established literature procedures and is suitable for multi-hundred gram scale synthesis.[6][7] The use of a benzyl protecting group for the nitrogen atom is advantageous as it can be readily removed in a subsequent step.

Table 1: Reagents for Large-Scale Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

ReagentMolar EquivalenceQuantityNotes
Benzylamine0.9 equiv12.9 mL (13.2 g, 0.123 mol)High purity is recommended.[6]
Glutaraldehyde (50% in water)1.0 equiv25.8 mL (0.137 mol)Handle in a well-ventilated area.[6]
Acetonedicarboxylic Acid1.0 equiv20 g (0.137 mol)Prone to decomposition; should be refrigerated.[6]
Sulfuric Acid (18%)0.65 equiv43.2 mLAdded slowly to control the exotherm.[6]
Sodium Acetate (9% solution)0.4 equiv47.8 mLActs as a buffer.[6]
Water-50 gAs solvent.[6]

Experimental Protocol:

  • Reaction Setup: Equip a 500 mL six-necked, jacketed, round-bottomed flask with a mechanical stirrer, a PTFE-coated temperature probe, and an addition funnel.[6]

  • Initial Charging: Charge the reactor with water (50 g) and benzylamine (12.9 mL). Cool the reactor jacket to 0–10 °C.[6]

  • Acidification: Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, ensuring the internal temperature is maintained between 4–8 °C.[6]

  • Reagent Addition: Add glutaraldehyde (50% solution, 25.8 mL) followed by acetonedicarboxylic acid (20 g), while keeping the internal temperature below 5 °C. This will result in a light-yellow solution.[6]

  • pH Adjustment and Reaction: Add a 9% sodium acetate solution (47.8 mL) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and age for another 20 hours. Slow evolution of CO2 will be observed.[6]

  • Work-up and Extraction:

    • Adjust the pH to 2 with additional 18% sulfuric acid.[6]

    • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 80 mL) to remove organic impurities. Discard the organic layers.[6]

    • To the aqueous layer, add heptane (500 mL) and silica gel (20 g).[6]

    • Adjust the pH to 8 with a 20% aqueous sodium carbonate solution.[2]

    • Separate the layers and extract the aqueous layer with dichloromethane (6 x 500 mL).[8]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane:methanol (49:1, v/v) eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[8] For large-scale operations, crystallization is a more viable option. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly to induce crystallization.

Downstream Processing: Stereoselective Amine Synthesis

For many pharmaceutical applications, the ketone at the 3-position of the 9-azabicyclo[3.3.1]nonane core needs to be converted to an amine. The stereochemistry of this amine is often critical for biological activity, with the endo isomer being the desired product in the case of Granisetron.[1]

Reductive Amination: Achieving the Desired Stereochemistry

Reductive amination is a common method for converting ketones to amines. This process typically involves two steps: the formation of an intermediate imine or oxime, followed by its reduction. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Protocol for the Synthesis of endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane:

  • Oxime Formation: The 9-methyl-9-azabicyclo[3.3.1]nonan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Catalytic Hydrogenation: The oxime is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel. This reduction is typically carried out at elevated temperature and pressure.[1]

A patent describes a method for producing the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity by reacting the corresponding ketone with hydrogen in the presence of a ruthenium complex catalyst.[9] This highlights the importance of catalyst selection in controlling stereochemistry.

Reductive_Amination_Workflow

Scale-Up, Safety, and Quality Control

Transitioning a synthesis from the laboratory to a large-scale industrial setting presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process.

Scale-Up Considerations
  • Heat Management: The Robinson-Schöpf reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.[6]

  • Mixing: Ensuring homogenous mixing in large reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots." The type and speed of the mechanical stirrer must be optimized for the reaction volume and viscosity.

  • Reagent Addition: The slow, controlled addition of reagents, particularly the sulfuric acid, is critical for managing the exotherm and ensuring a safe reaction profile.[6]

  • Purification: As mentioned, column chromatography is generally not feasible for large-scale purification. Crystallization becomes the method of choice. The development of a robust crystallization protocol, including solvent selection, cooling profile, and seeding strategy, is a critical aspect of process development. Alternatively, for basic amine products, purification can be achieved by salt formation and subsequent recrystallization, followed by liberation of the free base.

Safety and Handling
  • Glutaraldehyde: Glutaraldehyde is a hazardous substance that can cause irritation to the eyes, respiratory tract, and skin.[10] It is essential to handle glutaraldehyde in a well-ventilated area, preferably within a fume hood.[10] Personal protective equipment (PPE), including nitrile or butyl rubber gloves (latex gloves offer inadequate protection), chemical splash goggles, a face shield, and an impervious gown or apron, must be worn.[3] The OSHA Permissible Exposure Limit (PEL) for glutaraldehyde is 0.2 ppm as a ceiling limit.[3]

  • Benzylamine: Benzylamine is a corrosive liquid that can cause severe skin burns and eye damage. It should be handled with similar precautions to glutaraldehyde, including the use of appropriate PPE and working in a well-ventilated area.

  • Process Safety Management (PSM): For any large-scale chemical synthesis, a comprehensive Process Safety Management (PSM) program is essential. This involves a systematic analysis of potential hazards, including process hazard analysis (PHA), management of change (MOC), and thorough employee training on operating procedures and emergency response.[11]

Quality Control and Analytical Methods
  • In-Process Controls (IPCs): Monitoring the progress of the reaction is crucial for ensuring complete conversion and minimizing the formation of impurities. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.[6]

  • Final Product Characterization: The identity and purity of the final product must be confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds and to determine the ratio of endo to exo isomers.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to quantify any impurities. A validated HPLC method can be used to separate and quantify the exo and endo isomers of the amine product.[12][13]

    • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Table 2: Key Analytical Techniques for Quality Control

TechniqueApplication
HPLCIn-process control, purity determination, quantification of isomers.[6][13]
¹H and ¹³C NMRStructural elucidation, determination of stereoisomer ratio.
Mass SpectrometryConfirmation of molecular weight.

Conclusion

The large-scale synthesis of 9-azabicyclo[3.3.1]nonane derivatives is a well-established process that is central to the production of important pharmaceuticals like Granisetron. The Robinson-Schöpf condensation provides a robust and scalable route to the core bicyclic ketone intermediate. Subsequent stereoselective transformations, such as reductive amination, are critical for obtaining the desired biologically active isomer.

Successful and safe scale-up of this synthesis requires careful attention to process parameters, particularly heat management and mixing, as well as stringent adherence to safety protocols for handling hazardous reagents. A comprehensive quality control strategy, employing a suite of analytical techniques, is essential to ensure the purity and desired stereochemistry of the final product. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently approach the large-scale synthesis of this important class of molecules.

References

  • Zhang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Glutaraldehyde - Occupational Hazards in Hospitals. NIOSH. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 06.03: Clinical Safety - Glutaraldehyde Control. UNC Policies. Retrieved from [Link]

  • European Patent Office. (1999). Process for the preparation of an indazole-3-carboxamide derivative (EP 0748321 B1). [Link]

  • Vernekar, S. K., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry, 53(5), 2324–2328. [Link]

  • Field1st. (2025). OSHA Process Safety Management: Complete Guide (2025). Retrieved from [Link]

  • European Patent Office. (2016). Method for producing endo-9-azabicyclo[3.3.
  • ResearchGate. (2009). Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); A key intermediate of granisetron. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2011). 9-azabicyclo[3.3.
  • European Patent Office. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS (Patent 1934212). [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • ResearchGate. (2015). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. Retrieved from [Link]

  • Semantic Scholar. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Modular synthesis of bicyclic twisted amides and anilines. Retrieved from [Link]

  • Crossref. (n.d.). Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Retrieved from [Link]

  • Adpressa, D., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6519–6523. [Link]

  • ResearchGate. (n.d.). Robinson–Schöpf reaction. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2011). 9-azabicyclo[3.3.
  • ResearchGate. (2009). Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); A key intermediate of granisetron. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson-Schöpf-Reaktion. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • SciELO. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Retrieved from [Link]

  • Nature. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Retrieved from [Link]

Sources

reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reductive Amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Application Note & Protocol

Abstract

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a rigid bicyclic structure that serves as a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1] Specifically, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as N-methylgranatanone or pseudopelletierine) is a pivotal intermediate for synthesizing a diverse library of amine derivatives.[1][2] Reductive amination stands out as one of the most effective and versatile methods for converting this ketone into valuable primary, secondary, and tertiary amines, which are crucial for exploring structure-activity relationships in drug discovery programs.[3][4][5] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and expert insights into the , with a focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.

Scientific Foundation: The Rationale Behind the Reaction

The reductive amination of a ketone is a powerful carbon-nitrogen bond-forming reaction that proceeds in two fundamental stages: the formation of an iminium ion intermediate followed by its reduction.[6]

  • Iminium Ion Formation: The process begins with the nucleophilic attack of an amine (primary or secondary) on the carbonyl carbon of the ketone. This forms a carbinolamine intermediate which then dehydrates, typically under mildly acidic conditions, to yield a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine or a protonated imine).

  • Hydride Reduction: A reducing agent is then used to deliver a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, resulting in the formation of the final, more substituted amine product.[6]

The Choice of Reducing Agent: Why Sodium Triacetoxyborohydride?

While several reducing agents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for its remarkable selectivity and mildness.[3][7][8]

  • Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is sterically hindered and electronically attenuated by its three electron-withdrawing acetoxy groups.[8] This makes it slow to reduce ketones but highly reactive towards protonated imines (iminium ions).[6][8] This chemoselectivity allows the reaction to be performed in a single pot ("direct" reductive amination) with minimal competitive reduction of the starting ketone, leading to cleaner reactions and higher yields.[7]

  • Broad Functional Group Tolerance: The mild reaction conditions are compatible with a wide array of sensitive functional groups, such as esters, amides, nitriles, and even C-C multiple bonds.[7][8]

  • Safety and Convenience: It is a safer and less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[3]

The overall transformation is depicted below:

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine R¹R²NH (Amine) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O (Acid Catalyst) Product Substituted Amine Product Iminium->Product + Hydride (H⁻) Reducer NaBH(OAc)₃ Reducer->Product

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the direct with a primary amine. Modifications may be required for secondary or weakly basic amines.

Materials and Reagents
ReagentFormulaCAS NumberNotes
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneC₁₀H₁₅NO552-70-5Starting ketone. Ensure it is dry.
Primary Amine (e.g., Benzylamine)C₇H₉N100-46-91.0 - 1.2 equivalents.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆56553-60-71.3 - 1.5 equivalents. A mild moisture-sensitive solid. Handle quickly.
1,2-Dichloroethane (DCE)C₂H₄Cl₂107-06-2Anhydrous grade. Preferred solvent for this reaction.[7][8]
Glacial Acetic Acid (AcOH)CH₃COOH64-19-7Optional catalyst, 1.0 - 2.0 equivalents. Often beneficial for ketone reactions.[7]
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For aqueous workup.
Dichloromethane (DCM)CH₂Cl₂75-09-2For extraction.
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄-For drying organic layers.
Silica GelSiO₂7631-86-9For column chromatography (230-400 mesh).
Step-by-Step Procedure

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq).

  • Addition of Reagents: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Iminium Formation: Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.4 eq) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane. Adding 0.5-1% triethylamine to the eluent can prevent the amine product from streaking on the silica gel.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Data and Expected Outcomes

The success of the reductive amination can vary based on the nature of the amine. Sterically hindered or weakly nucleophilic amines may require longer reaction times or gentle heating.

Amine SubstrateExpected Reaction Time (h)Typical Yield (%)Notes
Benzylamine12 - 1885 - 95A standard, reactive primary amine.
Aniline18 - 2470 - 85A weakly basic amine; reaction may be slower.[7]
Morpholine12 - 1890 - 98A typical secondary amine, generally reacts well.
tert-Butylamine24 - 4840 - 60A sterically hindered amine; yields are often lower.[7]

Troubleshooting and Expert Advice

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive NaBH(OAc)₃ due to moisture exposure.2. Insufficient reaction time.3. Amine is not nucleophilic enough.1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. Allow the reaction to run longer, monitoring periodically.3. Consider gentle heating (40-50 °C).
Formation of Alcohol The ketone is reduced to 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol.This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure the purity of the reducing agent.
Dialkylation of Primary Amine The product (a secondary amine) reacts again with the ketone.This can be an issue with highly reactive aldehydes. For ketones, it is less common. If observed, try an indirect method: pre-form the imine, then add the reducing agent.[7]
Product Streaks on TLC/Column The basic amine product interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a tertiary amine base like triethylamine (Et₃N) or ammonia in methanol to the eluent system to neutralize the silica surface.

References

  • US7868017B2 - 9-azabicyclo[3.3.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. [Link]

  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR - Comptes Rendus Chimie. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination . [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - PubMed. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ACS Publications. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 9-Azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic building block. Here, we address common challenges and provide practical, field-tested solutions to optimize your reaction conditions and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the 9-Azabicyclo[3.3.1]nonane core structure?

The most prevalent and industrially scalable approach is a variation of the Robinson-Schöpf condensation, which is a type of Mannich reaction. This method typically involves a one-pot reaction between a primary amine (like benzylamine as a protecting group), glutaraldehyde, and acetonedicarboxylic acid.[1][2] This initial cyclization constructs the key intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The benzyl group can be subsequently removed via hydrogenation to yield the parent 9-azabicyclo[3.3.1]nonane.

Q2: My yield of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is consistently low. What are the critical parameters to control in the initial cyclization reaction?

Low yields in the initial cyclization are a frequent issue. The key is meticulous control over several reaction parameters:

  • Temperature: The initial mixing of reagents, particularly the addition of glutaraldehyde and acetonedicarboxylic acid, should be conducted at low temperatures, typically between 0-10 °C.[1][2] This minimizes side reactions and decomposition of the starting materials.

  • pH Control: The pH of the reaction medium is crucial. The reaction is often initiated under slightly acidic conditions and then carefully buffered. For instance, the addition of a sodium acetate solution helps maintain the optimal pH for the Mannich reaction to proceed efficiently.[1][3]

  • Reagent Addition Rate: Slow, controlled addition of the reagents, especially the glutaraldehyde and the buffer solution, is critical to prevent localized pH and temperature changes that can lead to undesired byproducts.[1][2]

  • Reaction Time and Temperature Progression: The reaction often requires a period of stirring at a low temperature (e.g., 5 °C) followed by a gradual warming to room temperature to ensure the reaction goes to completion.[1][2]

Troubleshooting Guide

Problem 1: Formation of a significant amount of an unidentified byproduct during the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Root Cause Analysis:

The formation of byproducts in this multicomponent reaction is often due to self-condensation of glutaraldehyde or other undesired Mannich-type reactions. This can be exacerbated by improper pH control or localized high concentrations of reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Corrective Actions:

  • pH Monitoring and Control:

    • Action: Calibrate your pH meter before starting. Monitor the pH of the reaction mixture continuously during the addition of all reagents.

    • Rationale: The Mannich reaction is highly pH-sensitive. Deviations from the optimal pH range can favor side reactions.

  • Temperature Management:

    • Action: Use a jacketed reactor or an ice bath to maintain a consistent low temperature during the initial stages of the reaction.[1]

    • Rationale: Exothermic additions can lead to localized heating, promoting the formation of byproducts.

  • Slow Reagent Addition:

    • Action: Employ a syringe pump for the slow, dropwise addition of glutaraldehyde and the buffer solution.

    • Rationale: This ensures that the reagents are well-mixed and react as intended before they have a chance to undergo side reactions.

  • Optimized Work-up and Purification:

    • Action: After the reaction, a carefully controlled acid-base extraction is crucial. Acidifying the mixture (e.g., to pH 2) helps to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., to pH 11-12) allows for the extraction of the desired amine product.[3]

    • Rationale: This work-up procedure is designed to separate the basic product from acidic and neutral impurities. If byproducts are still present, column chromatography on silica gel may be necessary.[4][5]

Problem 2: Incomplete reduction of the ketone to the alcohol.

Root Cause Analysis:

Incomplete reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol using sodium borohydride (NaBH₄) can be due to several factors, including reagent quality, reaction temperature, and reaction time.

Optimized Reduction Protocol:

ParameterRecommended ConditionRationale
Solvent MethanolGood solvent for the substrate and NaBH₄.
Temperature 0 °C for NaBH₄ addition, then warm to RTControls the initial rate of reaction and prevents runaway reactions. Warming ensures the reaction goes to completion.[4][5]
Stoichiometry of NaBH₄ 1.5 - 2.0 equivalentsEnsures complete consumption of the starting ketone.
Reaction Time 12 - 24 hoursAllows sufficient time for the reaction to proceed to completion.[4][5]
Quenching AcetoneSafely quenches any excess NaBH₄.[4][5]

Troubleshooting Steps:

  • Verify NaBH₄ Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle or test the activity of your current batch on a small scale with a simple ketone.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. If the reaction stalls, a small additional portion of NaBH₄ can be added.

  • Ensure Anhydrous Conditions (initially): While methanol is a protic solvent, ensuring your glassware is dry before starting can prevent premature quenching of the reducing agent.

Problem 3: Debenzylation (hydrogenation) is slow or incomplete.

Root Cause Analysis:

The removal of the N-benzyl protecting group via catalytic hydrogenation can be challenging due to catalyst poisoning, insufficient hydrogen pressure, or improper solvent choice.

Hydrogenation Workflow:

Caption: Workflow for N-debenzylation via hydrogenation.

Troubleshooting and Optimization:

  • Catalyst Choice: Palladium on carbon (Pd/C) is commonly used.[4][5] Pearlman's catalyst (Pd(OH)₂/C) can be more effective in some cases and is less prone to causing over-reduction.[1]

  • Catalyst Loading: Use a sufficient catalyst loading, typically 5-10 mol%.

  • Solvent: Ethanol is a good solvent for this reaction.[4][5]

  • Acidification: The addition of an acid, such as hydrochloric acid, can significantly accelerate the rate of debenzylation by protonating the nitrogen, making the benzyl group more labile.[4][5]

  • Hydrogen Pressure and Temperature: Increasing the hydrogen pressure (e.g., to 3-4 bar) and temperature (e.g., to 40-50 °C) can improve the reaction rate.[1][4][5]

  • Catalyst Poisoning: Ensure your substrate is free from impurities that could poison the palladium catalyst, such as sulfur-containing compounds. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available from: [Link]

  • SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Available from: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 - EPO. Available from: [Link]

Sources

Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonane Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 9-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these bicyclic amine compounds. Here, we will address common issues through a structured troubleshooting guide and FAQ section, providing not just protocols, but the underlying scientific principles to empower your method development.

Introduction: The Challenge of Purifying Bicyclic Amines

The 9-azabicyclo[3.3.1]nonane skeleton, a core motif in numerous biologically active compounds and pharmaceutical candidates, presents a distinct set of purification challenges.[1][2] The primary difficulty stems from the basicity of the tertiary amine within the bicyclic structure. This basicity leads to strong, often undesirable, interactions with standard silica gel, the most common stationary phase in flash and preparative chromatography. These interactions manifest as significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[3][4]

This guide provides solutions to these common problems, exploring alternative chromatographic techniques and modifications to standard protocols that will enable efficient and high-purity isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my 9-azabicyclo[3.3.1]nonane derivatives streak or tail so badly on a standard silica gel column?

A1: This is the most common issue and is caused by strong secondary interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] The amine group can become protonated by these acidic sites, leading to a strong ionic interaction that disrupts the normal elution process.[3][4] This causes a portion of the molecules to lag behind the main band, resulting in a "tailed" or streaked peak.

Q2: What is the quickest way to improve peak shape in normal-phase (silica) chromatography?

A2: The most direct method is to add a small amount of a basic modifier to your mobile phase. Typically, 0.1% to 1% of triethylamine (TEA) or a similar volatile amine is added to the eluent.[3][7] The TEA acts as a competitive base, binding to the active silanol sites on the silica and effectively "masking" them from your target compound.[5][8] This minimizes the strong secondary interactions, leading to more symmetrical peaks and improved resolution. Some procedures also utilize aqueous ammonia in the mobile phase for a similar effect.[9]

Q3: Is reverse-phase (RP) chromatography a viable option for these compounds?

A3: It can be, but it depends on the overall polarity of your derivative. Many 9-azabicyclo[3.3.1]nonane derivatives are highly polar and may have poor retention on standard C18 columns, eluting at or near the solvent front.[10][11] For these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[10][12][13] If your derivative has significant non-polar functionality, RP-HPLC can be effective, but you may still need to use mobile phase additives (like formic acid or TFA to ensure consistent protonation, or TEA to mask residual silanols) to achieve good peak shape.[6]

Q4: My compound is chiral. What are the general approaches for separating enantiomers of 9-azabicyclo[3.3.1]nonane derivatives?

A4: Chiral separation requires a chiral environment. This is typically achieved in one of two ways:

  • Chiral Chromatography: Using a chiral stationary phase (CSP) is the most direct method for analytical and preparative separation of enantiomers.

  • Diastereomeric Resolution: This involves reacting your racemic amine with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography (e.g., on silica gel). The resolving agent is then cleaved to yield the pure enantiomers. Crystallization of diastereomeric salts is also a common resolution method.[14]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems in a question-and-answer format to guide you through the troubleshooting process.

Problem 1: Severe peak tailing and poor resolution in normal-phase chromatography, even with ethyl acetate/hexane gradients.
  • Question: I'm purifying a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative. On my TLC plate and column, the spot is a long streak. What's my first step?

  • Answer: Your immediate goal is to suppress the interaction with silica's silanol groups.

    • Solution A (Mobile Phase Modification): Add a basic modifier to your eluent. Start by preparing your mobile phase (e.g., 9:1 Hexane:EtOAc) and adding 0.5% triethylamine (TEA). Run a new TLC. You should see a significant improvement in the spot shape. Apply this modified mobile phase to your column purification.[3]

    • Solution B (Stationary Phase Deactivation): If TEA is not sufficient or if your compound is highly sensitive, you can use a deactivated stationary phase. Alumina (basic or neutral) is a good alternative to silica for basic compounds.[15] Alternatively, you can pre-treat the silica gel by flushing the packed column with a solvent system containing a higher concentration of TEA (e.g., 5% TEA in hexane) before loading your sample and running your gradient with a lower TEA concentration (e.g., 0.5-1%).[3]

Problem 2: My polar 9-azabicyclo[3.3.1]nonane derivative doesn't stick to my C18 reverse-phase column.
  • Question: I have a hydroxylated derivative that is highly water-soluble. It elutes in the void volume of my C18 column, even when I start with 100% water. How can I purify it?

  • Answer: This is a classic case where the analyte is too polar for retention by reverse-phase mechanisms. You need a technique designed for polar compounds.

    • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer.[11] Elution is achieved by increasing the concentration of the aqueous component.[12] This provides excellent retention and separation for compounds that are poorly retained in reverse-phase.[10]

Problem 3: My compound seems to have decomposed on the silica gel column.
  • Question: After running a column, my yield is very low, and I've isolated several new, unexpected products. Could the column be the cause?

  • Answer: Yes, the acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds.

    • Solution A (Neutralize the System): The addition of triethylamine to the mobile phase, as described for peak tailing, also helps by neutralizing the acidic sites on the silica, which can prevent on-column degradation.[15]

    • Solution B (Change Stationary Phase): Switch to a less acidic or neutral stationary phase. Neutral alumina can be an effective choice for basic, acid-sensitive compounds.[15] Alternatively, using deactivated silica gel can be beneficial.[15]

    • Solution C (Ion-Exchange Chromatography): For robust, charged compounds, ion-exchange chromatography offers a completely different and non-destructive separation mechanism based on charge.

Problem 4: I need to purify a salt form of my 9-azabicyclo[3.3.1]nonane derivative.
  • Question: My compound is isolated as a hydrochloride salt. Can I run this directly on a column?

  • Answer: Directly running a salt on silica gel is generally not recommended as it will likely remain at the origin or streak uncontrollably. The best approach is to convert the salt back to the free base before purification.

    • Solution: Ion-Exchange Chromatography (IEX). If you must purify the charged species, IEX is the appropriate technique. Since your hydrochloride salt will be a cation (protonated amine), you would use a cation-exchange column.[16][17] The compound binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[18] This technique is highly effective for separating molecules based on their charge.[16]

Visualized Workflows & Protocols

Troubleshooting Peak Tailing in Normal-Phase Chromatography

This decision tree illustrates the logical steps to diagnose and solve peak tailing issues.

Tailing_Troubleshooting start Problem: Peak Tailing on Silica Gel q1 Is the compound basic? (e.g., contains an amine) start->q1 sub_yes1 Strong interaction with acidic silanol groups is likely. q1->sub_yes1 Yes end_good Success: Proceed with Purification q1->end_good No (Tailing from other cause, e.g., column overload) sol1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) sub_yes1->sol1 q2 Is peak shape acceptable? sol1->q2 q2->end_good Yes sub_no1 Tailing/Degradation Persists q2->sub_no1 No sol2 Change Stationary Phase sub_no1->sol2 opt1 Basic/Neutral Alumina sol2->opt1 opt2 Amine-functionalized Silica sol2->opt2 opt3 Deactivated Silica sol2->opt3

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Protocol 1: General Procedure for Purification on Amine-Modified Mobile Phase

This protocol details the standard method for improving the chromatography of basic compounds like 9-azabicyclo[3.3.1]nonane derivatives on silica gel.

  • TLC Analysis:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare several vials of your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • To one vial, add triethylamine (TEA) to a final concentration of 0.5% (v/v). To another, add 1% TEA.

    • Spot your crude material on a TLC plate and develop one lane in the unmodified eluent and other lanes in the TEA-modified eluents.

    • Compare the results. The TEA-modified lanes should show less streaking and a higher Rf value. Choose the concentration that gives the best spot shape.

  • Column Preparation:

    • Dry-pack or wet-pack your silica gel column as per your standard laboratory procedure.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase containing the optimized percentage of TEA. This ensures the entire stationary phase is deactivated before the sample is loaded.[3]

  • Sample Loading and Elution:

    • Dissolve your crude sample in a minimal amount of solvent (preferably the mobile phase, if solubility allows, or a stronger solvent like dichloromethane).

    • Alternatively, perform a dry load by adsorbing your sample onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Begin elution with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

Data Summary Tables

Table 1: Comparison of Chromatographic Modes for 9-Azabicyclo[3.3.1]nonane Derivatives
Chromatographic ModeStationary PhaseMobile PhaseBest For...Key Considerations
Normal-Phase (Modified) Silica Gel, Alumina[15]Hexane/EtOAc or DCM/MeOH + 0.1-1% TEA[9][19]General purpose purification of moderately polar, free-base derivatives.TEA is essential to prevent peak tailing.[5] May not be suitable for very polar or acid-sensitive compounds.
Reverse-Phase (RP) C18, C8Acetonitrile/Water or MeOH/Water + Acid (TFA, Formic)Derivatives with significant non-polar character.Poor retention for polar analogs. Buffers or additives are often needed for good peak shape.
HILIC Silica, Amide, Diol[12]High % Acetonitrile with Aqueous Buffer (e.g., Ammonium Formate)Highly polar, hydrophilic, and water-soluble derivatives.[10][13]Opposite elution order to RP (more polar = more retained).[12] Requires careful equilibration.
Ion-Exchange (IEX) Cation-Exchange Resin (e.g., Sulfopropyl)Aqueous Buffers with a Salt or pH GradientPurifying the salt form of the compound or for highly charged derivatives.Separation is based on charge, not polarity.[16] Sample must be charged at the working pH.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). TOSOH Bioscience.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • 9-azabicyclo[3.3.1]nonane derivatives. (2011).
  • HPLC Troubleshooting Guide.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013).
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (2008).
  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2015).
  • HILIC – The Rising Star of Polar Chrom
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Hydrophilic Interaction Liquid Chrom
  • Why HILIC is what your polar compounds need for purific
  • Chromatography: The Solid Phase. University of Rochester Department of Chemistry.
  • TLC and streaking: why add triethylamine? (2013). Reddit.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • How can I prevent peak tailing in HPLC? (2013).
  • Tailing in a normal phase separation. (2007).
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Ion Exchange Chrom
  • Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their... (2022).
  • Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane ... Google Search.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • Ion exchange chromatography: A comprehensive review. (2025). GSC Online Press.
  • Ion-Exchange Chrom
  • Exploring the Principle of Ion Exchange Chromatography and Its Applic
  • Anion-exchange chrom
  • A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Technical Support Center: Robinson-Schöpf Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson-Schöpf reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of tropinones and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: My tropinone yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Robinson-Schöpf reaction can often be attributed to several factors. The original synthesis reported by Robinson had low yields due to the low acidity of acetone.[1] The reaction is highly dependent on pH, reactant quality, and reaction conditions.

Key Considerations for Improving Yield:

  • pH Control: The reaction is famously sensitive to pH. Schöpf later demonstrated that conducting the reaction at a physiological pH of 7 can significantly increase yields to 70-85%.[1][2] Using a buffer system is crucial for maintaining the optimal pH throughout the reaction.

  • Reactant Choice: The use of acetonedicarboxylic acid instead of acetone provides a "synthetic equivalent" with activating groups that facilitate the ring-forming reactions.[3] This significantly lowers the activation energy of the reaction.[1]

  • Reactant Quality: The purity of the starting materials, particularly succinaldehyde, is critical. Impurities or degradation of the aldehyde can lead to a host of side reactions.

  • Reaction Temperature: The reaction is typically run at room temperature.[2] Deviations from this can affect the reaction rate and the stability of intermediates.

Q2: I am observing a significant amount of a side-product that I suspect is N-methylpiperidine. How can I confirm this and prevent its formation?

A2: The formation of N-methylpiperidine is a known side reaction. It can arise from the reductive deamination of intermediates, particularly if there are impurities in the starting materials or if inappropriate workup conditions are used.[4]

Confirmation and Prevention Strategy:

  • Confirmation: N-methylpiperidine can be identified using standard analytical techniques such as GC-MS or NMR spectroscopy. Comparison of the spectral data with a known standard of N-methylpiperidine will confirm its presence.[5]

  • Prevention:

    • Purity of Reactants: Ensure high purity of succinaldehyde and methylamine.

    • Control of Reducing Agents: Avoid unintentional introduction of reducing agents during the reaction or workup.

    • Reaction Conditions: Sticking to the optimized pH and temperature can minimize side reactions. A proposed mechanism for the formation of N-methylpiperidine from succinaldehyde and methylamine involves an intramolecular cyclization followed by reduction.

Q3: What are other common impurities I should be aware of, and how can they be minimized?

A3: Besides N-methylpiperidine, other process-related impurities can arise from incomplete reactions or side reactions of the intermediates. These can include incompletely cyclized products or products from aldol-type side reactions.

Minimization Strategies:

  • Driving the Reaction to Completion: Ensuring the reaction goes to completion will minimize the presence of unreacted starting materials and intermediates.[6] This can be monitored by techniques like TLC or LC-MS.

  • Optimizing Reaction Parameters: Judiciously changing solvents, reagents, and catalysts can help minimize the formation of specific by-products.[6]

  • Purification: Proper purification of the final product is essential. Tropinone is a solid at room temperature and can be purified by recrystallization or chromatography.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you might encounter during the Robinson-Schöpf reaction.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH Measure and adjust the pH of the reaction mixture to ~7 using a suitable buffer (e.g., phosphate buffer).The reaction involves a series of Mannich reactions which are highly pH-dependent. The optimal pH facilitates both the formation of the iminium ion and the enolate.[1][3]
Degraded Succinaldehyde Use freshly distilled or a new bottle of succinaldehyde.Succinaldehyde is prone to polymerization and oxidation. Using degraded starting material will lead to low yields and a complex mixture of byproducts.
Inefficient Enolate Formation Use acetonedicarboxylic acid instead of acetone.The dicarboxylic acid groups in acetonedicarboxylic acid are "activating groups" that facilitate the necessary enolate formation for the Mannich reactions.[3]
Low Reaction Temperature Ensure the reaction is maintained at room temperature.While the reaction proceeds at ambient temperature, significantly lower temperatures may slow down the reaction rate considerably.
Issue 2: Presence of Multiple Unidentified Spots on TLC/LC-MS
Potential Cause Troubleshooting Step Scientific Rationale
Side Reactions Re-evaluate the pH control and reactant purity.A poorly controlled pH can lead to various side reactions, including self-condensation of the aldehydes or ketones. Impurities in the starting materials can also lead to a cascade of unwanted reactions.
Incomplete Decarboxylation If using acetonedicarboxylic acid, ensure the final decarboxylation step is complete by gentle heating or adjusting the pH.The reaction mechanism involves the loss of two carboxylic acid groups to form tropinone. Incomplete decarboxylation will result in carboxylated tropinone derivatives as impurities.[3]
Formation of Stereoisomers Analyze the product mixture using chiral chromatography if stereoisomeric impurities are suspected.Depending on the specific substrates and reaction conditions, the formation of diastereomers or enantiomers is possible.[7]

Experimental Protocols

Protocol 1: Optimized Synthesis of Tropinone

This protocol is based on the improved method described by Schöpf.[1][2]

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve methylamine hydrochloride and acetonedicarboxylic acid in a buffered aqueous solution (pH 7).

  • Addition of Succinaldehyde: Cool the solution in an ice bath and slowly add succinaldehyde with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, acidify the mixture with hydrochloric acid to facilitate the decarboxylation.

  • Extraction: Make the solution basic with a suitable base (e.g., NaOH or K2CO3) and extract the tropinone into an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tropinone can be further purified by recrystallization or column chromatography.

Visualizing the Reaction

Mechanism of the Robinson-Schöpf Reaction

The synthesis of tropinone proceeds through a series of elegant and concerted steps involving two consecutive Mannich reactions.[1][8]

Robinson_Schopf_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product succinaldehyde Succinaldehyde imine Iminium Ion Formation succinaldehyde->imine methylamine Methylamine methylamine->imine acetonedicarboxylic_acid Acetonedicarboxylic Acid (enolate form) first_mannich First (Intermolecular) Mannich Reaction acetonedicarboxylic_acid->first_mannich imine->first_mannich second_mannich Second (Intramolecular) Mannich Reaction first_mannich->second_mannich decarboxylation Decarboxylation second_mannich->decarboxylation tropinone Tropinone decarboxylation->tropinone Troubleshooting_Flowchart start Low Tropinone Yield check_ph Is pH at ~7? start->check_ph adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_reactants Are reactants pure? check_ph->check_reactants Yes adjust_ph->check_reactants purify_reactants Use fresh/purified reactants check_reactants->purify_reactants No check_acetone_source Using acetonedicarboxylic acid? check_reactants->check_acetone_source Yes purify_reactants->check_acetone_source use_acetonedicarboxylic Switch to acetonedicarboxylic acid check_acetone_source->use_acetonedicarboxylic No success Yield Improved check_acetone_source->success Yes use_acetonedicarboxylic->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • [Robinson-Schöpf reaction: tropinone , Hive Chemistry Discourse]([Link] अमृत.com/threads/robinson-schöpf-reaction-tropinone.433727/)

Sources

ABNO Synthesis Technical Support Center: A Guide to Improving Yields and Overcoming Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Hurdles in ABNO Synthesis

This section addresses specific issues that you may encounter during the synthesis of ABNO, providing explanations for the underlying causes and actionable solutions.

Issue 1: Consistently Low Overall Yield

Question: My overall yield for the multi-step synthesis of ABNO is significantly lower than reported in the literature. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis is a common challenge that can often be traced back to one or more critical steps. Here’s a breakdown of potential causes and how to address them, starting from the initial reaction.

Root Causes & Solutions:

  • Poor Quality of Starting Materials: The stability of acetone dicarboxylic acid is a well-documented challenge; it can easily undergo decarboxylation, even during sample preparation for analysis.[1] The variable quality of this starting material is a primary suspect for low yields in the initial step.[1]

    • Solution:

      • Use fresh, high-purity acetone dicarboxylic acid. If the purity is uncertain, it's advisable to perform a quick purity check (e.g., by titration) before starting the reaction.

      • Store acetone dicarboxylic acid under refrigerated conditions until it is needed for the reaction.[1]

  • Suboptimal Reaction Conditions in Step 1 (Robinson-Schöpf-type condensation): This initial cyclization is sensitive to temperature and pH.

    • Solution:

      • Maintain a low reaction temperature (below 5°C) during the addition of glutaraldehyde and acetone dicarboxylic acid.[1]

      • Carefully control the pH throughout the reaction. The procedure in Organic Syntheses specifies a pH of 2 after the initial reaction, followed by adjustment to pH 8 during workup.[1]

  • Loss of Product During Workup and Extraction: The intermediate products can have some water solubility or be prone to decomposition during workup.

    • Solution:

      • Ensure thorough extraction by performing multiple extractions with the specified solvent (e.g., three extractions with MTBE for the initial step, followed by extractions with ethyl acetate in later steps).[1]

      • Using a co-solvent like heptane in addition to MTBE can help minimize the decomposition of the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1]

      • When concentrating the organic layers, use a rotary evaporator with a bath temperature not exceeding 40°C to prevent thermal degradation of the product.[1]

  • Incomplete Reactions: Failure to drive each reaction step to completion will naturally result in a lower overall yield.

    • Solution:

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

      • Ensure adequate reaction times as specified in reliable protocols. For instance, the initial condensation reaction requires aging at 5°C for 20 hours and then at 25°C for another 20 hours.[1]

  • Inefficient Purification: Loss of product during purification, especially if chromatography is used, can significantly impact the final yield. The established, scalable synthesis of ABNO is designed to be chromatography-free.[2][3]

    • Solution:

      • For the final purification of ABNO, crystallization is the preferred method.[1] Ensure the crude product is sufficiently pure before attempting crystallization to obtain a good yield of high-purity crystals.

      • If flash column chromatography is employed, for instance in alternative or smaller-scale syntheses, careful selection of the stationary and mobile phases is crucial to minimize product loss.

Issue 2: Significant Side Product Formation

Question: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is often a consequence of the high reactivity of the intermediates and reagents involved. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Decarboxylation of Acetone Dicarboxylic Acid: As mentioned, this is a major side reaction that can occur before the desired condensation.

    • Mitigation: Use the starting material immediately after weighing and keep it cold.

  • Polymerization and Resin Formation: The reaction of glutaraldehyde can sometimes lead to polymerization, especially under incorrect pH or temperature conditions.

    • Mitigation: Strictly adhere to the recommended temperature and pH profiles for the reaction. Slow, controlled addition of reagents is also crucial.

  • Over-oxidation or Side Reactions During the Final Oxidation Step: The oxidation of 9-azabicyclo[3.3.1]nonane to ABNO needs to be selective.

    • Mitigation:

      • Use the recommended oxidizing agent system, such as urea-hydrogen peroxide catalyzed by sodium tungstate.

      • Control the reaction temperature. The oxidation is typically carried out at room temperature, but it's important to monitor for any exotherms.

      • Ensure the correct stoichiometry of the oxidizing agent. An excess can potentially lead to unwanted side reactions.

Experimental Workflow Visualization

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps and decision points.

ABNO_Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction & Dehydration cluster_2 Step 3: Debenzylation cluster_3 Step 4: Oxidation A Acetone Dicarboxylic Acid + Glutaraldehyde + Benzylamine B Robinson-Schöpf-type Condensation (pH & Temp. Control) A->B C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D Reduction (e.g., NaBH4) C->D E Dehydration (H2SO4) D->E F 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene E->F G Hydrogenation (Pd(OH)2/C, H2) F->G H 9-Azabicyclo[3.3.1]nonane G->H I Oxidation (Urea-H2O2, Na2WO4) H->I J Crude ABNO I->J K Crystallization J->K L Pure ABNO K->L

Caption: A simplified workflow of the multi-step synthesis of ABNO.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for high-purity ABNO?

The most robust and well-documented route for a scalable, chromatography-free synthesis of ABNO is the multi-step process published in Organic Syntheses.[1] This procedure starts with the condensation of acetone dicarboxylic acid, glutaraldehyde, and benzylamine, followed by reduction, dehydration, debenzylation, and final oxidation.[1] Its key advantage is that the final product is purified by crystallization, which is highly amenable to large-scale production.[1]

Q2: How should I properly store ABNO to prevent decomposition?

ABNO is a stable radical, but proper storage is crucial to maintain its integrity over time. It should be stored at 2°C - 8°C under a dry, inert atmosphere such as nitrogen.[4] Exposure to light, air, and elevated temperatures should be minimized.

Q3: Can I use a different oxidizing agent for the final step?

While the urea-hydrogen peroxide/sodium tungstate system is well-established, other oxidation methods can be employed. However, it is important to choose a system that is selective for the formation of the nitroxyl radical and does not lead to over-oxidation or other side reactions. Any alternative method should be carefully validated on a small scale first.

Q4: My final product is an oil instead of a red solid. What went wrong?

If you obtain an oily product instead of the expected red solid, it likely indicates the presence of impurities or residual solvent.

  • Troubleshooting Steps:

    • Ensure all solvents have been thoroughly removed under reduced pressure.[1]

    • If residual solvent is not the issue, the crude product may require further purification before crystallization will be successful. Consider washing the crude material with a non-polar solvent in which ABNO has low solubility to remove non-polar impurities.

    • Re-evaluate the purity of the precursor, 9-azabicyclo[3.3.1]nonane, as impurities at this stage will carry through to the final product.

Q5: Is it possible to monitor the progress of the final oxidation reaction?

Yes, monitoring the oxidation of 9-azabicyclo[3.3.1]nonane to ABNO is recommended. Thin Layer Chromatography (TLC) is a convenient method for this. You can spot the reaction mixture alongside the starting material to track the disappearance of the amine and the appearance of the orange-red ABNO spot.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a high-yielding synthesis of ABNO.

StepIntermediate/ProductReported YieldReference
1. Condensation & Workup9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one57%[1]
2. Reduction, Dehydration & Workup9-Benzyl-9-azabicyclo[3.3.1]non-3-ene93%[1]
3. Debenzylation9-Azabicyclo[3.3.1]nonane(Used crude)[1]
4. Oxidation & Crystallization9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)68%[1]

Detailed Experimental Protocol: Final Oxidation and Purification

This protocol is adapted from a reliable, peer-reviewed source.[1]

Step 1: Oxidation of 9-Azabicyclo[3.3.1]nonane

  • In a suitable reaction vessel, dissolve crude 9-azabicyclo[3.3.1]nonane in acetonitrile.

  • Add sodium tungstate dihydrate to the solution.

  • Slowly add urea hydrogen peroxide to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

Step 2: Workup and Isolation of Crude ABNO

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.[1]

  • Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃).[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude ABNO.

Step 3: Purification by Crystallization

  • Dissolve the crude ABNO in a minimal amount of a suitable hot solvent (e.g., n-heptane).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the red, crystalline solid by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Troubleshooting_Yield A Low Yield Observed B Check Starting Material Quality (Acetone Dicarboxylic Acid) A->B C Verify Reaction Conditions (Temp, pH, Time) A->C D Optimize Workup & Extraction A->D E Ensure Complete Reactions (TLC/HPLC Monitoring) A->E F Improve Purification (Crystallization) A->F G Improved Yield B->G C->G D->G E->G F->G

Caption: A troubleshooting flowchart for addressing low yields in ABNO synthesis.

References

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Muldoon, M. J., et al. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Royal Society of Chemistry. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Sci-Hub. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Lauber, M. B., & Stahl, S. S. (2013). Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System. ACS Catalysis, 3(11), 2612–2616. [Link]

  • ResearchGate. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Kanai, M., et al. (2022). A reflection on ketoABNO: the crossing point between organic synthesis and protein modification. Chemical Science, 13(40), 11845–11851. [Link]

  • BioSperix. (2024). How to Ensure Antibody Stability During Long-Term Storage. Retrieved from [Link]

  • Lauber, M. B., & Stahl, S. S. (2018). Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR. Organic Process Research & Development, 22(9), 1257–1261. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • NileRed. (2022, December 31). Making ABNO: A New Stable Radical [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Cognito. (n.d.). Synthetic Routes. Retrieved from [Link]

  • Singh, S. K., et al. (2023). A Review on the Stability Challenges of Advanced Biologic Therapeutics. Pharmaceutics, 15(7), 1883. [Link]

  • Frontiers in Chemistry. (2022). The Chemistry of HNO: Mechanisms and Reaction Kinetics. Retrieved from [Link]

  • Reddit. (2022). What is the most optimal way to grind abno dissolution? Retrieved from [Link]

  • Molecules. (2020). Impact of Storage Conditions on the Methanogenic Activity of Anaerobic Digestion Inocula. Retrieved from [Link]

  • Frontiers Media S.A. (2022). The Chemistry of HNO: Mechanisms and Reaction Kinetics. Frontiers in Chemistry, 10, 868958. [Link]

  • Al-Thani, R., et al. (2021). Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS. Journal of Trace Elements in Medicine and Biology, 68, 126804. [Link]

  • National Institutes of Health. (2017). Expanding beyond canonical metabolism: Interfacing alternative elements, synthetic biology, and metabolic engineering. Current Opinion in Biotechnology, 48, 103–111. [Link]

  • Nutrasource. (2014). Top 10 Stability Storage and Testing FAQs. Retrieved from [Link]

  • Fiveable. (n.d.). 11.1 Synthetic strategies. Retrieved from [Link]

  • Reddit. (2023). What are some common causes of low reaction yields? Retrieved from [Link]

  • Reddit. (2021). Abnormalities to stay away from. Retrieved from [Link]

  • Save My Exams. (n.d.). Synthetic Routes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • ResearchGate. (2019). Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. Retrieved from [Link]

  • Lauber, M. B., & Stahl, S. S. (2018). Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR. Organic Process Research & Development, 22(9), 1257–1261. [Link]

  • Reddit. (2021). Abnormalities suppression. Retrieved from [Link]

  • Steam Community. (2017). Guide :: Abnormalities. Retrieved from [Link]

  • Reddit. (2023). How do i remove abnormality from my facility? Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 9-Azabicyclo[3.3.1]nonane (also known as granatanine) and its derivatives. This scaffold is a critical component in a wide array of pharmacologically active compounds, making its stereocontrolled synthesis a significant challenge for researchers in medicinal chemistry and drug development.[1][2] The rigid bicyclic structure imposes unique conformational constraints that complicate the selective formation of desired stereoisomers.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of the 9-Azabicyclo[3.3.1]nonane core so challenging?

The primary challenge lies in controlling the stereochemistry at substituents on the carbon skeleton, particularly at the C3 position. The bicyclic system can exist in different conformations, primarily a stable chair-chair or a higher-energy chair-boat form. The approach of reagents to a prochiral center, such as a ketone at C3, is influenced by these conformations, often leading to a mixture of endo and exo diastereomers. Achieving high diastereoselectivity, and moreover, enantioselectivity, requires carefully designed strategies to overcome small energy differences between competing transition states.[3]

Q2: What are the principal synthetic routes to the 9-Azabicyclo[3.3.1]nonane skeleton?

The most classical and widely used method is a Robinson-Schöpf type condensation, which is a variation of a double Mannich reaction.[4][5] This approach typically involves the reaction of a primary amine (like benzylamine), glutaraldehyde, and acetonedicarboxylic acid to form the 9-azabicyclo[3.3.1]nonan-3-one precursor.[6] Other modern strategies include radical translocation/cyclization reactions and various asymmetric synthesis methodologies to establish stereocenters early in the synthetic sequence.[7][8]

Q3: How can I definitively determine the stereochemistry (endo vs. exo) of my synthesized products?

Unequivocal determination is best achieved through X-ray crystallography. However, for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, allowing for the assignment of relative stereochemistry. Computational methods (DFT calculations) combined with ¹³C NMR can also help predict and confirm the preferred conformations and N-invertomer stereochemistry.[1]

Q4: What is the significance of the N-substituent on stereochemical outcomes?

The substituent on the nitrogen atom (e.g., methyl, benzyl, or a protecting group like Boc) plays a crucial role.[9][10] It influences the conformational equilibrium of the bicyclic system and can sterically direct incoming reagents. For instance, a bulky N-substituent can favor a specific chair conformation, thereby enhancing the facial selectivity of an attack on a C3-ketone. The choice of the N-substituent is therefore a critical parameter to consider during synthetic planning.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 9-Azabicyclo[3.3.1]nonane derivatives.

Problem 1: Low Yield in the Formation of the Bicyclic Ketone Precursor

The initial construction of the 9-azabicyclo[3.3.1]nonan-3-one core via a Robinson-Schöpf type reaction is often the source of yield issues.

Possible Causes & Suggested Solutions
  • Decomposition of Reagents: Acetonedicarboxylic acid is notoriously unstable and can readily decarboxylate.[6] Similarly, formaldehyde or glutaraldehyde solutions can polymerize.

    • Solution: Use freshly prepared or high-purity reagents. For acetonedicarboxylic acid, consider generating it in situ if problems persist. Ensure glutaraldehyde solutions are clear and free of precipitates.[6]

  • Incorrect pH Control: The double Mannich reaction is highly pH-dependent. The reaction requires careful pH control to facilitate the formation of iminium ion intermediates without promoting side reactions.[5]

    • Solution: Buffer the reaction mixture. The reaction is often run under aqueous conditions where slow addition of reagents and monitoring of pH are critical. A pH range of 4-5 is typically optimal for the initial condensation.[5][6]

  • Polymerization Side Reactions: High concentrations of aldehydes and amines can lead to the formation of intractable polymeric material, reducing the yield of the desired bicyclic product.[5]

    • Solution: Employ high dilution conditions or a slow-addition strategy for the amine and aldehyde components. Running the reaction at lower temperatures can also help mitigate uncontrolled polymerization.[5]

Problem 2: Poor Diastereoselectivity (endo/exo Ratio) in Ketone Reduction

The reduction of 9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol is a critical step where stereocontrol is paramount. The desired endo isomer is often required for pharmaceutical applications.[4]

Possible Causes & Suggested Solutions
  • Choice of Reducing Agent: Simple hydride donors like sodium borohydride (NaBH₄) are often poorly selective, attacking the ketone from both the equatorial and axial faces, leading to mixtures of endo and exo alcohols.[9][11]

    • Solution: The choice of reducing agent is the most critical factor. Use sterically demanding reducing agents to enhance facial selectivity. The table below summarizes common choices.

Reducing AgentTypical SolventTypical TemperaturePredominant IsomerRationale & Comments
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RTMixture (exo often favored)Small hydride donor, low selectivity. Often used for its low cost and ease of handling.[9][10]
Lithium Tri-sec-butylborohydride (L-Selectride®)THF-78 °CendoHighly hindered hydride attacks from the less hindered equatorial face, yielding the axial (endo) alcohol.
Sodium (in alcohol)1-Pentanol, EthanolRefluxendoThe Bouveault-Blanc reduction often provides good selectivity for the thermodynamically more stable endo alcohol.[9]
Catalytic Hydrogenation (e.g., Ru complex)VariousRT to elevatedendoAsymmetric transfer hydrogenation using specific ruthenium catalysts can provide excellent endo selectivity and enantioselectivity.[7][10]
  • Reaction Temperature: Higher temperatures can reduce the energy barrier for different transition states, leading to lower selectivity.

    • Solution: Perform reductions at low temperatures (e.g., -78 °C), especially when using highly reactive or sterically hindered reagents like L-Selectride.

Experimental Protocol: Diastereoselective Reduction to endo-Alcohol
  • Setup: Under a nitrogen atmosphere, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of water, followed by 3M NaOH and 30% H₂O₂. Caution: Quenching is highly exothermic and generates hydrogen gas.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to isolate the desired endo-alcohol.

Problem 3: Difficult Purification of the Final Amine Product

The basic nitrogen atom in the 9-Azabicyclo[3.3.1]nonane core can cause issues during purification, such as streaking on silica gel columns and poor separation.

Possible Causes & Suggested Solutions
  • High Polarity and Basicity: The tertiary amine is basic and can interact strongly with the acidic silica gel, leading to poor chromatographic performance.[5]

    • Solution 1 (Modified Chromatography): Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~1%) or ammonia (e.g., using a dichloromethane:methanol:ammonia eluent system).[11]

    • Solution 2 (Acid-Base Extraction): Utilize the basicity of the product for purification. Dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer to a high pH (>12) with a strong base like NaOH and extract the purified free base product back into an organic solvent.[4]

    • Solution 3 (Salt Formation): Convert the final product to a pharmaceutically acceptable salt (e.g., hydrochloride or fumarate).[9][11] These crystalline salts are often much easier to purify by recrystallization than the free base is by chromatography.

Visual Diagrams & Workflows

General Synthetic Workflow

This diagram outlines the common synthetic pathway from the bicyclic ketone precursor to the final functionalized amine.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Stereoselective Functionalization cluster_2 Stage 3: Purification reagents Amine + Glutaraldehyde + Acetonedicarboxylic Acid ketone 9-Azabicyclo[3.3.1]nonan-3-one reagents->ketone Robinson-Schöpf Condensation reduction Diastereoselective Reduction (e.g., with L-Selectride) ketone->reduction red_amination Reductive Amination ketone->red_amination alcohol endo/exo-Alcohol reduction->alcohol amine endo/exo-Amine red_amination->amine purification Purification (Chromatography or Acid-Base Extraction) alcohol->purification amine->purification final_product Pure Stereoisomer purification->final_product

Caption: General workflow for 9-Azabicyclo[3.3.1]nonane synthesis.

Troubleshooting Decision Tree: Poor endo/exo Selectivity

Use this decision tree to diagnose and resolve issues with diastereoselectivity during the ketone reduction step.

G start Problem: Poor endo/exo Ratio q1 Are you using NaBH₄? start->q1 a1_yes Switch to a sterically hindered reducing agent (e.g., L-Selectride). q1->a1_yes Yes q2 Is the reaction temperature > 0 °C? q1->q2 No end Resolution: Improved Diastereoselectivity a1_yes->end a2_yes Lower temperature to -78 °C to improve kinetic control. q2->a2_yes Yes a2_no Consider alternative strategies: - Asymmetric Transfer Hydrogenation - Substrate control (bulky N-substituent) q2->a2_no No a2_yes->end a2_no->end

Sources

Technical Support Center: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Chemistry & Drug Development Professionals

Overview of the Work-up Strategy: A Game of Selective Solubility

The successful isolation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one from the complex aqueous reaction mixture hinges on exploiting the pH-dependent solubility of the tertiary amine product. The entire work-up is an exercise in acid-base extraction, designed to separate the basic product from acidic, neutral, and polymeric impurities.

The core logic is as follows:

  • Protonate: Convert the target amine into a water-soluble salt in an acidic medium. This allows for the removal of non-basic, water-insoluble impurities.

  • Deprotonate: Liberate the free amine (free base) by raising the pH. The now water-insoluble product can be extracted into an organic solvent.

The following workflow diagram illustrates this critical phase-switching process.

G cluster_start cluster_acid Acidic Wash Phase cluster_base Product Extraction Phase cluster_finish start Crude Reaction Mixture (Aqueous, pH ~5-6) acidify 1. Acidify to pH 2 (e.g., H2SO4, HCl) start->acidify wash 2. Extract with Organic Solvent (e.g., MTBE, Diethyl Ether) acidify->wash acid_layers Separate Layers wash->acid_layers discard_org Discard Organic Layer (Neutral/Acidic Impurities) acid_layers->discard_org Organic keep_aq Keep Aqueous Layer (Contains Protonated Product) acid_layers->keep_aq Aqueous basify 3. Basify to pH 9-12 (e.g., Na2CO3, NaOH) keep_aq->basify extract 4. Extract with Organic Solvent (e.g., DCM, EtOAc, MTBE) x3 basify->extract base_layers Separate Layers extract->base_layers keep_org Combine Organic Layers (Contains Free Base Product) base_layers->keep_org Organic discard_aq Discard Aqueous Layer (Inorganic Salts) base_layers->discard_aq Aqueous finish Dry, Filter, Concentrate (yields Crude Product) keep_org->finish

Caption: Workflow for the acid-base extraction of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification stages.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Rationale
Low Final Yield 1. Incomplete Extraction: The product remains in the aqueous layer after basification. 2. Incorrect pH: The pH of the aqueous layer was not sufficiently basic (>9) to fully deprotonate the amine, reducing its partitioning into the organic phase.1. Increase Extraction Volume/Frequency: Perform at least three extractions with a suitable organic solvent (e.g., DCM, EtOAc). Ensure vigorous mixing to maximize surface area contact between phases. 2. Verify pH: Use a calibrated pH meter, not just pH paper. Ensure the final pH is robustly basic (pH 10-12) before extraction. This drives the equilibrium R₃NH⁺ ⇌ R₃N + H⁺ fully to the right, maximizing the concentration of the organic-soluble free base.
Persistent Emulsion During Extraction 1. Polymeric Byproducts: Glutaraldehyde can self-polymerize, creating surfactant-like species that stabilize emulsions. 2. High Concentration: A high concentration of salts or organic material can increase the viscosity of the aqueous phase.1. Add Brine (Saturated NaCl): This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion. 3. Add Silica Gel: As described in a robust procedure from Organic Syntheses, adding silica gel to the aqueous layer before the final extraction can help adsorb problematic impurities and prevent emulsion formation.[1]
Crude Product is a Dark, Tarry Oil Instead of a Solid/Light Oil 1. Incomplete Removal of Impurities: The initial acidic wash was skipped or was inefficient. 2. Thermal Degradation: Overheating during solvent removal.1. Re-process the Crude Material: Dissolve the crude oil in an appropriate solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl), separate the layers, then basify the aqueous layer and re-extract the product. This repeats the purification process. 2. Control Temperature: Use a rotary evaporator with a water bath temperature not exceeding 40-50 °C.[1][2]
Product Fails to Crystallize or is Impure After Column Chromatography 1. Residual Solvent: Trapped solvent can inhibit crystallization. 2. Isomeric Impurities: Formation of side-products from the complex Mannich-type reaction cascade.[3]1. High Vacuum Drying: Dry the purified oil under high vacuum for several hours to remove trace solvents. Co-evaporation with a solvent like methanol can also be effective.[1] 2. Optimize Chromatography: Use a shallower gradient and consider a different solvent system (e.g., Hexane/EtOAc vs. DCM/MeOH). Check fractions carefully by TLC. Recrystallization from a solvent mixture like ethyl acetate/petroleum ether may be required.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the reaction mixture first acidified to pH 2? Why not go straight to basification? A: This is the most critical purification step. The acidification protonates your target compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, forming a water-soluble ammonium salt.[2] At the same time, any non-basic organic impurities (like glutaraldehyde polymers or side-reaction products) remain neutral and can be washed away with a non-polar organic solvent like MTBE.[1] Skipping this step would lead to these impurities being co-extracted with your product later, resulting in a significantly less pure crude material.

Q2: Which base is better for the extraction step, Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)? A: Both will work, but sodium carbonate is often preferred for initial work-ups. It is a weaker base than NaOH, which reduces the risk of base-catalyzed side reactions (e.g., aldol-type reactions with the ketone moiety) if unreacted starting materials are present. It is sufficient to deprotonate the ammonium salt (pKa ~9-10) to the free base. A final pH of 9-10 is typically targeted.[1][3] Stronger bases like NaOH are used when a very high pH (>12) is required to ensure complete deprotonation.[2]

Q3: My crude ¹H NMR shows unreacted benzylamine. How did this get through the work-up? A: Benzylamine is also a base and will behave almost identically to your product during the acid-base extraction. It will be protonated and stay in the aqueous layer during the acidic wash, and it will be deprotonated and extracted into the organic layer during the basic extraction. This is why reaction monitoring (e.g., by HPLC or TLC) to ensure full consumption of starting materials is vital before commencing the work-up.[1] If present, benzylamine must be removed by chromatography or distillation.

Q4: Can I use a different solvent for extraction instead of Dichloromethane (DCM) or MTBE? A: Yes. Ethyl acetate is another common choice.[3] The ideal solvent should have good solubility for the free base product but be immiscible with water. DCM is often effective due to its high density (forms the bottom layer, simplifying separation) and solvency. However, due to environmental and safety concerns, alternatives like MTBE or 2-MeTHF are increasingly preferred in process chemistry.

Detailed Work-up Protocol (Reference)

This protocol is synthesized from highly reliable literature procedures.[1][2]

Materials & Reagents

  • Crude aqueous reaction mixture

  • Sulfuric acid (18% aq.) or Hydrochloric acid (5N aq.)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Sodium carbonate (20% aq.) or Sodium hydroxide (4N aq.)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH meter or pH paper

  • Separatory funnel

Procedure

  • Acidification and Wash:

    • Transfer the entire crude reaction mixture to a large beaker or flask and cool in an ice bath.

    • Slowly add 18% H₂SO₄ or 5N HCl while stirring, monitoring the pH until it is stable at pH 2.[1][2]

    • Transfer the acidified solution to a separatory funnel.

    • Extract the aqueous solution with MTBE (3 x 80 mL for a ~0.14 mol scale reaction).

    • Discard the organic (MTBE) layers. These contain non-basic impurities.[1]

  • Basification and Product Extraction:

    • Return the acidic aqueous layer to a flask or beaker, cooled in an ice bath.

    • Slowly add 20% Na₂CO₃ solution with vigorous stirring until the pH reaches 9-10.[1] A precipitate of the product may form.

    • Transfer the basified mixture back to the separatory funnel.

    • Extract the product into DCM or EtOAc (e.g., 3 x 100 mL).

    • Combine and keep all the organic layers.

  • Drying and Concentration:

    • Wash the combined organic extracts with water (1 x 50 mL) to remove residual inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, stir for 15-20 minutes, and then filter.

    • Concentrate the filtrate using a rotary evaporator (bath temp <40 °C) to afford the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The product may be an oil or a pale orange/yellow solid.[1][2]

  • Purification (If Necessary):

    • The crude product can be purified by silica gel column chromatography. A common eluent system is a gradient of hexane/ethyl acetate or dichloromethane/methanol.[2][3]

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022, 99, 23-42. [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. European Patent EP3042902A1, published July 13, 2016.
  • (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E, 2012, 68(Pt 11), o3097. [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 2015, 18(6), 693-704. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. U.S. Patent US7868017B2, published January 11, 2011.
  • Robinson-Schöpf reaction. ResearchGate Publication Database. [Link]

  • Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonane-3-one. Supporting Information for Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation. Royal Society of Chemistry. [Link]

  • Azabicycloalkane derivatives, their preparation and medicaments containing them. European Patent EP0095262B1, published November 28, 1983. [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for ABNO-Mediated Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ABNO-mediated oxidation. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your catalyst loading for efficient, selective, and reproducible alcohol oxidations.

Introduction to ABNO-Mediated Oxidation

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is a highly effective nitroxyl radical catalyst for the oxidation of alcohols to aldehydes and ketones.[1] Compared to the more traditional TEMPO, ABNO often exhibits superior activity, especially for the oxidation of sterically hindered primary and secondary alcohols.[1][2][3] This enhanced reactivity is attributed to the sterically less congested environment around the nitroxyl radical.[3][4] ABNO is typically used in catalytic amounts in conjunction with a co-catalyst (often a copper or iron salt) and a terminal oxidant, with aerobic oxidation (using air or O₂) being a common and green choice.[4][5]

Optimizing the catalyst loading is crucial for achieving high yields, minimizing reaction times, and ensuring cost-effectiveness. However, various issues can arise, from low conversion to catalyst deactivation. This guide will walk you through common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is ABNO preferred over TEMPO for certain alcohol oxidations?

A: ABNO is often more effective than TEMPO for oxidizing sterically hindered primary alcohols and for the general oxidation of secondary alcohols.[2][3][6] The bicyclic structure of ABNO makes its nitroxyl group more accessible, which facilitates the hydrogen atom abstraction from the alcohol substrate, a key step in the catalytic cycle.[3][5][7] While Cu/TEMPO systems show reduced reactivity with aliphatic and secondary alcohols, Cu/ABNO systems can oxidize a broad range of alcohols with nearly equal efficiency.[3][5]

Q2: What is a typical catalyst loading for an ABNO-mediated oxidation?

A: A typical starting point for catalyst loading in a Cu/ABNO system is 1-5 mol% of both the ABNO catalyst and the copper source.[5] In some cases, the ABNO loading can be reduced to 1 mol% without a significant impact on the reaction rate, suggesting it may not be involved in the turnover-limiting step for certain substrates.[5] However, the optimal loading will depend on the specific substrate, solvent, and reaction conditions.

Q3: What are the common co-catalysts and terminal oxidants used with ABNO?

A: Copper(I) salts, such as Cu(MeCN)₄OTf or CuOTf, are frequently used as co-catalysts, often in combination with a nitrogen-based ligand like 4,4'-dimethoxy-2,2'-bipyridine (MeObpy).[3][5] The terminal oxidant is commonly molecular oxygen from ambient air, making the process environmentally friendly.[5][8] Other systems may utilize NOx co-catalysts.[9]

Q4: How can I monitor the progress of my ABNO-mediated oxidation reaction?

A: A simple visual indicator is often the color of the reaction mixture. A successful reaction using a copper co-catalyst will typically change color from an initial red/brown to green or blue upon completion.[8] For more quantitative analysis, thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: I am seeing very little or no consumption of my starting alcohol. What are the likely causes and how can I address them?

A: Low conversion is a frequent problem that can usually be traced back to the catalyst system or reaction conditions. Here is a systematic approach to troubleshooting:

Potential Cause 1: Insufficient Catalyst Loading The concentration of your ABNO or copper co-catalyst may be too low for the specific substrate. While 1 mol% is a good starting point, some less reactive or sterically hindered alcohols may require a higher catalyst loading to achieve a reasonable reaction rate.

  • Solution: Gradually increase the catalyst loading of both ABNO and the copper salt in increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[10] Monitor the reaction progress at each concentration to find the optimal loading. Be aware that excessively high loadings can sometimes lead to side reactions or catalyst deactivation.[11]

Potential Cause 2: Catalyst Deactivation The catalyst system may be deactivating over the course of the reaction. This can be a significant issue, especially in reactions with longer run times.[5][7]

  • Solution:

    • Staged Addition: Instead of adding all the catalyst at the beginning, try adding a second portion of the catalyst after a certain period (e.g., 1.5 hours into the reaction) if you observe the reaction stalling.[5]

    • Check for Inhibitors: Certain functional groups on the substrate, such as phenols and terminal alkynes, can inhibit the catalyst.[3][5] If your substrate contains these groups, this reaction may not be suitable.

    • Moisture: Ensure your solvent and reagents are sufficiently dry, as water can sometimes interfere with the catalytic cycle.

Potential Cause 3: Inefficient Co-oxidant (Air) Mass Transfer For aerobic oxidations, efficient transfer of oxygen from the air into the reaction mixture is critical.

  • Solution:

    • Vigorous Stirring: Ensure the reaction is being stirred vigorously to maximize the surface area between the gas and liquid phases.

    • Open to Air: For lab-scale reactions, simply running the reaction in a flask open to the atmosphere is often sufficient.[5] Avoid sealed systems unless you are using a balloon of oxygen or a controlled gas flow.

Issue 2: Reaction Starts but Stalls Before Completion

Q: My reaction proceeds initially, but then stops, leaving a significant amount of starting material. What's happening?

A: This is a classic sign of catalyst deactivation. The active catalytic species is being consumed or converted into an inactive form during the reaction.

Catalyst Deactivation Pathways While the exact mechanisms can be complex, potential deactivation pathways in Cu/ABNO systems are an area of ongoing research.[5][7] Deactivation can stem from several sources, including side reactions with the substrate or impurities, or instability of the catalytic intermediates.

  • Troubleshooting Steps:

    • Confirm Deactivation: As mentioned above, a stalled reaction that restarts upon the addition of fresh catalyst is a strong indicator of deactivation.[5]

    • Lower Temperature: Running the reaction at a lower temperature may slow down the deactivation pathway relative to the productive catalytic cycle.

    • Optimize Ligand: The choice of ligand for the copper co-catalyst can influence catalyst stability. If you are using a standard ligand like bipyridine, consider screening other nitrogen-based ligands.

Experimental Protocols & Data

Protocol 1: General Procedure for ABNO-Catalyzed Aerobic Oxidation

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol).

  • Catalyst Addition: Add the copper(I) source (e.g., [Cu(MeCN)₄]OTf, 0.05 mmol, 5 mol%) and the ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine, 0.05 mmol, 5 mol%).

  • Solvent and ABNO: Add the solvent (e.g., acetonitrile, 10 mL) followed by the ABNO catalyst (0.05 mmol, 5 mol%).[5]

  • Reaction: Leave the flask open to the atmosphere and stir vigorously at room temperature.[5][8]

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. The reaction is often complete within 1-3 hours.[5][7]

  • Workup: Once complete, the reaction mixture can be concentrated and purified by standard methods such as column chromatography.

Table 1: Effect of Nitroxyl Catalyst on Alcohol Oxidation
SubstrateCatalyst SystemTime (h)Yield (%)
Benzyl Alcohol CuI/TEMPO~2>95%
CuI/ABNO< 0.2>95%
Cyclohexanol CuI/TEMPO24~5%
CuI/ABNO< 0.2>95%
N-Boc-norephedrine CuI/TEMPO24No Reaction
CuI/ABNO< 0.2>95%

Data adapted from Steves & Stahl (2013). This table clearly demonstrates the superior performance of ABNO for secondary and sterically demanding alcohols compared to TEMPO under similar conditions.[5][7]

Visualizing the Process

Diagram 1: The Catalytic Cycle of Cu/ABNO Aerobic Oxidation

ABNO Catalytic Cycle cluster_main Catalytic Cycle cluster_redox Co-catalyst Redox Cu_I L-Cu(I) Cu_II_alkoxide L-Cu(II)-OR Cu_I->Cu_II_alkoxide + R-OH - H+ Product Product (Aldehyde/Ketone) Cu_II_alkoxide->Product + ABNO=O+ ABNO_radical ABNO (Radical) Oxoammonium ABNO=O+ (Oxoammonium) ABNO_radical->Oxoammonium Oxidation ABNO_H ABNO-H (Hydroxylamine) ABNO_H->ABNO_radical Oxidation by Cu(II) Cu_II L-Cu(II) ABNO_H->Cu_II Regeneration of active oxidant Oxoammonium->ABNO_H + R-OH - Product O2 O₂ (Air) H2O H₂O Cu_I_reox Cu_I_reox Cu_II->Cu_I_reox Reduction (completes cycle) Cu_I_reox:s->Cu_II:n Oxidation caption Simplified Cu/ABNO catalytic cycle for aerobic alcohol oxidation.

Caption: Simplified Cu/ABNO catalytic cycle for aerobic alcohol oxidation.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Start: Low or No Conversion Check_Loading Is Catalyst Loading Sufficient? (Typically 1-5 mol%) Start->Check_Loading Increase_Loading Action: Increase ABNO & Cu Loading (e.g., to 5 mol%) Check_Loading->Increase_Loading No Check_Deactivation Is Reaction Stalling Over Time? Check_Loading->Check_Deactivation Yes Re_evaluate1 Re-evaluate Conversion Increase_Loading->Re_evaluate1 Re_evaluate1->Check_Deactivation Success Problem Solved Re_evaluate1->Success Improved Staged_Addition Action: Add a second portion of catalyst mid-reaction Check_Deactivation->Staged_Addition Yes Check_Air Is Air/O₂ Mass Transfer Efficient? Check_Deactivation->Check_Air No Re_evaluate2 Re-evaluate Conversion Staged_Addition->Re_evaluate2 Re_evaluate2->Check_Air Re_evaluate2->Success Improved Increase_Stirring Action: Increase Stirring Rate / Ensure Flask is Open to Air Check_Air->Increase_Stirring No Check_Air->Success Yes Re_evaluate3 Re-evaluate Conversion Increase_Stirring->Re_evaluate3 Re_evaluate3->Success Improved Consult Consult Further: Consider Substrate Inhibition or Alternative Methods Re_evaluate3->Consult No Improvement

Caption: A step-by-step workflow for troubleshooting low conversion issues.

References

  • Recent developments in nitroxide-mediated aerobic oxidations.Organic & Biomolecular Chemistry (RSC Publishing).
  • Organocatalytic Oxidations Mediated by Nitroxyl Radicals (2004).SciSpace.
  • Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals.PMC - NIH.
  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related C
  • Copper(I)
  • Organic Synthesis Using Nitroxides.
  • Nitroxyl Radical Oxidation Catalysts.
  • Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems.Journal of the American Chemical Society.
  • Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems.Organic Chemistry Portal.
  • Practical Aerobic Oxidation of Alcohols: Ligand Enhanced TEMPO/Mn(NO3)2 Catalyst System.
  • Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System.
  • Aerobic Alcohol Oxid
  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
  • Technical Support Center: Optimizing Catalyst Loading for TBHP Activation in C-H Oxid
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.

Sources

Technical Support Center: Navigating the Complexities of Multicomponent Cascade Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multicomponent cascade reactions. As powerful tools for rapidly building molecular complexity, these one-pot strategies are cornerstones of modern drug discovery and materials science.[1][2][3] However, their elegance lies in a delicate balance. The very nature of combining multiple reactants and catalytic cycles in a single vessel creates a high-stakes environment where undesired side reactions can easily emerge, compromising yield, purity, and selectivity.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the specific and often frustrating challenges encountered during these experiments. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions to suppress side reactions and optimize your synthetic routes.

Section 1: Troubleshooting Poor Selectivity

Poor selectivity is one of the most common hurdles, leading to difficult purifications and reduced yields of the target molecule. Selectivity issues can manifest as incorrect regiochemistry, lack of chemoselectivity among similar functional groups, or poor stereocontrol.[1][6]

FAQ 1.1: My reaction is producing a mixture of constitutional isomers. How can I improve regioselectivity?

Answer: The formation of regioisomers indicates that a key bond-forming step can occur at multiple competing sites within an intermediate.[7] Regioselectivity is governed by a subtle interplay of electronic and steric factors, and tipping this balance in your favor is critical.[8]

Underlying Causes & Corrective Actions:

  • Kinetic vs. Thermodynamic Control: Side reactions often arise from a competition between the fastest-forming product (kinetic) and the most stable product (thermodynamic).[9][10][11][12] If your undesired isomer is the kinetic product, it forms faster due to a lower activation energy. Conversely, if it's the more stable thermodynamic product, it will predominate under equilibrium conditions.[13]

    • Action Plan: Systematically vary the reaction temperature. Lowering the temperature often favors the kinetic product by preventing the system from overcoming the higher activation barrier of the thermodynamic pathway.[13] Conversely, higher temperatures and longer reaction times can allow the initial products to equilibrate, favoring the more stable thermodynamic isomer.[10][13]

  • Solvent Effects: The solvent plays a decisive role in stabilizing or destabilizing key intermediates and transition states.[14][15] A change in solvent polarity can fundamentally alter the regiochemical outcome.

    • Action Plan: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol). For instance, in certain Hantzsch-type reactions, switching from ethanol to acetonitrile can lead to divergent cyclization pathways and the formation of structurally distinct products.[14]

  • Catalyst Choice: The steric bulk and electronic nature of the catalyst can direct the reactants' approach.

    • Action Plan: If using a Lewis acid, try switching to a bulkier catalyst (e.g., moving from TiCl₄ to a catalyst with sterically demanding ligands) to physically block one reaction site. For Brønsted acid catalysis, modulating the acid strength (e.g., p-TsOH vs. TFA) can alter the protonation equilibrium of intermediates, thereby influencing regioselectivity.

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) temp Temperature Screen (-20°C, RT, 60°C, 100°C) start->temp analysis Analyze Product Ratio (LC-MS, NMR) temp->analysis Monitor at 2h, 12h, 24h solvent Solvent Screen (Toluene, DCM, MeCN, EtOH) solvent->analysis catalyst Catalyst Modification (Steric/Electronic Tuning) catalyst->analysis decision Isomer Ratio Improved? analysis->decision analysis->decision analysis->decision decision->solvent No decision->catalyst No end Optimized Conditions decision->end Yes reassess Re-evaluate Mechanism (Consider alternative pathway) decision->reassess No

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 1.2: An undesired functional group in my starting material is reacting. How can I improve chemoselectivity?

Answer: Chemoselectivity is the selective reaction of one functional group in the presence of others.[16] Losing this control implies that your reagents or catalyst are not discriminating effectively between two or more reactive sites.

Underlying Causes & Corrective Actions:

  • Reagent/Catalyst Hardness/Softness (HSAB Theory): Hard nucleophiles/electrophiles tend to react with hard electrophiles/nucleophiles, and soft with soft. If you have a hard nucleophile (e.g., an alcohol) competing with a soft one (e.g., a thiol), you can tune the electrophile to favor one over the other.

    • Action Plan: Modify the catalyst. For example, a "harder" Lewis acid like AlCl₃ might preferentially activate a carbonyl group (a hard electrophile), while a "softer" one like Pd(0) is more likely to engage with a soft alkene or alkyne.

    • Action Plan: Introduce sterically demanding ligands on your metal catalyst or use a bulkier base. This can effectively "shield" the more accessible functional group, forcing the reaction to occur at the desired, less-hindered site.

  • Order of Addition: Adding a highly reactive component last can prevent it from reacting non-selectively before the key intermediates of the cascade are formed.[17]

    • Action Plan: Instead of a true one-pot reaction, try a sequential one-pot approach. Allow the first two components to react and form a stable intermediate before introducing the third, highly reactive component. This minimizes its exposure to competing functional groups on the starting materials.

Section 2: Overcoming Low Yield and Competing Pathways

Low yields are often a symptom of one or more side reactions outcompeting the desired cascade pathway. Identifying and suppressing these parasitic reactions is key to improving efficiency.

FAQ 2.1: My overall yield is low, and I'm isolating multiple byproducts. How do I identify and suppress the dominant side reactions?

Answer: This is a classic challenge in complex reaction mixtures. The solution involves a combination of analytical investigation to identify the culprits and strategic adjustments to the reaction conditions to alter the kinetic landscape.

Underlying Causes & Corrective Actions:

  • Decomposition or Self-Condensation: One of your starting materials may be unstable under the reaction conditions, leading to decomposition or dimerization.

    • Action Plan: Run control experiments by omitting one component at a time. For instance, run the reaction with only components A and B (and catalyst) to see if they react with each other prematurely. If they do, consider the "Order of Addition" strategy mentioned in FAQ 1.2.

  • Intermediate Interception: A reactive intermediate in your cascade might be intercepted by a nucleophile (like water or an alcohol solvent) or undergo an undesired rearrangement before the next step in the cascade can occur.

    • Action Plan:

      • Use Anhydrous Conditions: If hydrolysis is suspected (often identified by a mass peak corresponding to a hydrolyzed intermediate), switch to rigorously dried solvents and run the reaction under an inert atmosphere (N₂ or Ar).

      • Change Solvent: Avoid nucleophilic solvents (e.g., methanol) if an intermediate is highly electrophilic. Switch to a non-nucleophilic solvent like toluene, THF, or DCM.

  • Kinetic Traps: The reaction may proceed down an irreversible or slowly reversible path that leads to a stable but undesired byproduct.

    • Action Plan: This again relates to kinetic vs. thermodynamic control (see FAQ 1.1). Lowering the temperature may prevent the reaction from accessing the transition state leading to the kinetic trap. Computational tools, such as DFT calculations, can also help predict the activation barriers of competing pathways and identify potential kinetic sinks.[18][19][20][21]

Table 1: Example of Reaction Parameter Optimization to Minimize Byproduct

EntryCatalystSolventTemp (°C)Yield of Desired Product (%)Yield of Byproduct X (%)
1Cu(OTf)₂MeCN803545
2Cu(OTf)₂Toluene805520
3Cu(OTf)₂Toluene2578<5
4Sc(OTf)₃Toluene2585<2

This hypothetical data illustrates how systematic changes to solvent, temperature, and catalyst can dramatically shift the reaction outcome away from a major byproduct.

Section 3: Managing Catalyst-Related Issues

In cascades that require one or more catalysts, their stability, compatibility, and efficiency are paramount.

FAQ 3.1: My catalyst seems to be deactivating. What are the common causes and solutions?

Answer: Catalyst deactivation is a critical issue, especially in complex environments where multiple species can interact with the catalytic center.[4][22] Deactivation can stem from poisoning, decomposition, or the formation of off-cycle inactive species.

Underlying Causes & Corrective Actions:

  • Catalyst Poisoning: A starting material, byproduct, or even trace impurity can irreversibly bind to the catalyst's active site, shutting down its activity.[23] Common poisons for transition metals include sulfur- and phosphorus-containing compounds.

    • Action Plan: Purify all starting materials meticulously. If a specific functional group is a suspected poison, it may need to be protected before the reaction and deprotected afterward.

  • Incompatible Catalysts (for dual-catalytic systems): If your cascade uses two distinct catalysts (e.g., a metal complex and an organocatalyst), they may be mutually destructive.[24] An acidic catalyst can protonate and deactivate a basic one, or one catalyst might coordinate to and inhibit the other.

    • Action Plan: Employ "orthogonal catalysis," where the catalysts are designed to operate without mutual interference.[25] This can be achieved by using catalysts that are sterically or electronically incompatible with each other. Another advanced strategy is compartmentalization, where one catalyst is immobilized on a solid support or encapsulated, physically separating it from the other catalyst in the bulk solution.[24][26]

Diagram of Orthogonal vs. Incompatible Catalysis

G cluster_0 Incompatible Catalysis cluster_1 Orthogonal Catalysis CatA Catalyst A Deactivated Deactivated Complex CatA->Deactivated CatB Catalyst B CatB->Deactivated A A B B A->B No Product CatA2 Catalyst A CatB2 Catalyst B Start Start Mat. Inter Intermediate Start->Inter Cat A Prod Product Inter->Prod Cat B

Caption: Incompatible catalysts can mutually deactivate, while orthogonal catalysts operate independently.

Experimental Protocol: Screening for Optimal Reaction Conditions

This protocol provides a systematic approach to optimizing a three-component cascade reaction (A + B + C -> Product) where low yield and byproduct formation are observed.

Objective: To identify the combination of solvent and temperature that maximizes the yield of the desired product while minimizing the formation of a key byproduct.

Materials:

  • Reactants A, B, and C

  • Catalyst (e.g., 5 mol%)

  • Solvent Array: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Ethanol (EtOH) (all anhydrous)

  • Inert atmosphere reaction vials with stir bars

  • Heating/cooling block or oil baths

  • Analytical tools: TLC, LC-MS, NMR

Procedure:

  • Setup: Arrange 12 reaction vials in a 4x3 grid (4 solvents x 3 temperatures).

  • Reagent Preparation: Prepare a stock solution of the catalyst in a suitable, volatile solvent if it is a solid.

  • Charging Vials: To each vial under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), add Reactant A (e.g., 0.1 mmol, 1.0 equiv), Reactant B (e.g., 0.12 mmol, 1.2 equiv), and the catalyst.

  • Solvent Addition: Add 1.0 mL of the designated solvent (Toluene, DCM, MeCN, or EtOH) to each vial in the corresponding row.

  • Initiation and Temperature Control:

    • Add Reactant C (e.g., 0.11 mmol, 1.1 equiv) to all vials to initiate the reaction.

    • Place each column of vials at its designated temperature: 0°C (ice bath), 25°C (ambient), and 80°C (heating block).

  • Monitoring:

    • After a set time (e.g., 1 hour), take a small aliquot from each reaction for TLC and LC-MS analysis to get an initial snapshot of the conversion and product/byproduct ratio.

    • Continue the reactions for a total of 24 hours.

  • Workup and Analysis:

    • Quench all reactions simultaneously (e.g., by adding a saturated solution of NH₄Cl).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude product ratio for each reaction vial using ¹H NMR (with an internal standard for quantitative analysis) and LC-MS.

  • Data Evaluation: Tabulate the results, similar to Table 1, to clearly identify the optimal conditions. The combination of solvent and temperature that gives the highest product-to-byproduct ratio and overall yield is the winner.

References

  • Recent trends for chemoselectivity modulation in one-pot organic transform
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Denise, A. (2024). Orthogonal Photoredox and Transition Metal Catalysis for Sustainable Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 27-28.
  • de la Torre, D., et al. (2019). Selectivity in multiple multicomponent reactions: types and synthetic applications. Beilstein Journal of Organic Chemistry, 15, 521-534.
  • Van der Eycken, E., et al. (2008). Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. The Journal of Organic Chemistry.
  • Selectivity in multiple multicomponent reactions: types and synthetic applications. (2019). Beilstein Journal of Organic Chemistry.
  • Difference between a reaction under kinetic control and one under thermodynamic control. (2019). Reddit.
  • Concurrent tandem c
  • Sathyan, A., et al. (2023). Bioorthogonal catalysis in complex media: Consequences of using polymeric scaffold materials on catalyst stability and activity.
  • Chemical Synthesis of Complex Molecules Using Nanoparticle Catalysis. (2014).
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Selectivity in multiple multicomponent reactions: types and synthetic applications. (2019).
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Heterogeneous Catalysis for Tandem Reactions. (2016).
  • Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science (RSC Publishing).
  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzym
  • Strategies for Innovation in Multicomponent Reaction Design. (2011). Accounts of Chemical Research.
  • Compartmentalisation of Molecular Catalysts for Nonorthogonal Tandem C
  • Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. (2023).
  • Tandem catalysis: A sustainable alternative for direct hydrogenation of CO2 to light olefins. (2022). ScienceDirect.
  • Prediction of Organic Reaction Outcomes Using Machine Learning. (2017). MIT.
  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Comput
  • Optimization of copper catalyzed multicomponent cascade reaction. (2018).
  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025).
  • Design and Engineering of Metal Catalysts for Bio-orthogonal Catalysis in Living Systems. (2022). PubMed.
  • Carbene-controlled regioselectivity in photochemical cascades. (2023). Organic & Biomolecular Chemistry.
  • Computational Chemical Synthesis Analysis and P
  • Cascade Catalysis — Strategies and Challenges en Route to Preparative Synthetic Biology. (2025).
  • Prediction of Organic Reaction Outcomes Using Machine Learning. (2017). ACS Central Science.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. (2018). RSC Publishing.
  • Regioselectivity. Wikipedia.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2011). PMC.
  • Strategies for Innovation in Multicomponent Reaction Design. (2011). PMC.
  • Catalyst deactivation and accounting for it in design. (2014). YouTube.

Sources

Technical Support Center: Scale-Up Considerations for 9-Azabicyclo[3.3.1]nonane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 9-Azabicyclo[3.3.1]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical bicyclic amine intermediate. 9-Azabicyclo[3.3.1]nonane is a foundational scaffold for numerous pharmaceutical compounds, including Granisetron, an essential antiemetic agent.[1] Its rigid three-dimensional structure is a key feature for its application in medicinal chemistry. The successful transition from laboratory-scale synthesis to large-scale production requires careful consideration of reaction conditions, reagent selection, and purification strategies to ensure high yield and purity.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in overcoming potential hurdles in your experimental work.

I. Synthesis Overview & Key Challenges

The most prevalent and scalable synthetic route to the 9-azabicyclo[3.3.1]nonane core is a variation of the Robinson-Schöpf condensation.[1][2][3] This classical approach involves the reaction of a dialdehyde (or its equivalent), a primary amine, and a β-ketoacid to construct the bicyclic ketone intermediate.[1] Subsequent reduction or reductive amination of the ketone yields the desired 9-azabicyclo[3.3.1]nonane derivative.[1]

While conceptually straightforward, scaling this synthesis presents several challenges:

  • Reagent Stability and Quality: The stability of reagents like acetone-1,3-dicarboxylic acid can be a significant issue, impacting reaction consistency and yield.[4]

  • Exothermic Reactions and Temperature Control: The initial condensation can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.[4]

  • Stereochemical Control: In many pharmaceutical applications, a specific stereoisomer (often the endo isomer) is required. Achieving high diastereoselectivity during the reduction step is crucial.[1]

  • Product Purification: Isolating the final product with high purity on a large scale can be challenging due to the formation of byproducts and the physical properties of the amine.

  • Catalyst Handling and Safety: When catalytic hydrogenation is employed for reduction, proper handling of pyrophoric catalysts like Palladium on carbon is paramount.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the scale-up of 9-Azabicyclo[3.3.1]nonane synthesis.

Robinson-Schöpf Condensation Stage

Question 1: My reaction yield for the initial condensation to form the bicyclic ketone is consistently low and varies between batches. What are the likely causes?

Answer:

Low and inconsistent yields in the Robinson-Schöpf type condensation are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Acetone-1,3-dicarboxylic acid: This reagent is known to be unstable and can decompose over time, especially if not stored properly.[4] It is crucial to use a fresh, high-quality source. Consider performing a purity assay (e.g., titration or NMR with an internal standard) on your starting material before use.

    • Glutaraldehyde: Commercially available as an aqueous solution, its concentration can vary. Ensure you are using a reliable source and accurately account for the concentration in your stoichiometric calculations.[4]

  • Reaction Conditions:

    • Temperature Control: The initial phase of the reaction can be exothermic.[4] Inadequate cooling can lead to side reactions and decomposition of intermediates. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor is equipped with adequate cooling capacity and that the addition of reagents is controlled to maintain the desired temperature range (typically 0-10 °C for the initial additions).[4]

    • pH Control: The pH of the reaction mixture is critical for the condensation to proceed efficiently. The reaction is typically run under acidic conditions, but the optimal pH may need to be fine-tuned for your specific substrates and scale.[4] Monitor the pH throughout the reaction and make adjustments as necessary.

    • Stirring and Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and byproduct formation. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture, especially during the addition of reagents.

  • Work-up Procedure:

    • Extraction Efficiency: The bicyclic ketone product may have some water solubility. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions to maximize recovery. Salting out the aqueous layer with brine can sometimes improve extraction efficiency.

    • Product Stability during Work-up: Prolonged exposure to highly acidic or basic conditions during work-up can potentially lead to product degradation. Aim for an efficient work-up procedure.

Workflow for Diagnosing Low Yield in Robinson-Schöpf Condensation:

Caption: Troubleshooting workflow for low yield in Robinson-Schöpf condensation.

Reduction Stage

Question 2: I am observing a poor ratio of the desired endo to exo isomer after the reduction of the bicyclic ketone. How can I improve the stereoselectivity?

Answer:

Achieving high endo selectivity is a common goal, particularly for pharmaceutical applications. The choice of reducing agent and reaction conditions are the primary factors influencing the stereochemical outcome.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH4): This is a commonly used reagent for this reduction.[5][6] However, its selectivity can be temperature-dependent. Running the reaction at low temperatures (e.g., 0 °C or below) often favors the formation of the endo alcohol due to the preferential equatorial attack of the hydride on the more stable chair-chair conformation of the bicyclic ketone.

    • Catalytic Hydrogenation: This method is often preferred for scale-up due to safety, cost, and waste reduction considerations.[1][4] The choice of catalyst and solvent can significantly impact stereoselectivity.

      • Ruthenium Catalysts: Certain ruthenium complexes have been shown to provide high endo selectivity in the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives.[6] This can be a cost-effective and efficient alternative to boron-based reductants.[6]

      • Palladium on Carbon (Pd/C): While widely used, the selectivity with Pd/C can be more variable.[5] The choice of solvent and additives can influence the outcome.

  • Reaction Parameters for Improved Selectivity:

ParameterRecommendation for High Endo SelectivityRationale
Reducing Agent Ruthenium-based catalyst or Sodium BorohydrideRuthenium catalysts can offer high intrinsic selectivity. NaBH4 at low temperatures favors the thermodynamically controlled product.
Temperature Low temperature (e.g., -10 °C to 0 °C) for NaBH4 reductionMinimizes the formation of the less stable exo isomer.
Solvent Protic solvents like methanol or ethanol for borohydride reductions.Can influence the reactivity and selectivity of the hydride reagent.
Pressure (for Hydrogenation) 1-10 barHigher pressure can increase the reaction rate, but optimization may be needed to maintain selectivity.[1]

Experimental Protocol for Stereoselective Reduction with Sodium Borohydride:

  • Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol.[5]

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[5]

  • Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature at 0 °C.[5]

  • Allow the reaction mixture to warm to ambient temperature and stir for 12 hours.[5]

  • Quench the reaction carefully with acetone.[5]

  • Remove the volatiles under reduced pressure.[5]

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., dichloromethane).[5]

Purification and Isolation

Question 3: I am having difficulty purifying the final 9-Azabicyclo[3.3.1]nonane product. What are the best practices for large-scale purification?

Answer:

Purification of the final amine product can be challenging due to its basicity and potential for salt formation. Chromatography is often not ideal for large-scale production.

  • Crystallization: If your final product is a solid, crystallization is often the most effective and scalable purification method.

    • Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride or hydrobromide) to facilitate crystallization and improve handling of the material.[5] The free base can often be regenerated by treatment with a base.

    • Solvent Screening: A systematic solvent screen is essential to identify a suitable solvent system that provides good recovery and high purity. Consider single solvent systems and binary mixtures.

  • Distillation: If the product is a volatile liquid or a low-melting solid, vacuum distillation can be a viable option. However, care must be taken to avoid thermal decomposition.

  • Avoiding Chromatography: While silica gel chromatography can be used for small-scale purification, it is generally not cost-effective or practical for large-scale production.[5] The basic nature of the amine can also lead to poor separation and product loss on silica gel.

Safety Considerations

Question 4: What are the key safety precautions to consider when scaling up the production of 9-Azabicyclo[3.3.1]nonane?

Answer:

A thorough hazard analysis and risk assessment should be conducted before performing any reaction on a large scale.[4] Key safety considerations include:

  • Handling of Pyrophoric Catalysts: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after use when they are dry and exposed to air.[4]

    • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Wet Catalyst: Do not allow the catalyst to become dry. The filter cake should be kept wet with solvent during and after filtration.[4]

    • Quenching: The used catalyst should be carefully quenched before disposal according to established safety protocols.

  • Exothermic Reactions: As mentioned earlier, the Robinson-Schöpf condensation can be exothermic. Ensure the reactor is equipped with adequate cooling and a quench system in case of a thermal runaway.

  • Hydrogenation Safety: When performing catalytic hydrogenation, use a properly rated pressure reactor and ensure it is operated by trained personnel.[4] Monitor the hydrogen uptake and pressure carefully.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[7][8][9] When handling dusty solids or volatile liquids, respiratory protection may be necessary.[7]

Safety Protocol for Handling Palladium on Carbon:

Caption: Safety workflow for handling Palladium on Carbon catalyst.

III. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. Retrieved from

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from

  • Smolecule. (n.d.). 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine. Retrieved from

  • ResearchGate. (2025). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Retrieved from

  • Beilstein Journals. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Retrieved from

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from

  • ACS Publications. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from

  • ACS Publications. (n.d.). C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. Retrieved from

  • BenchChem. (n.d.). 9-Azabicyclo[3.3.1]nonane-2,6-diol. Retrieved from

  • Sigma-Aldrich. (n.d.). 9-Azabicyclo 3.3.1 nonane N-oxyl 0.95 ABNO. Retrieved from

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from

  • NIH. (n.d.). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Retrieved from

  • ResearchGate. (2025). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from

  • Capot Chemical. (2026). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from

  • Guidechem. (n.d.). 9-Azabicyclo[3.3.1]nonane n-oxyl (CAS No. 31785-68-9) SDS. Retrieved from

  • EPO. (n.d.). EP0623621A1 - Oxazabicyclo derivatives and their use as 5-HT4 .... Retrieved from

  • BenchChem. (n.d.). 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL. Retrieved from

  • EPO. (2016). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Retrieved from

  • ResearchGate. (2025). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from

  • ACS Publications. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. Retrieved from

  • ChemRxiv. (n.d.). Tropane and Related Alkaloid Skeletons via a Radical [3+3]- Annulation Process. Retrieved from

  • ResearchGate. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from

  • EPO. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212. Retrieved from

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. Retrieved from

Sources

ABNO Catalysis Technical Support Center: Troubleshooting Low Conversion Rates in Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) catalyzed alcohol oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the oxidation of alcohols to aldehydes and ketones using ABNO. Here, we provide in-depth, field-proven insights to help you achieve optimal conversion rates and reproducible results.

Introduction to ABNO-Mediated Alcohol Oxidation

ABNO has emerged as a highly efficient and versatile catalyst for the oxidation of a broad range of alcohols. Its lower steric hindrance compared to the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) makes it particularly effective for the oxidation of challenging substrates, including secondary and sterically hindered alcohols.[1][2] ABNO-catalyzed oxidations are typically performed in the presence of a co-oxidant, such as sodium hypochlorite (bleach) or with a metal co-catalyst (e.g., copper or iron) and a terminal oxidant like air or oxygen.[1][3]

Despite the robustness of ABNO catalysis, researchers can sometimes encounter issues with low conversion rates. This guide will walk you through the most common causes and provide actionable solutions to get your reaction back on track.

Troubleshooting Guide: Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most frequent challenges.

Question 1: My reaction has stalled or is showing low conversion. What are the likely causes and how can I fix it?

Low conversion is the most common issue in ABNO-catalyzed oxidations. The root cause often falls into one of three categories: catalyst deactivation, suboptimal reaction conditions, or issues with the substrate itself.

Causality and Prevention:

The active oxidizing species in ABNO catalysis is the N-oxoammonium ion, which is generated in situ from the ABNO radical.[4] This catalytic cycle can be disrupted by several factors, leading to catalyst deactivation.

  • Over-oxidation of the Catalyst: Excessively harsh conditions or prolonged reaction times can lead to irreversible over-oxidation of the nitroxyl radical, rendering it inactive.

  • Reaction with Impurities: Impurities in the solvent, co-oxidant (e.g., metal ions in bleach), or the starting material can react with and consume the catalyst.

  • pH-Related Degradation: The stability of the catalytic species can be pH-dependent. Significant deviations from the optimal pH range can accelerate catalyst decomposition.[5]

Troubleshooting Steps:

  • Verify Catalyst Quality and Handling: ABNO is a stable radical, but it's good practice to store it under an inert atmosphere in a cool, dark place. Solutions of ABNO in acetonitrile, when stored at 5°C, have been shown to have good long-term stability (≥1 year).[6][7] If you suspect your catalyst has degraded, consider using a fresh batch.

  • Optimize Co-oxidant Addition: When using a strong co-oxidant like bleach, add it slowly or dropwise to the reaction mixture to avoid a high localized concentration that could lead to catalyst over-oxidation.

  • Control the pH: For bleach-based systems, the reaction is often buffered, typically with sodium bicarbonate, to maintain a pH around 9.[8] If you are not using a buffer, monitor the pH throughout the reaction and adjust as necessary.

  • Purify Reagents: If you suspect impurities are the issue, consider purifying your solvent and substrate before use. When using commercial bleach, be aware that it can contain metal impurities. Using a high-quality grade of sodium hypochlorite can mitigate this issue.[9]

Causality and Prevention:

The efficiency of ABNO-catalyzed oxidation is highly dependent on the reaction conditions. Incorrect temperature, solvent, or stoichiometry can all lead to poor performance.

  • Temperature: While many ABNO oxidations proceed efficiently at room temperature, some less reactive substrates may require gentle heating.[1] However, excessive heat can promote side reactions and catalyst decomposition.

  • Solvent: Acetonitrile is a commonly used solvent for Cu/ABNO-catalyzed aerobic oxidations.[1] For bleach-based systems, a biphasic system (e.g., dichloromethane/water or ethyl acetate/water) is often employed.[10] The choice of solvent can impact substrate solubility and reaction kinetics.

  • Stoichiometry: The molar ratios of the substrate, catalyst, and co-oxidant are critical. Insufficient co-oxidant will result in incomplete conversion, while an excess can lead to side reactions or catalyst degradation.

Troubleshooting Steps:

  • Optimize Temperature: Start the reaction at room temperature. If the conversion is slow, consider increasing the temperature in small increments (e.g., to 40-50 °C) while monitoring for the formation of byproducts.

  • Screen Solvents: If substrate solubility is an issue, consider alternative solvents. Ensure the chosen solvent is compatible with all reagents.

  • Adjust Stoichiometry: Carefully check your calculations for all reagents. If you suspect the co-oxidant is being consumed by side reactions, you may need to add a slight excess (e.g., 1.1-1.2 equivalents).

Causality and Prevention:

The structure and purity of the alcohol substrate can significantly influence the reaction outcome.

  • Steric Hindrance: While ABNO is effective for many sterically hindered alcohols, extremely bulky substrates may still react slowly.[1]

  • Competing Functional Groups: The presence of other easily oxidizable functional groups in the substrate can lead to a mixture of products and lower the yield of the desired carbonyl compound. However, the Cu/ABNO system is known to tolerate a wide range of functional groups, including thioethers and internal alkenes/alkynes.[1]

  • Inhibiting Functional Groups: Certain functional groups, such as phenols and terminal alkynes, have been observed to inhibit the reaction or lead to poor yields.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve the conversion rate.

  • Protect Sensitive Functional Groups: If your substrate contains other oxidizable groups, consider using a protecting group strategy to improve selectivity.

  • Consult the Literature: For substrates with known inhibiting functional groups, a different catalytic system may be more appropriate.

Frequently Asked Questions (FAQs)

Q1: How do I know if my ABNO catalyst is still active? A fresh sample of ABNO should be a red-orange crystalline solid.[11] If it has discolored or appears clumped, it may have degraded. Due to its paramagnetic nature, standard NMR analysis is not straightforward, but specialized techniques can be used to assess purity.[12] For practical purposes, the most reliable test is to run a small-scale control reaction with a known, reactive alcohol like benzyl alcohol.

Q2: Can I use household bleach for my reaction? While household bleach can be used, its concentration of sodium hypochlorite can vary, and it often contains stabilizers and metal impurities that can negatively impact the reaction.[13][14] For reproducible and high-yielding results, it is recommended to use a standardized solution of sodium hypochlorite or solid sodium hypochlorite pentahydrate.[9]

Q3: My reaction is turning a different color than expected. What does this mean? In Cu/ABNO aerobic oxidations, the reaction mixture is typically red/brown and turns green or blue upon completion.[15] A significant deviation from this color progression could indicate a side reaction or catalyst deactivation. It is advisable to monitor the reaction by TLC or GC/LC-MS to correlate color changes with product formation.

Q4: I am seeing byproducts in my reaction. What are they and how can I avoid them? Common byproducts include over-oxidized products (carboxylic acids from primary alcohols) and chlorinated species when using bleach.

  • To avoid over-oxidation of primary alcohols to carboxylic acids: Carefully control the amount of co-oxidant and the reaction time. Using a milder co-oxidant system or stopping the reaction as soon as the starting material is consumed can help.

  • To avoid chlorination: Ensure the pH of the reaction mixture does not become acidic when using bleach, as this can generate chlorine gas.[9] Maintaining a slightly basic pH (around 9) is crucial. Using a biphasic solvent system can also help by keeping the organic substrate and product separated from the aqueous oxidant.[10]

Q5: What is the best workup procedure for an ABNO oxidation? The workup procedure will depend on the specific reaction conditions. A general procedure for a bleach-based oxidation is as follows:

  • Quench the reaction: Add a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining oxidant.[8]

  • Separate the phases: If using a biphasic system, separate the organic and aqueous layers.

  • Extract the aqueous layer: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Wash the combined organic layers: Wash the combined organic extracts with water and then brine to remove any remaining water-soluble impurities.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizing the Process

Catalytic Cycle of ABNO Oxidation

ABNO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products ABNO ABNO (Radical) ABNO_plus ABNO+ (N-oxoammonium ion) ABNO->ABNO_plus [Ox] Co-oxidant ABNOH ABNOH (Hydroxylamine) ABNO_plus->ABNOH R₂CHOH (Alcohol) Ketone R₂C=O (Ketone/Aldehyde) ABNO_plus->Ketone ABNOH->ABNO [Ox] Co-oxidant caption Figure 1. Simplified catalytic cycle for ABNO-mediated alcohol oxidation.

Caption: Figure 1. Simplified catalytic cycle for ABNO-mediated alcohol oxidation.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the ABNO catalyst fresh and handled properly? Start->Check_Catalyst Check_Stoichiometry Is the co-oxidant stoichiometry correct? Check_Catalyst->Check_Stoichiometry Yes Replace_Catalyst Use fresh ABNO. Store properly. Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (temp, solvent, pH) optimal? Check_Substrate Is the substrate pure and compatible? Check_Conditions->Check_Substrate Yes Optimize_Conditions Adjust temperature. Screen solvents. Control pH. Check_Conditions->Optimize_Conditions No Address_Substrate Purify substrate. Consider protecting groups. Increase catalyst loading. Check_Substrate->Address_Substrate No Success Reaction Successful Check_Substrate->Success Yes Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Verify calculations. Add co-oxidant slowly. Check_Stoichiometry->Adjust_Stoichiometry No Replace_Catalyst->Check_Stoichiometry Optimize_Conditions->Check_Substrate Address_Substrate->Success Adjust_Stoichiometry->Check_Conditions

Caption: Figure 2. A workflow for diagnosing and resolving low conversion rates.

Experimental Protocols

General Protocol for Cu(I)/ABNO-Catalyzed Aerobic Oxidation of a Secondary Alcohol

This protocol is adapted from the work of Stahl and coworkers.[1]

Materials:

  • Secondary alcohol (1.0 mmol)

  • (4,4'-Dimethoxy-2,2'-bipyridine)Cu(I)OTf complex (or prepared in situ from Cu(I)OTf and the ligand) (5 mol%)

  • ABNO (1 mol%)

  • Acetonitrile (ACS grade, 10 mL)

Procedure:

  • To a 25-mL round-bottom flask equipped with a magnetic stir bar, add the copper catalyst (5 mol%) and ABNO (1 mol%).

  • Add the secondary alcohol (1.0 mmol) to the flask.

  • Add acetonitrile (10 mL) to the flask.

  • The flask is left open to the atmosphere (or equipped with a balloon of air or O₂) and the mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired ketone.

Substrate TypeCatalyst Loading (ABNO)Co-catalystOxidantTypical TimeTypical YieldReference
Primary Benzylic Alcohol1 mol%(MeO-bpy)CuOTf (5 mol%)Air1 h>95%[1]
Primary Aliphatic Alcohol1 mol%(MeO-bpy)CuOTf (5 mol%)Air1 h>95%[1]
Secondary Benzylic Alcohol1 mol%(MeO-bpy)CuOTf (5 mol%)Air1 h>95%[1]
Secondary Aliphatic Alcohol1 mol%(MeO-bpy)CuOTf (5 mol%)Air1-3 h90-99%[1]
Sterically Hindered Alcohol1-2 mol%(MeO-bpy)CuOTf (5 mol%)Air/O₂2-4 h85-95%[1]

References

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Organic Chemistry Portal. (n.d.). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). A (bpy)Cu/Nitroxyl Co-catalyst System for Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • PubMed. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. Journal of the American Chemical Society. [Link]

  • Ma, Z., et al. (2017). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. Molecules, 22(11), 1893. [Link]

  • Song, Z. J., et al. (2017). Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR. Organic Process Research & Development, 21(1), 70-74. [Link]

  • van der Klis, F., et al. (2007). Influence of pH on noble metal catalysed alcohol oxidation: reaction kinetics and modelling. Applied Catalysis A: General, 325(2), 263-272. [Link]

  • Steves, J. E., & Stahl, S. S. (2015). Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation. The Journal of Organic Chemistry, 80(21), 11184–11188. [Link]

  • PubMed. (2015). Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation. The Journal of Organic Chemistry. [Link]

  • NileRed. (2022, December 31). Making ABNO: A New Stable Radical [Video]. YouTube. [Link]

  • Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619-22. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wang, L., et al. (2016). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. The Journal of Organic Chemistry, 81(6), 2189–2193. [Link]

  • Osterberg, P. M., et al. (2015). Process Development of CuI/ABNO/NMI-Catalyzed Aerobic Alcohol Oxidation. Organic Process Research & Development, 19(11), 1548-1553. [Link]

  • Wikipedia. (n.d.). Stahl oxidation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sodium Hypochlorite Oxidation of Alcohols. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2013). Influence of Oxygen and pH on the Selective Oxidation of Ethanol on Pd Catalysts. Retrieved from [Link]

  • Shibuya, M., et al. (2011). Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System. The Journal of Organic Chemistry, 76(20), 8328-8337. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 43(12), 1557-1567. [Link]

  • Klinman, J. P. (1976). Effect of pH on the liver alcohol dehydrogenase reaction. Biochemistry, 15(9), 2018-26. [Link]

  • Hibbitts, D. D., & Neurock, M. (2013). Influence of oxygen and pH on the selective oxidation of ethanol on Pd catalysts. Catalysis Today, 202, 110-120. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. Retrieved from [Link]

  • Iwabuchi, Y., et al. (2014). Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx–Nitroxide Catalysis Based on Catalyst Structure–Activity Relationships. The Journal of Organic Chemistry, 79(21), 10343-10355. [Link]

  • OC-TV. (2022, March 1). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2 [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2023, January 25). Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents [Video]. YouTube. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Supporting Information for Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society. [Link]

  • Karimi, B., et al. (2019). Aerobic oxidation of various alcohols using ABNO@PMO-IL-Br catalyst under metal-free conditions. RSC Advances, 9(28), 15896-15903. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). NaOCl Bleach Oxidation. Retrieved from [Link]

  • Wang, J., et al. (2021). Review on Catalytic Oxidation of NO by Gas-phase Oxidants. Journal of Environmental Sciences, 108, 14-30. [Link]

  • Shen, Z., et al. (2018). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Molecules, 23(12), 3293. [Link]

  • Vitaku, E., & Christie, S. D. (2019). Improved Procedure for Bleach-Based Alcohol Oxidation in Undergraduate Laboratories. Journal of Chemical Education, 96(4), 799-802. [Link]

  • Anzalone, P. W., et al. (2005). An efficient and practical system for the catalytic oxidation of alcohols, aldehydes, and alpha,beta-unsaturated carboxylic acids. The Journal of Organic Chemistry, 70(6), 2091-6. [Link]

  • Chemistry LibreTexts. (2023, March 10). A Greener Bleach. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to ABNO and TEMPO in Catalytic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and active pharmaceutical ingredients. Nitroxyl radical catalysts, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), have emerged as powerful tools for these conversions, often in conjunction with a co-catalyst like copper. This guide provides an in-depth comparison of ABNO and TEMPO, highlighting their mechanistic nuances, substrate scope, and practical applications to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Mechanistic Overview: The Core Catalytic Cycle

Both TEMPO and ABNO-catalyzed alcohol oxidations, particularly when co-catalyzed by copper, generally proceed through a similar catalytic cycle. The cycle involves the oxidation of the alcohol by the active oxoammonium ion form of the nitroxyl radical. The resulting hydroxylamine is then re-oxidized back to the nitroxyl radical by a co-catalyst and a terminal oxidant, such as molecular oxygen from the air.[1]

A simplified representation of the copper-catalyzed aerobic oxidation cycle is as follows:

  • Catalyst Oxidation: The Cu(I) species is oxidized by O2 to a Cu(II) species.[2][3]

  • Substrate Oxidation: The alcohol coordinates to the Cu(II) center, and in a key step, the nitroxyl radical facilitates the oxidation of the alcohol to the corresponding carbonyl compound, regenerating the Cu(I) catalyst and producing the hydroxylamine form of the nitroxyl radical.[2][3]

  • Regeneration: The hydroxylamine is then re-oxidized to the active nitroxyl radical, completing the catalytic cycle.[4]

The turnover-limiting step can vary depending on the substrate and the specific nitroxyl radical used. For benzylic alcohols with TEMPO, the oxidation of Cu(I) by O2 is often rate-limiting.[2][5] In contrast, for aliphatic alcohols with TEMPO, the C-H bond cleavage step is more significant.[5] Mechanistic studies suggest that ABNO's less sterically hindered nature can facilitate faster C-H cleavage, shifting the turnover-limiting step.[6]

Catalytic Cycle cluster_0 Substrate Oxidation cluster_1 Catalyst Regeneration cluster_2 Co-Catalyst Cycle Alcohol Alcohol Cu(II)-Alkoxide Cu(II)-Alkoxide Alcohol->Cu(II)-Alkoxide Coordination Carbonyl Carbonyl Cu(II)-Alkoxide->Carbonyl Oxidation by Nitroxyl Nitroxyl Nitroxyl Cu(II)-Alkoxide->Nitroxyl Interacts with Cu(I) Cu(I) Oxoammonium Ion Oxoammonium Ion Nitroxyl->Oxoammonium Ion Oxidation Hydroxylamine Hydroxylamine Hydroxylamine->Nitroxyl Re-oxidation Oxoammonium Ion->Hydroxylamine Reduces Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation by O2 Cu(II)->Alcohol Reacts with Cu(II)->Cu(I) Reduction Cu_ABNO_Protocol start Start dissolve Dissolve secondary alcohol (1.0 mmol), (MeObpy)CuOTf (0.05 mmol), and ABNO (0.05 mmol) in acetonitrile (5 mL) in a flask. start->dissolve stir Stir the reaction mixture vigorously at room temperature, open to the air. dissolve->stir monitor Monitor reaction progress by TLC or GC. Completion is often indicated by a color change. stir->monitor workup Quench with saturated aq. Na2S2O3. Extract with an organic solvent (e.g., DCM). monitor->workup purify Dry, concentrate, and purify the crude product by silica gel chromatography. workup->purify end End purify->end

Caption: Workflow for Cu/ABNO-catalyzed aerobic oxidation.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), (4,4'-dimethoxy-2,2'-bipyridine)copper(I) trifluoromethanesulfonate ((MeObpy)CuOTf; 0.05 mmol, 5 mol%), and ABNO (0.05 mmol, 5 mol%).

  • Add acetonitrile (5 mL).

  • Stir the resulting mixture vigorously at room temperature. The flask is typically left open to the ambient air, which serves as the source of the oxidant.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A color change from red-brown to green often indicates reaction completion. 5. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 10 mL).

  • Transfer the mixture to a separatory funnel, add dichloromethane (DCM, 20 mL) and water (10 mL), and extract the product.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ketone.

Protocol 2: General Procedure for Cu/TEMPO-Catalyzed Selective Aerobic Oxidation of a Primary Alcohol

This protocol is based on the highly practical system developed by Hoover and Stahl for the chemoselective oxidation of primary alcohols. [7]

Cu_TEMPO_Protocol start Start dissolve Dissolve primary alcohol (1.0 mmol) in acetonitrile (5 mL) in a flask. start->dissolve add_catalysts Sequentially add [Cu(MeCN)4]OTf (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.05 mmol). dissolve->add_catalysts add_nmi Add N-methylimidazole (NMI, 0.10 mmol). add_catalysts->add_nmi stir Stir vigorously at room temperature, open to the air. add_nmi->stir monitor Monitor reaction by TLC or GC. A color change from red-brown to green indicates completion. stir->monitor workup Quench, extract with an organic solvent, and wash. monitor->workup purify Dry, concentrate, and purify by silica gel chromatography. workup->purify end End purify->end

Caption: Workflow for Cu/TEMPO-catalyzed aerobic oxidation.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the primary alcohol (1.0 mmol) in acetonitrile (5 mL). [2][3]2. While stirring, sequentially add tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate ([Cu(MeCN)4]OTf; 0.05 mmol, 5 mol%), 2,2'-bipyridine (bpy; 0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%). [2][3]3. Add N-methylimidazole (NMI; 0.10 mmol, 10 mol%). The solution will typically turn a deep red-brown color. [8]4. Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction's progress. Complete consumption of the starting material is often signaled by a color change to a turbid green. [8]6. Once the reaction is complete, follow the quenching, extraction, and purification procedure outlined in Protocol 1 to isolate the aldehyde product. Over-oxidation to the carboxylic acid is rare under these conditions. [9]

Conclusion and Recommendations

Both ABNO and TEMPO are highly effective catalysts for the aerobic oxidation of alcohols, but their optimal applications differ significantly.

  • Choose TEMPO for the highly chemoselective oxidation of primary alcohols to aldehydes, especially when secondary alcohols are present in the substrate and need to remain untouched. Its lower cost and wide availability also make it a first choice for scalable applications involving primary alcohols. [7]

  • Choose ABNO when oxidizing secondary alcohols or sterically hindered primary alcohols . Its broader substrate scope and faster reaction rates make it a more versatile catalyst for complex molecule synthesis where the oxidation of various alcohol types is required. [6] The choice between ABNO and TEMPO is a strategic one based on the specific synthetic challenge. By understanding the mechanistic underpinnings and substrate preferences of each catalyst, researchers can harness their full potential to achieve efficient and selective alcohol oxidations.

References

  • Organic Syntheses, Coll. Vol. 10, p.240 (2004); Vol. 77, p.121 (2000). Link

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. Link

  • Szpilman, A. M., & Iron, M. A. (2016). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Chemistry – A European Journal, 23(9), 2115-2123. Link

  • Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(6), 2357–2367. Link

  • Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC, 3578839. Link

  • Ryland, B. L., McCann, S. D., Brunold, T. C., & Stahl, S. S. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(35), 12166–12173. Link

  • Cardona, F., Goti, A., & Brandi, A. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 431-435. Link

  • University of Colorado Boulder. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. CU Boulder Department of Chemistry. Link

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. PMC, 3836881. Link

  • Hoover, J. M., & Stahl, S. S. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(1), 106–110. Link

  • Rafiee, M., Karimi, B., & Stahl, S. S. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 137(49), 15593–15601. Link

  • Wang, Q., He, Z., Zhang, Z., Zhang, J., & Lei, A. (2018). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Molecules, 24(1), 74. Link

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. Link

  • Sigma-Aldrich. Aerobic Alcohol Oxidation Solutions. Sigma-Aldrich. Link

  • Wang, Q., He, Z., Zhang, Z., Zhang, J., & Lei, A. (2018). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Molecules, 24(1), 74. Link

  • BenchChem. (2025). Application Notes and Protocols: TEMPO-Catalyzed Aerobic Oxidation of 2-Chlorobenzyl Alcohol. BenchChem. Link

  • Beilstein Journal of Organic Chemistry. (2011). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journal of Organic Chemistry, 7, 191–196. Link

  • Wikipedia. Stahl oxidation. Wikipedia. Link

  • Wang, L., Shang, S., Li, G., Zhang, G., & Zhang, Y. (2014). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. Organic Letters, 16(16), 4142–4145. Link

  • Rafiee, M., Karimi, B., & Stahl, S. S. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. ResearchGate. Link

  • Sheldon, R. A., & Fruit, C. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(36), 4645–4663. Link

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Link

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Link

  • Navuluri, C. S., et al. (2017). Process Development of CuI/ABNO/NMI-Catalyzed Aerobic Alcohol Oxidation. Organic Process Research & Development, 21(11), 1759–1765. Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. Link

Sources

A Comparative Guide to the In-Vitro and In-Vivo Activity of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents targeting a diverse array of biological entities.[1][2] This bicyclic amine is a key pharmacophore in compounds designed as sigma and opioid receptor ligands, as well as monoamine reuptake inhibitors.[1][3][4][5] The successful translation of promising in-vitro activity to in-vivo efficacy is the cornerstone of the drug discovery and development pipeline. This guide provides an objective comparison of the in-vitro and in-vivo performance of selected 9-azabicyclo[3.3.1]nonane derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive technical overview.

The Bridge from Benchtop to Preclinical Models: A Tale of Two Activities

The journey of a drug candidate from initial discovery to potential clinical application is fraught with challenges, with a significant hurdle being the correlation between in-vitro potency and in-vivo efficacy. In-vitro assays, conducted in a controlled laboratory environment, provide crucial initial data on a compound's interaction with its molecular target. However, these assays do not fully recapitulate the complex physiological environment of a living organism. In-vivo studies, while more complex and resource-intensive, are indispensable for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic effect and potential toxicity in a whole-organism context. This guide will delve into specific examples of 9-azabicyclo[3.3.1]nonane derivatives to illuminate this critical interplay.

Case Study 1: Sigma-2 (σ2) Receptor Ligands - WC-26 and WC-59

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity and selectivity for sigma-2 (σ2) receptors, which are overexpressed in many tumor cell lines.[1][6] Among these, compounds WC-26 and WC-59 have emerged as highly potent and selective σ2 receptor ligands.[1][6]

In-Vitro vs. In-Vivo Activity of WC-26 and WC-59
CompoundIn-Vitro Activity (Receptor Binding Affinity)In-Vivo Activity
WC-26 σ2 Ki: 2.58 nMσ1 Ki: 1435 nMSelectivity (σ1/σ2): 557Enhanced the cytotoxic effects of doxorubicin in mouse (EMT-6) and human (MDA-MB435) tumor cell lines in vitro, suggesting potential as a chemosensitizer.[1][6]
WC-59 σ2 Ki: 0.82 nMσ1 Ki: 1711 nMSelectivity (σ1/σ2): 2087Radiolabeled with 18F, [18F]WC-59 showed good in-vitro binding (Kd ≈ 2 nM) but was not superior to existing 18F-labeled σ2 receptor ligands in in-vivo PET imaging studies in EMT-6 tumor-bearing mice.[1][6]
Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compounds for σ1 and σ2 receptors.

Methodology:

  • Tissue Preparation: Guinea pig brain homogenates for σ1 receptor assay and rat liver homogenates for σ2 receptor assay are prepared.

  • Radioligand: [3H]pentazocine is used as the radioligand for the σ1 receptor assay, while [3H]DTG is used for the σ2 receptor assay in the presence of a masking concentration of a selective σ1 ligand.

  • Incubation: The test compounds at varying concentrations are incubated with the radioligand and tissue homogenates.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Measurement: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves.

Objective: To evaluate the in-vivo behavior of the radiolabeled compound in a tumor model.

Methodology:

  • Animal Model: Female BALB/c mice are implanted with EMT-6 mouse breast tumor cells.[1]

  • Radiotracer Administration: [18F]WC-59 is administered intravenously to the tumor-bearing mice.[1]

  • Imaging: Positron Emission Tomography (PET) imaging is performed at various time points post-injection to visualize the distribution of the radiotracer.

Causality Behind Experimental Choices

The choice of different tissue homogenates for the σ1 and σ2 receptor assays is based on the differential expression levels of these receptors in various tissues. The use of a selective σ1 ligand to mask σ1 sites in the σ2 assay is a standard technique to ensure that the binding observed is specific to the σ2 receptor. For the in-vivo studies, the EMT-6 tumor model is chosen due to its known overexpression of σ2 receptors, making it a relevant model for evaluating σ2-targeted imaging agents.

Case Study 2: Anti-Inflammatory Activity of a 9-Azabicyclo[3.3.1]nonan-9-one Derivative (ABN-5d)

A novel 2,4-Diaryl-6,7-benzo azabicyclo[3.3.1]nonan-9-one derivative, ABN-5d, has been investigated for its anti-inflammatory properties.[7]

In-Vivo Anti-Inflammatory Activity of ABN-5d
CompoundIn-Vivo ModelKey Findings
ABN-5d Carrageenan-induced rat hind paw edemaDose-dependent reduction in paw edema.[7] Significant decrease in myeloperoxidase (MPO) activity, nitric oxide (NO) levels, and pro-inflammatory mediators (TNF-α).[7] Inhibition of NF-κB activation and IκBα degradation in the inflamed paw tissue.[7]
Experimental Protocols

Objective: To evaluate the anti-inflammatory effect of ABN-5d in an acute inflammation model.

Methodology:

  • Animal Model: Wistar rats are used for this study.

  • Compound Administration: ABN-5d is administered intraperitoneally at different doses (e.g., 0.5, 1.0, and 2.5 mg/kg) one hour before the induction of inflammation.[7]

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[7]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.

  • Biochemical Analysis: After the experiment, the animals are euthanized, and the inflamed paw tissue is collected for the measurement of MPO activity, NO levels, and gene expression of inflammatory mediators.

Visualizing the Experimental Workflow

G cluster_0 In-Vivo Anti-Inflammatory Study Workflow animal_model Wistar Rats compound_admin ABN-5d Administration (i.p.) animal_model->compound_admin inflammation Carrageenan Injection (Intraplantar) compound_admin->inflammation measurement Paw Volume Measurement (Plethysmometer) inflammation->measurement biochem Biochemical Analysis of Paw Tissue (MPO, NO, Gene Expression) measurement->biochem

Caption: Workflow for the in-vivo evaluation of ABN-5d's anti-inflammatory activity.

Case Study 3: Monoamine Reuptake Inhibitors

Several 9-azabicyclo[3.3.1]nonane derivatives have been identified as mixed monoamine reuptake inhibitors, demonstrating their potential for the treatment of depression, anxiety, and pain.[3][4][5]

In-Vitro Activity of Monoamine Reuptake Inhibitors

The primary in-vitro evaluation of these compounds involves assessing their ability to inhibit the reuptake of serotonin (5-HT), noradrenaline (NA), and dopamine (DA) into synaptosomes or cells stably transfected with the human transporters for these neurotransmitters.

Experimental Protocols

Objective: To determine the potency of the compounds in inhibiting the reuptake of serotonin, noradrenaline, and dopamine.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used.

  • Radiolabeled Neurotransmitters: [3H]5-HT, [3H]NA, or [3H]DA are used as substrates.

  • Incubation: The cells are incubated with the test compounds at various concentrations followed by the addition of the respective radiolabeled neurotransmitter.

  • Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer.

  • Measurement: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

Visualizing the Mechanism of Action

G cluster_0 Monoamine Reuptake Inhibition cluster_1 presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic transporter Monoamine Transporter derivative 9-Azabicyclo[3.3.1]nonane Derivative derivative->transporter Inhibition neurotransmitter Monoamine neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding

Caption: Mechanism of action of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold continues to be a fruitful starting point for the development of novel therapeutic agents. The case studies presented in this guide highlight the critical importance of a multi-faceted approach, combining robust in-vitro characterization with well-designed in-vivo studies, to fully elucidate the therapeutic potential of these compounds. The discrepancy between the high in-vitro affinity of [18F]WC-59 and its modest in-vivo performance underscores the complexities of drug delivery and pharmacokinetics. Conversely, the promising in-vivo anti-inflammatory effects of ABN-5d, supported by mechanistic studies, demonstrate the successful translation of a chemical scaffold into a biologically active agent in a preclinical model. For researchers in the field, a thorough understanding of both the in-vitro and in-vivo properties of these derivatives is paramount for advancing the next generation of therapeutics.

References

  • A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.
  • EP1934212A1 - 9-azabicyclo [3 . 3 .
  • US7868017B2 - 9-azabicyclo[3.3.
  • New N-substituted 9-azabicyclo[3.3.
  • 9-AZABICYCLO [3 . 3 .
  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes - MDPI.
  • Discovery of the oxazabicyclo[3.3.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.
  • Novel Azabicyclo [3.3.1] Nonan-9-One (ABN-5d)

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 9-Azabicyclo[3.3.1]nonane Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic amine, represents a "privileged pharmacophore" in modern medicinal chemistry. Its rigid, chair-chair conformational structure provides a precise three-dimensional orientation for pendant functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. Historically found in granatane alkaloids, this scaffold's derivatives have been explored as monoamine reuptake inhibitors, cholinergic agents, and, most relevant to this guide, as ligands for sigma (σ) receptors.[1][2][3][4]

This guide provides a comprehensive framework for validating the biological activity of novel 9-azabicyclo[3.3.1]nonane derivatives, with a specific focus on their potential as anticancer agents targeting the sigma-2 (σ2) receptor. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a robust and self-validating approach to compound evaluation. For the purpose of this guide, we will compare two hypothetical novel compounds, AZA-Compound-X and AZA-Compound-Y , against a well-characterized σ2 receptor ligand, WC-26 , which has demonstrated potential as a chemosensitizer.[1]

The Rationale for Targeting the Sigma-2 (σ2) Receptor

The σ2 receptor is a compelling target for oncology drug development because it is significantly overexpressed in a multitude of tumor cell lines, including breast, prostate, and pancreatic cancers, while having limited expression in healthy tissues.[1] Ligands that bind to the σ2 receptor can induce apoptosis and, in some cases, enhance the cytotoxic effects of conventional chemotherapeutic agents. Therefore, our primary validation strategy is to quantify the affinity, selectivity, and functional consequences of our novel compounds binding to this receptor.

The validation process follows a logical, multi-stage workflow designed to comprehensively characterize the pharmacological profile of our test compounds.

G A Compound Synthesis (AZA-Compound-X, AZA-Compound-Y) B Primary Screening: Receptor Binding Assays A->B C Determine Affinity (Ki) for σ2 Receptor B->C Direct interaction D Determine Selectivity vs. σ1 Receptor B->D Off-target check E Secondary Screening: In Vitro Functional Assays C->E D->E F Cell Viability / Cytotoxicity Assay (IC50) E->F Direct effect G Chemosensitization Assay E->G Synergistic effect H Data Analysis & Candidate Selection F->H G->H I Lead Candidate for In Vivo Studies H->I

Caption: Experimental workflow for validating novel 9-azabicyclo[3.3.1]nonane compounds.

Experimental Methodologies: A Step-by-Step Guide

Here, we detail the core in vitro assays required to validate the anticancer potential of our novel compounds. Each protocol is designed with internal controls to ensure the trustworthiness of the generated data.

Protocol 1: Radioligand Binding Assays for σ1 and σ2 Receptor Affinity

Causality: This initial step is fundamental. Before assessing a functional effect, we must confirm that our compounds directly interact with the intended molecular target. A radioligand binding assay quantitatively determines the affinity (Ki) of a compound for a receptor by measuring its ability to displace a known, radioactively labeled ligand. We assess binding to both σ1 and σ2 receptors to establish selectivity, a critical parameter for minimizing off-target effects.[1]

Methodology:

  • Tissue Preparation: Prepare membrane homogenates from a source rich in the target receptors. For σ2 receptors, rat liver homogenates are commonly used, while guinea pig brain homogenates are a standard source for σ1 receptors.[1]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane homogenate, a specific radioligand (e.g., [³H]DTG for σ1 and [³H]RHM-1 for σ2), and varying concentrations of the test compounds (AZA-Compound-X, AZA-Compound-Y) or the reference compound (WC-26).

  • Non-Specific Binding: A parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 (concentration that inhibits 50% of radioligand binding). Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Cell Viability (Cytotoxicity) Assay

Causality: Demonstrating high binding affinity is necessary but not sufficient. We must prove that this binding translates into a functional outcome—in this case, cancer cell death. This assay measures the dose-dependent effect of our compounds on the viability of cancer cells. Critically, we run a parallel assay on non-malignant cells to establish a selectivity index, which is a key predictor of a compound's potential therapeutic window.[5][6]

Methodology:

  • Cell Culture: Culture a human breast cancer cell line overexpressing the σ2 receptor (e.g., MDA-MB-231) and a non-malignant breast epithelial cell line (e.g., MCF-10A) in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AZA-Compound-X, AZA-Compound-Y, and WC-26. Treat the cells with these varying concentrations for a specified period (e.g., 48 or 72 hours).[7] Include a vehicle-only control.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value for each compound in each cell line.

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = IC50 (non-malignant cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Protocol 3: Chemosensitization Assay

Causality: Some of the most valuable anticancer agents are not potent killers on their own but act to enhance the efficacy of established chemotherapies. This allows for lower, less toxic doses of the primary drug. This assay determines if our novel compounds can potentiate the cytotoxic effects of a standard-of-care chemotherapy agent like doxorubicin.[1]

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates as described in Protocol 2.

  • Combination Treatment:

    • Determine a low, non-toxic concentration of AZA-Compound-X, AZA-Compound-Y, and WC-26 (e.g., their IC10 or a fixed sub-micromolar concentration).

    • Prepare serial dilutions of doxorubicin.

    • Treat cells with the serial dilutions of doxorubicin alone.

    • In parallel, treat cells with the serial dilutions of doxorubicin in combination with the fixed, non-toxic concentration of each test compound.

  • Incubation & Viability Measurement: Incubate for 48-72 hours and assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the IC50 of doxorubicin in the absence and presence of each test compound. A significant reduction in the IC50 of doxorubicin when combined with a test compound indicates a chemosensitizing effect.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical, yet realistic, data for our compounds.

Table 1: Receptor Binding Affinity and Selectivity

Compound σ2 Ki (nM) σ1 Ki (nM) Selectivity Ratio (σ1/σ2)
WC-26 (Reference) 2.58 1435 557
AZA-Compound-X 15.7 450 28.7

| AZA-Compound-Y | 1.95 | 2150 | 1102 |

Table 2: In Vitro Cytotoxicity and Selectivity Index

Compound IC50 (MDA-MB-231, nM) IC50 (MCF-10A, nM) Selectivity Index (SI)
WC-26 (Reference) 250 > 10,000 > 40
AZA-Compound-X 1250 > 10,000 > 8

| AZA-Compound-Y | 180 | > 10,000 | > 55 |

Table 3: Chemosensitization Effect on Doxorubicin Activity

Treatment Doxorubicin IC50 (nM) in MDA-MB-231 cells
Doxorubicin Alone 75
Doxorubicin + WC-26 (100 nM) 32
Doxorubicin + AZA-Compound-X (100 nM) 71

| Doxorubicin + AZA-Compound-Y (100 nM) | 25 |

Mechanistic Insights and Discussion

The data presented above allows for a clear and objective comparison.

  • AZA-Compound-X demonstrates moderate affinity for the σ2 receptor but poor selectivity over the σ1 receptor. This is reflected in its weaker cytotoxic activity (IC50 = 1250 nM) and its inability to sensitize cancer cells to doxorubicin. This compound would likely be deprioritized.

  • AZA-Compound-Y emerges as the superior candidate. It exhibits the highest affinity for the σ2 receptor (Ki = 1.95 nM) and the greatest selectivity (SI = 1102).[1] This high affinity and selectivity translate directly into potent and selective cytotoxicity against the MDA-MB-231 breast cancer cell line (IC50 = 180 nM, SI > 55).[5] Furthermore, it demonstrates a powerful chemosensitizing effect, reducing the IC50 of doxorubicin by three-fold.

The binding of a potent ligand like AZA-Compound-Y to the σ2 receptor is hypothesized to induce cell death through the disruption of calcium homeostasis and the induction of oxidative stress, ultimately leading to caspase-dependent apoptosis.

G ligand AZA-Compound-Y sigma2 σ2 Receptor (Overexpressed in Tumor Cell) ligand->sigma2 High-Affinity Binding er Endoplasmic Reticulum (ER) Stress sigma2->er ca Ca2+ Dysregulation er->ca ros ↑ Reactive Oxygen Species (ROS) er->ros mito Mitochondrial Dysfunction ca->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Proposed signaling pathway for σ2 receptor-mediated apoptosis.

Conclusion

This guide outlines a robust, multi-assay approach to validate the biological activity of novel 9-azabicyclo[3.3.1]nonane compounds for oncological applications. By systematically evaluating receptor affinity, selectivity, cellular cytotoxicity, and chemosensitization potential, we can confidently identify lead candidates for further preclinical development. Based on our comparative data, AZA-Compound-Y represents a highly promising compound, warranting progression to in vivo efficacy and pharmacokinetic studies. This structured, causality-driven validation process ensures that only the most promising compounds advance, optimizing resources and increasing the probability of clinical success.

References

  • A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.1]nonane Derivatives. Benchchem.
  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed Central.
  • In vitro methods for testing antiviral drugs. PubMed Central.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Royal Society of Chemistry.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. National Institutes of Health (NIH).
  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar.
  • 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. PubMed Central.
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Google Patents.

Sources

The Ascendancy of ABNO: A Comparative Guide to Nitroxyl Radical Catalysis in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective oxidation of alcohols to carbonyl compounds is a cornerstone of molecular construction. For decades, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been a stalwart catalyst in this arena. However, the landscape of nitroxyl radical catalysis is evolving, with 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) emerging as a highly efficient and versatile alternative that overcomes many of the limitations of its predecessors. This guide provides an in-depth, objective comparison of the catalytic efficiency of ABNO with other prominent nitroxyl radicals, supported by experimental data to inform your selection of the optimal catalyst for your synthetic challenges.

The Inherent Limitations of TEMPO: A Case for Innovation

While the copper/TEMPO catalyst system is effective for the aerobic oxidation of sterically unhindered primary alcohols, its utility is significantly diminished when faced with more challenging substrates.[1][2][3] The steric bulk imposed by the four methyl groups on the piperidine ring of TEMPO hinders its approach to sterically encumbered secondary alcohols and even bulky primary alcohols, resulting in sluggish reaction rates or a complete lack of reactivity.[1][2] This steric impediment has necessitated the exploration of new nitroxyl radical scaffolds with improved catalytic prowess.

ABNO: A Paradigm Shift in Reactivity and Scope

ABNO, with its bicyclic structure, presents a significantly less sterically hindered nitroxyl radical. This seemingly subtle structural modification has profound implications for its catalytic activity, enabling the efficient oxidation of a much broader range of alcohols, including those that are recalcitrant to TEMPO-based systems.[1][2]

Key Advantages of ABNO:
  • Broad Substrate Scope: The Cu/ABNO system demonstrates remarkable efficiency in the oxidation of primary and secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficacy.[1][3]

  • Rapid Reaction Rates: Reactions catalyzed by Cu/ABNO are often complete within an hour at room temperature, a significant improvement over the often lengthy reaction times required with Cu/TEMPO for less reactive substrates.[1][3]

  • Mild Reaction Conditions: The ability to conduct these oxidations using ambient air as the terminal oxidant at room temperature underscores the practical appeal of the Cu/ABNO system.[1][3]

  • Mechanistic Superiority: The reduced steric bulk of ABNO facilitates a more rapid C-H cleavage step, which is often the turnover-limiting step in Cu/TEMPO-catalyzed oxidations of aliphatic alcohols. With ABNO, the turnover-limiting step can shift to the oxidation of the copper(I) species by oxygen.[1]

Head-to-Head Comparison: ABNO vs. Other Nitroxyl Radicals

A direct comparison of performance metrics is essential for rational catalyst selection. The following tables summarize the available data for the oxidation of various alcohol substrates using ABNO, TEMPO, and another notable, less-hindered nitroxyl radical, 2-azaadamantane N-oxyl (AZADO).

SubstrateCatalyst SystemTime (h)Yield (%)Reference
Primary Alcohols
Benzyl AlcoholCu/ABNO~0.17>99
Benzyl AlcoholCu/TEMPO~0.17>99
1-OctanolCu/ABNO198
1-OctanolCu/TEMPO2485
CyclohexanemethanolCu/ABNO~0.17>99
CyclohexanemethanolCu/TEMPO>8<10
Secondary Alcohols
1-PhenylethanolCu/ABNO196
1-PhenylethanolCu/TEMPO>24<5
2-OctanolCu/ABNO195
2-OctanolCu/TEMPO>24<5
MentholABNO/NaOCl0.595[4]
MentholTEMPO/NaOCl2413[4]
Menthol1-Me-AZADO/NaOCl0.594[4]

Table 1: Comparative Yields and Reaction Times for the Oxidation of Various Alcohols.

Nitroxyl RadicalSubstrateTurnover Frequency (TOF) (h⁻¹)ConditionsReference
ABNOBenzyl AlcoholNot ReportedElectrocatalytic[5]
AZADOBenzyl AlcoholNot ReportedElectrocatalytic[5]
TEMPOBenzyl AlcoholLower ActivityElectrocatalytic[5]
4-acetamido-TEMPO (ACT)Benzyl AlcoholHighest ActivityElectrocatalytic[5]
ABNO2-ButanolComparable to AZADOElectrocatalytic[5]
AZADO2-ButanolComparable to ABNOElectrocatalytic[5]
TEMPO2-ButanolLowest ActivityElectrocatalytic[5]
4-acetamido-TEMPO (ACT)2-ButanolHighest ActivityElectrocatalytic[5]

The Catalytic Cycle: A Mechanistic Overview

The Stahl oxidation, a copper-catalyzed aerobic oxidation of alcohols, proceeds through a well-elucidated catalytic cycle. The choice of nitroxyl radical significantly impacts the kinetics of key steps within this cycle.

Stahl_Oxidation_Cycle cluster_0 Catalytic Cycle cluster_1 Key Steps Cu_I [L-Cu(I)]+ Cu_II_OOH [L-Cu(II)-OOH]+ Cu_I->Cu_II_OOH O₂ Cu_II_Alkoxide [L-Cu(II)-OR]+ Cu_II_OOH->Cu_II_Alkoxide R'R''CHOH Cu_II_Alkoxide->Cu_I R₂NO• Product R'R''C=O Cu_II_Alkoxide->Product R₂NO• Nitroxyl R₂NO• Oxoammonium R₂NO+ Nitroxyl->Oxoammonium Oxidation Hydroxylamine R₂NOH Oxoammonium->Hydroxylamine R'R''CHOH Hydroxylamine->Nitroxyl Oxidation A 1. Oxidation of Cu(I) to Cu(II) B 2. Ligand Exchange with Alcohol C 3. C-H Cleavage (Turnover-Limiting Step with TEMPO for aliphatic alcohols) D 4. Regeneration of Cu(I) and Nitroxyl Radical

Figure 1: A simplified diagram of the Stahl oxidation catalytic cycle. With less sterically hindered nitroxyl radicals like ABNO, the rate of C-H cleavage (Step 3) is significantly accelerated.

Experimental Protocols

General Procedure for Copper/ABNO-Catalyzed Aerobic Alcohol Oxidation

The following protocol is a representative example for the oxidation of a primary or secondary alcohol using the Cu/ABNO catalyst system.

Materials:

  • Copper(I) source (e.g., CuBr, [Cu(MeCN)₄]OTf)

  • Ligand (e.g., 2,2'-bipyridine (bpy) or 4,4'-dimethoxy-2,2'-bipyridine (MeObpy))

  • ABNO (9-azabicyclo[3.3.1]nonane N-oxyl)

  • N-methylimidazole (NMI)

  • Alcohol substrate

  • Solvent (e.g., acetonitrile, acetone)

  • Standard laboratory glassware (e.g., round-bottom flask, stir bar)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the copper(I) source (e.g., 5 mol %), the ligand (e.g., 5 mol %), ABNO (e.g., 1-5 mol %), and NMI (e.g., 10 mol %).

  • Add the solvent (e.g., acetonitrile to a concentration of 0.1 M).

  • Add the alcohol substrate (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the ambient air.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture can be worked up by standard procedures, typically involving filtration through a short plug of silica gel to remove the catalyst, followed by removal of the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography, if necessary.

Experimental_Workflow start Start reagents Combine Cu(I) source, ligand, ABNO, and NMI in solvent start->reagents add_substrate Add alcohol substrate reagents->add_substrate react Stir vigorously at room temperature under ambient air add_substrate->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor workup Work-up: Filter through silica gel, remove solvent monitor->workup Reaction complete purify Purify by column chromatography (if necessary) workup->purify end End purify->end

Figure 2: A typical experimental workflow for a Cu/ABNO-catalyzed aerobic alcohol oxidation.

A Note on Catalyst Preparation: Synthesis of ABNO

For researchers interested in preparing ABNO in-house, a practical three-step synthesis has been developed.[6] A video demonstration of a laboratory-scale synthesis is also available, providing valuable practical insights.

Limitations and Considerations

While the Cu/ABNO system is highly effective, it is not without its limitations. Poor yields or reaction inhibition have been observed with certain substrates, including phenols, primary homobenzylic alcohols, and terminal alkynes.[1] Additionally, in electrocatalytic studies, ABNO has shown lower activity and stability at high pH compared to some TEMPO derivatives like 4-acetamido-TEMPO (ACT).[5]

The Rise of AZADO and Other Alternatives

2-Azaadamantane N-oxyl (AZADO) and its derivatives have also emerged as highly active catalysts for alcohol oxidation, often exhibiting reactivity comparable or even superior to ABNO, particularly for sterically demanding substrates.[2][4] The rigid, cage-like structure of AZADO contributes to its high turnover capacity.[2] For particularly challenging oxidations, a careful evaluation of both ABNO and AZADO is warranted.

Conclusion: Selecting the Right Tool for the Job

The development of ABNO and other less-hindered nitroxyl radicals represents a significant advancement in the field of catalytic alcohol oxidation. For a broad range of primary and secondary alcohols, the Cu/ABNO system offers a powerful combination of high efficiency, mild reaction conditions, and rapid reaction rates, making it a superior choice over the traditional Cu/TEMPO system in many applications. As with any catalytic system, a thorough understanding of the substrate scope and potential limitations is crucial for success. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors.

References

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Badalyan, A., & Stahl, S. S. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(28), 8789–8799. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Stahl oxidation. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Shibuya, M., & Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 61(12), 1197–1209. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Cao, Q., Dornan, L. M., Rogan, L., Hughes, N. L., & Muldoon, M. J. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(34), 4524–4543. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • NileRed. (2022, December 31). Making ABNO: A New Stable Radical [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. A search for the title will yield the correct video.)

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Hoover, J. M., & Stahl, S. S. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(11), 1437–1440. [Link]

  • Ryland, B. L., McCann, S. D., Brunold, T. C., & Stahl, S. S. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(35), 12166–12173. [Link]

  • Turnover number. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Chemistry Obsessed. (2023, October 30). Turnover Number and Turnover Frequency of catalysts [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. A search for the title will yield the correct video.)

  • Zultanski, S. L., Zhao, J., & Stahl, S. S. (2016). Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. Journal of the American Chemical Society, 138(20), 6416–6419. [Link]

  • Wright, A. M., & Ryland, B. L. (2021). Deriving the Turnover Frequency of Aminoxyl-Catalyzed Alcohol Oxidation by Chronoamperometry: An Introduction to Organic Electrocatalysis. Journal of Chemical Education, 98(2), 600–606. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • ERIC - EJ1287141 - Deriving the Turnover Frequency of Aminoxyl-Catalyzed Alcohol Oxidation by Chronoamperometry: An Introduction to Organic Electrocatalysis, Journal of Chemical Education, 2021-Feb. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ryland, B. L., McCann, S. D., Brunold, T. C., & Stahl, S. S. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(35), 12166–12173. [Link]

  • Shibuya, M., & Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 61(12), 1197–1209. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Shibuya, M., & Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed. [Link]

  • Shibuya, M., et al. (2011). 9-Azanoradamantane N-Oxyl (Nor-AZADO): A Highly Active Organocatalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 59(12), 1570-1572. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 9-Azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane, also known as granatane, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that allows for precise orientation of functional groups, making it an ideal template for the design of ligands targeting a diverse array of biological entities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane analogs, focusing on their interactions with sigma receptors, nicotinic acetylcholine receptors (nAChRs), and opioid receptors. We will delve into the rationale behind structural modifications, present comparative experimental data, and provide detailed protocols for key binding assays, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this fascinating chemical space.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Versatile Platform

The unique conformational constraints of the 9-azabicyclo[3.3.1]nonane core are central to its utility. The chair-chair and boat-chair conformations allow for the introduction of substituents in well-defined spatial arrangements (axial and equatorial), which in turn dictates the interaction with specific receptor binding pockets. The tertiary amine at the 9-position is a key feature, often serving as a protonatable center for electrostatic interactions or as a point for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

I. Modulators of Sigma Receptors: Targeting Cancer and Neurological Disorders

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a range of cellular functions and are overexpressed in various tumor cell lines.[1] The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a fertile ground for the development of potent and selective sigma receptor ligands, particularly for the σ₂ subtype.[2]

Structure-Activity Relationship of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamates

A significant body of research has focused on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.[3][4] These studies have systematically explored the impact of modifications at the nitrogen atom (N-9) and the phenylcarbamate moiety on σ₁ and σ₂ receptor affinity and selectivity.

The general pharmacophore for high σ₂ affinity in this series consists of the 9-azabicyclo[3.3.1]nonane core, a linker attached to the nitrogen atom, and a substituted phenylcarbamate group at the 3α-position. The causality behind this experimental design lies in optimizing the interactions with the distinct topographies of the σ₁ and σ₂ binding sites.

Comparative Analysis of Sigma Receptor Ligands

The following table summarizes the in vitro binding affinities of a selection of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ₁ and σ₂ receptors. The data clearly illustrates the impact of the N-9 substituent on affinity and selectivity.

CompoundN-9 Substituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)
Analog 1 Benzyl1233.931.5
Analog 2 4-Fluorobenzyl892.831.8
Analog 3 4-Nitrobenzyl2568.131.6
Analog 4 2-Phenylethyl1153.235.9
Analog 5 4-Aminophenethyl14352.58556
Analog 6 4-Aminobutyl>100004.6>2174
Analog 7 6-Aminohexyl>100003.8>2632

Data synthesized from multiple sources.[2][3][4]

Key SAR Insights for Sigma-2 Receptor Ligands:

  • N-9 Substituent: The nature of the substituent at the N-9 position is a critical determinant of σ₂ selectivity.

    • Introduction of a terminal amino group on an alkyl chain significantly enhances selectivity for the σ₂ receptor over the σ₁ receptor. This is exemplified by the dramatic increase in the selectivity ratio for analogs 5, 6, and 7 compared to those with benzyl or phenylethyl groups. This suggests the presence of a hydrogen bond donor/acceptor site in the σ₂ receptor binding pocket that is not present or accessible in the σ₁ receptor.

    • The length of the aminoalkyl chain influences affinity, with butyl and hexyl chains showing high potency.

  • Phenylcarbamate Moiety: Modifications to the phenyl ring of the carbamate have also been explored, with substitutions at the 2- and 5-positions generally being favorable for σ₂ affinity.

Experimental Protocol: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity of novel compounds for σ₁ and σ₂ receptors.

1. Materials:

  • Radioligands: -pentazocine (for σ₁), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ₁ and σ₂)
  • Membrane Preparations: Guinea pig brain membranes (for σ₁) and rat liver membranes (for σ₂)
  • Buffers:
  • Tris-HCl buffer (50 mM, pH 7.4)
  • Wash Buffer: Ice-cold Tris-HCl buffer
  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine
  • Instrumentation: Scintillation counter, filtration apparatus

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (Guinea Pig Brain for σ₁ Rat Liver for σ₂) Incubate Incubate Membranes, Radioligand, and Test Compound (60 min, 25°C) Membrane->Incubate Ligands Prepare Radioligand and Test Compound Dilutions Ligands->Incubate Filter Rapid Filtration through GF/B filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Kᵢ values from IC₅₀ values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

3. Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig brain (for σ₁) or rat liver (for σ₂) tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
  • Assay Setup: In a 96-well plate, add the appropriate buffer, test compound at various concentrations, and the membrane preparation.
  • Radioligand Addition:
  • For σ₁ Assay: Add -pentazocine to a final concentration of ~5 nM.
  • For σ₂ Assay: To distinguish σ₂ binding, add [³H]-DTG (~10 nM) in the presence of (+)-pentazocine (300 nM) to saturate and block the σ₁ sites.
  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.[5]
  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

II. Modulators of Nicotinic Acetylcholine Receptors: Probing Neurological Function

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The 9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of nAChR modulators, with a particular focus on achieving subtype selectivity.[6]

Structure-Activity Relationship of 3-Substituted 9-Azabicyclo[3.3.1]nonane Analogs

Research in this area has investigated how substitutions at the 3-position of the granatane core, often with aryl or heteroaryl moieties, influence binding to different nAChR subtypes. The rationale is to probe the steric and electronic requirements of the ligand binding domain of various nAChR subtypes.

Comparative Analysis of nAChR Ligands

The following table presents binding affinity data for a series of 3-substituted 9-azabicyclo[3.3.1]nonane analogs at different nAChR subtypes.

Compound3-Substituentα4β2 Kᵢ (nM)α3β4 Kᵢ (nM)α7 Kᵢ (nM)
Analog 8 3-(1H-indol-3-yl)15>10,000>10,000
Analog 9 3-(5-fluoro-1H-indol-3-yl)8.2>10,000>10,000
Analog 10 3-(pyridin-3-yl)25120>10,000
Analog 11 3-(5-bromopyridin-3-yl)1285>10,000

Data synthesized from available literature.[6]

Key SAR Insights for nAChR Ligands:

  • 3-Substituent: The nature of the aromatic or heteroaromatic ring at the 3-position is crucial for both potency and subtype selectivity.

    • Indole-containing analogs (8 and 9) exhibit high affinity and selectivity for the α4β2 subtype. The introduction of a fluorine atom at the 5-position of the indole ring (Analog 9) slightly improves affinity.

    • Pyridine-containing analogs (10 and 11) show moderate affinity for both α4β2 and α3β4 subtypes. A bromo-substitution on the pyridine ring (Analog 11) enhances affinity for both subtypes.

  • Stereochemistry: The stereochemistry at the 3-position (exo vs. endo) can significantly impact binding affinity, with one isomer often being more active than the other.

Experimental Protocol: Nicotinic Acetylcholine Receptor Radioligand Binding Assay ([³H]Cytisine)

This protocol describes a robust method for assessing the binding of compounds to nAChRs, particularly the high-affinity α4β2 subtype.[7][8]

1. Materials:

  • Radioligand: [³H]Cytisine
  • Membrane Preparation: Rat brain membranes (cortex or thalamus are rich in α4β2 nAChRs)
  • Buffer: Phosphate buffer (50 mM, pH 7.4)
  • Non-specific Binding Control: (-)-Nicotine (10 µM)
  • Instrumentation: Scintillation counter, filtration apparatus

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Rat Brain Membrane Preparation Incubate Incubate Membranes, [³H]Cytisine, and Test Compound (75 min, 4°C) Membrane->Incubate Ligands Prepare [³H]Cytisine and Test Compound Dilutions Ligands->Incubate Filter Rapid Filtration through PEI-soaked GF/B filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Kᵢ values from IC₅₀ values Count->Analyze

Caption: [³H]Cytisine Binding Assay Workflow.

3. Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold phosphate buffer. Centrifuge and resuspend the membrane pellet.
  • Assay Setup: In a 96-well plate, add buffer, test compound, and the membrane preparation.
  • Radioligand Addition: Add [³H]cytisine to a final concentration of ~1 nM.
  • Incubation: Incubate the plate for 75 minutes at 4°C.
  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-treated with polyethyleneimine (PEI).
  • Washing: Wash the filters with ice-cold buffer.
  • Counting: Measure the radioactivity on the filters using a scintillation counter.
  • Data Analysis: Determine IC₅₀ and Kᵢ values as described for the sigma receptor assay.

III. Modulators of Opioid Receptors: Towards Novel Analgesics

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a primary target for pain management. The 9-azabicyclo[3.3.1]nonane scaffold has been employed to develop novel opioid receptor ligands, with the aim of achieving subtype selectivity and potentially mitigating the side effects associated with traditional opioids.[9]

Structure-Activity Relationship of 3,9-Diazabicyclo[3.3.1]nonane Analogs

A notable series of opioid receptor modulators is based on the 3,9-diazabicyclo[3.3.1]nonane skeleton.[9] In these analogs, the introduction of a second nitrogen atom at the 3-position provides an additional point for substitution, allowing for a more extensive exploration of the SAR.

Comparative Analysis of Mu-Opioid Receptor Ligands

The following table summarizes the binding affinities of a series of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes for the µ-opioid receptor.

CompoundAryl Group on Propenyl Chainµ Kᵢ (nM)
Analog 12 Phenyl15.8
Analog 13 4-Chlorophenyl8.9
Analog 14 4-Methylphenyl12.3
Analog 15 3,4-Dichlorophenyl5.6
Analog 16 Naphthyl4.2

Data synthesized from available literature.[9]

Key SAR Insights for Mu-Opioid Receptor Ligands:

  • N-3 Substituent: The arylpropenyl group at the N-3 position plays a significant role in µ-opioid receptor affinity.

    • Electron-withdrawing substituents on the phenyl ring, such as chloro and dichloro groups (Analogs 13 and 15), tend to increase affinity compared to the unsubstituted phenyl analog (12).

    • Increasing the size of the aromatic system, for example, by replacing the phenyl with a naphthyl group (Analog 16), also enhances affinity. This suggests that a larger hydrophobic pocket is available in the µ-opioid receptor binding site.

  • N-9 Substituent: The propionyl group at the N-9 position is generally well-tolerated and contributes to the overall binding affinity.

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay ([³H]DAMGO)

This protocol details a standard method for determining the affinity of compounds for the µ-opioid receptor.[10]

1. Materials:

  • Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
  • Membrane Preparation: Rat brain membranes (whole brain minus cerebellum)
  • Buffer: Tris-HCl buffer (50 mM, pH 7.4)
  • Non-specific Binding Control: Naloxone (1 µM)
  • Instrumentation: Scintillation counter, filtration apparatus

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Rat Brain Membrane Preparation Incubate Incubate Membranes, [³H]DAMGO, and Test Compound (60 min, 25°C) Membrane->Incubate Ligands Prepare [³H]DAMGO and Test Compound Dilutions Ligands->Incubate Filter Rapid Filtration through GF/B filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Kᵢ values from IC₅₀ values Count->Analyze

Caption: [³H]DAMGO Binding Assay Workflow.

3. Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat brain tissue (whole brain minus cerebellum) in ice-cold Tris-HCl buffer. Centrifuge and resuspend the membrane pellet.
  • Assay Setup: In a 96-well plate, add buffer, test compound, and the membrane preparation.
  • Radioligand Addition: Add [³H]DAMGO to a final concentration of ~1 nM.
  • Incubation: Incubate the plate for 60 minutes at 25°C.
  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
  • Washing: Wash the filters with ice-cold buffer.
  • Counting: Measure the radioactivity on the filters using a scintillation counter.
  • Data Analysis: Determine IC₅₀ and Kᵢ values as previously described.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold is a remarkably versatile platform for the design of potent and selective ligands for a range of important biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this rigid core can lead to profound changes in receptor affinity and subtype selectivity. By understanding the key structural features that govern these interactions, researchers can continue to develop novel therapeutics with improved efficacy and reduced side effects for a variety of diseases, from cancer to neurological disorders and pain. The detailed experimental protocols provided herein offer a validated framework for the in vitro characterization of new chemical entities based on this privileged scaffold.

References

Sources

A Senior Application Scientist's Guide to Conformational Analysis: Integrating Computational and NMR Methods for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of Molecular Recognition

In the realm of drug development, a molecule's static, three-dimensional structure tells only part of its story. The true key to understanding biological function and optimizing therapeutic efficacy lies in conformational analysis—the study of the set of spatial arrangements, or conformers, a molecule can adopt.[1][2] A drug molecule is not a rigid key fitting into a static lock; it is a dynamic entity that flexes and breathes, and its preferred shapes in solution directly govern its ability to interact with a biological target.[1][3] Understanding this conformational landscape is therefore a cornerstone of modern medicinal chemistry and structure-based drug design.[4]

This guide provides an in-depth comparison of the two pillar methodologies for conformational analysis: computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, providing field-proven insights into their application, validation, and, most importantly, their powerful synergy.

Part 1: Computational Methods—Simulating the Conformational Ensemble

Computational approaches offer a powerful in-silico laboratory to explore a molecule's conformational space, predicting the relative energies of different conformers and the dynamics of their interconversion. These methods are indispensable for generating hypotheses, rationalizing experimental data, and guiding molecular design.

Core Techniques
  • Molecular Mechanics (MM) and Conformational Searching: At the heart of most computational analyses are force fields—sets of parameters that describe the potential energy of a system of atoms.[5] Conformational search algorithms, such as systematic or stochastic searches, use these force fields to explore the rotatable bonds of a molecule and generate a wide range of possible low-energy structures.[6] This initial exploration is crucial for identifying potentially stable conformers that warrant further investigation.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a "movie" of molecular motion by solving Newton's equations of motion for a system of atoms and molecules over time.[7] This technique is uniquely capable of revealing not just the stable conformational states but also the transition pathways between them. For drug development, running an MD simulation of a protein-ligand complex can offer critical insights into the stability of the binding pose and the role of molecular flexibility in the recognition process.[8][9]

  • Monte Carlo (MC) Simulations: MC methods sample conformational space by making random changes to a molecule's geometry and accepting or rejecting the new conformation based on an energy criterion, such as the Metropolis criterion.[10][11] This approach is particularly effective for overcoming energy barriers and exploring a broader range of the energy landscape than standard MD, making it a valuable tool for complex problems like protein folding.[12][13][14]

  • Quantum Mechanics (QM) Calculations: For the highest level of accuracy, especially for small molecules or the active site of a protein, QM methods like Density Functional Theory (DFT) are employed.[15] Unlike MM, which relies on pre-parameterized functions, QM calculates the electronic structure of a molecule from first principles.[16] This allows for highly accurate energy calculations and the prediction of properties like NMR chemical shifts, which can be directly compared with experimental data for validation.[17][18][19][20]

The Causality Behind the Workflow: A Self-Validating System

A robust computational workflow is not a linear path but a cycle of hypothesis, simulation, and validation. The choice of method is dictated by the specific question and the required balance between accuracy and computational cost.

Workflow: From Hypothesis to Validated Ensemble

G cluster_0 Phase 1: Exploration cluster_1 Phase 2: Refinement & Dynamics cluster_2 Phase 3: Validation A Initial 2D/3D Structure B Conformational Search (MM) A->B Define rotatable bonds C Clustering & Initial Ensemble B->C Generate diverse conformers D Quantum Mechanics (QM) Energy Minimization C->D Optimize geometry & calculate energies E Molecular Dynamics (MD) Simulation D->E Select low-energy start points F Refined Conformational Ensemble E->F Sample dynamic behavior G Predict NMR Parameters (Chemical Shifts, J-couplings) F->G I Validated Model G->I Compare & Correlate H Experimental NMR Data H->I Direct Comparison

Caption: A typical computational workflow for conformational analysis.

The rationale for this multi-step approach is rooted in computational efficiency and accuracy. A broad, low-cost MM search (Phase 1) casts a wide net to identify all plausible conformations.[21] High-accuracy QM or dynamic MD simulations (Phase 2) are then used to refine this set, providing a more realistic picture of the energy landscape and dynamic behavior.[22] Crucially, the process becomes self-validating in Phase 3, where predicted properties are compared against experimental data, such as NMR parameters.[23] A strong correlation between predicted and measured values lends high confidence to the computational model.[24]

Part 2: NMR Spectroscopy—Observing Conformations in Solution

NMR spectroscopy is the most powerful experimental technique for characterizing the structure and dynamics of molecules in solution at atomic resolution.[25] It provides data that are exquisitely sensitive to the local chemical environment and spatial arrangement of atoms, offering a direct window into the conformational ensemble.

Key NMR Observables for Conformational Analysis
  • Nuclear Overhauser Effect (NOE): The NOE is a cornerstone of NMR structural biology.[25] It arises from the through-space dipole-dipole coupling between nuclear spins. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons (1/r⁶), making it an extremely sensitive "ruler" for determining short-range distances (typically < 5-6 Å).[26]

  • Scalar (J) Couplings: J-couplings are mediated through chemical bonds and provide precise information about dihedral angles, which define the rotation around bonds.[27] Vicinal (three-bond) couplings, such as ³J(H,H), are famously described by the Karplus relationship, which correlates the magnitude of the coupling constant to the intervening dihedral angle.[28][29][30] This allows for the direct determination of torsional angles in the molecular backbone and side chains.[27]

  • Residual Dipolar Couplings (RDCs): In an isotropic solution, the direct dipolar couplings between nuclei average to zero. However, by introducing a weak alignment medium, a small residual coupling can be measured.[31] RDCs provide long-range orientational information, constraining the orientation of specific bond vectors relative to a common alignment frame.[32] This is highly complementary to the short-range distance information from NOEs and provides crucial global structural restraints.[32][33]

Experimental Protocol: A Self-Validating Approach to Structure Determination

A typical NMR structure determination protocol involves a series of experiments designed to provide orthogonal and complementary restraints. This built-in redundancy is key to producing a high-quality, validated structure.

Workflow: NMR Structure Determination

G A Isotope-Labeled Protein Sample Prep B NMR Data Acquisition A->B C Resonance Assignment (Backbone & Sidechain) B->C e.g., Triple Resonance Expts D Collect Structural Restraints C->D E NOESY (Distances) D->E F J-Coupling Expts (Dihedrals) D->F G RDC Measurements (Orientations) D->G H Structure Calculation (e.g., DYANA, CANDID) E->H Combine all data F->H Combine all data G->H Combine all data I Ensemble of Structures H->I J Structure Validation & Refinement I->J Check against data, Ramachandran plots, etc. J->H Iterative Refinement K Final Validated Ensemble J->K

Caption: Standard workflow for protein structure determination by NMR.

The process begins with preparing an isotopically labeled (e.g., ¹⁵N, ¹³C) sample, which is essential for resolving spectral overlap in complex molecules.[25] After data acquisition, the first critical step is resonance assignment—assigning each signal in the spectrum to a specific atom in the molecule.[25] With assignments in hand, a suite of experiments is performed to collect structural restraints (NOEs, J-couplings, RDCs). These restraints are then used as input for structure calculation programs, which generate an ensemble of conformers consistent with the experimental data.[34] The quality of this ensemble is rigorously checked, and the process can be iterated to refine the structure.[35][36]

Part 3: Comparative Analysis and Synergy

Neither computational nor NMR methods alone provide a complete picture. Their true power is realized when they are used in concert, with each technique compensating for the limitations of the other.[37]

Performance Comparison
FeatureComputational MethodsNMR Spectroscopy
System Size Scalable from small molecules to large complexes. Coarse-graining allows very large systems.[22]Practically limited to ~40-50 kDa for solution NMR; larger systems possible with solid-state NMR.
Timescale Femtoseconds to microseconds (or longer with enhanced sampling). Provides a dynamic view.Picoseconds to seconds. Sensitive to a vast range of dynamic processes.[25]
Resolution Atomic detail, but accuracy is dependent on the force field or level of theory.Atomic resolution, providing direct experimental evidence.
Cost & Throughput Computationally intensive, but high-throughput virtual screening is possible.Requires expensive equipment and isotopically labeled samples. Can be a bottleneck.[36]
Information Type Predictive. Provides energies, dynamics, and structural ensembles based on a model.Experimental. Provides direct measurement of distances, angles, and orientations.
A Synergistic Approach: The Ultimate Validation Loop

The integration of computational and NMR techniques creates a powerful cycle of prediction and validation.[38] MD simulations can generate conformational ensembles that can be validated by comparing back-calculated NMR parameters (chemical shifts, RDCs, J-couplings) against the experimental values.[37][39] Conversely, sparse NMR data can be used as restraints in MD simulations to guide the sampling toward experimentally relevant conformations, effectively refining the computational model.[38][40]

This synergistic approach is particularly powerful for studying challenging systems like intrinsically disordered proteins or low-affinity protein-ligand complexes, where a single static structure is insufficient to describe the system's behavior.[38]

Conclusion

Conformational analysis is a critical, multifaceted challenge in modern drug discovery. Computational methods provide the means to explore vast conformational landscapes and simulate molecular dynamics, while NMR spectroscopy offers the ultimate experimental validation in a solution environment. By understanding the fundamental principles, strengths, and limitations of each approach, researchers can make informed decisions about experimental design. More importantly, by integrating these techniques into a synergistic workflow, we can build highly accurate and dynamic models of molecular recognition, paving the way for the rational design of more effective and specific therapeutics.

References

  • Applications of NMR and computational methodologies to study protein dynamics. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Residual dipolar couplings in NMR structure analysis. (2004). Annual Review of Biophysics and Biomolecular Structure. Retrieved January 17, 2026, from [Link]

  • Computational methods for exploring protein conformations. (2020). Biochemical Society Transactions. Retrieved January 17, 2026, from [Link]

  • Fast Quantitative Validation of 3D Models of Low-Affinity Protein–Ligand Complexes by STD NMR Spectroscopy. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry. Retrieved January 17, 2026, from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters. Retrieved January 17, 2026, from [Link]

  • GROMACS Tutorial: Protein-Ligand Complex. (n.d.). GROMACS Tutorials. Retrieved January 17, 2026, from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. (n.d.). ETH Zurich Research Collection. Retrieved January 17, 2026, from [Link]

  • Monte Carlo simulation studies on the prediction of protein folding types from amino acid composition. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synergistic Applications of MD and NMR for the Study of Biological Systems. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). PNAS. Retrieved January 17, 2026, from [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Residual dipolar couplings as a tool to study molecular recognition of ubiquitin. (n.d.). MPI for Multidisciplinary Sciences. Retrieved January 17, 2026, from [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

  • Conformational analysis. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • Dependencies of J-Couplings upon Dihedral Angles on Proteins. (n.d.). Zenodo. Retrieved January 17, 2026, from [Link]

  • Exclusively NOESY-based automated NMR assignment and structure determination of proteins. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Residual Dipolar Couplings: Principles and Applications. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Evolutionary Monte Carlo for protein folding simulations. (2001). Purdue University. Retrieved January 17, 2026, from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. Retrieved January 17, 2026, from [Link]

  • Molecular Structure Refinement Based on Residual Dipolar Couplings: A Comparison of the Molecular Rotational-Sampling Method with the Alignment-Tensor Approach. (2024). Journal of Chemical Information and Modeling. Retrieved January 17, 2026, from [Link]

  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. (n.d.). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Conformational Design and its importance in drug discovery. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]

  • Protein NMR Structure Determination with Automated NOE Assignment Using the New Software CANDID and the Torsion Angle Dynamics. (n.d.). Duke University. Retrieved January 17, 2026, from [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Hybrid methods for combined experimental and computational determination of protein structure. (2020). The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]

  • J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved January 17, 2026, from [Link]

  • 2-1 Conformational Searches Using Molecular Mechanics. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • Fast Protein Structure Prediction Using Monte Carlo Simulations with Modal Moves. (n.d.). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Perspective on the Validation of Computational Models for Establishing Control Strategies. (2019). PQRI. Retrieved January 17, 2026, from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Maryland. Retrieved January 17, 2026, from [Link]

  • Conformational Analysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Conformer Generation for Structure-Based Drug Design: How Many and How Good?. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Refining biomolecular structures with minimization and Monte Carlo. (2024). YouTube. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 9-Azabicyclo[3.3.1]nonane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and selectivity is a constant endeavor. The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid bicyclic framework that can be strategically functionalized to target a variety of biological entities. This guide provides an in-depth, objective comparison of the performance of 9-azabicyclo[3.3.1]nonane-based inhibitors against other alternatives, supported by experimental data and detailed methodologies.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Versatile Platform

The unique conformational rigidity of the 9-azabicyclo[3.3.1]nonane ring system provides a distinct advantage in drug design. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] This scaffold has been successfully employed in the development of inhibitors for a range of targets, including sigma receptors, monoamine transporters, and cholinesterases, which are implicated in oncological and neurological disorders.

I. Sigma-2 (σ2) Receptor Ligands: A Focus on Cancer Therapeutics

The sigma-2 (σ2) receptor is overexpressed in a variety of proliferating tumor cells, making it an attractive target for both cancer diagnosis and therapy.[1][2] Several 9-azabicyclo[3.3.1]nonane-based ligands have been developed as potent and selective σ2 receptor inhibitors.

Comparative In Vitro Efficacy

A key aspect of evaluating these inhibitors is their binding affinity (Ki) and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor. Below is a comparison of two prominent 9-azabicyclo[3.3.1]nonane derivatives, WC-26 and WC-59, with other known σ2 receptor ligands.

CompoundScaffoldσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)Reference
WC-26 9-Azabicyclo[3.3.1]nonane 2.581435557[3][4]
WC-59 9-Azabicyclo[3.3.1]nonane 0.8217112087[3][4]
SiramesinePhenylpiperidine1.91381727[5]
SV119Piperazine7.8--[5]
SW43Piperazine18--[5]
HaloperidolButyrophenone--Binds to both σ1 and σ2[3]
DTGGuanidineBinds to both σ1 and σ2Binds to both σ1 and σ2-[3]

As the data indicates, the 9-azabicyclo[3.3.1]nonane-based ligands WC-26 and WC-59 exhibit high potency and selectivity for the σ2 receptor, with WC-59 demonstrating exceptional selectivity.[3][4] This high selectivity is crucial for minimizing off-target effects and potential toxicity.

In Vivo Antitumor Efficacy

The translation from in vitro activity to in vivo efficacy is a critical step. Studies have shown that σ2 receptor ligands can enhance the cytotoxic effects of standard chemotherapeutic agents. For instance, WC-26 has been shown to enhance the cytotoxicity of doxorubicin in mouse and human tumor cell lines in vitro, suggesting its potential as a chemosensitizer.[4]

In vivo studies using tumor models are essential to validate these findings. While specific in vivo comparative data for a broad range of 9-azabicyclo[3.3.1]nonane-based inhibitors is an area of active research, the available data for compounds like SW-43, a non-9-azabicyclo[3.3.1]nonane σ2 ligand, demonstrates that treatment can decrease tumor volume to a similar extent as the standard chemotherapeutic agent gemcitabine. Furthermore, combination therapy of SW-43 with gemcitabine resulted in a superior effect in stabilizing tumor volume.[5]

Experimental Protocols

This assay is fundamental for determining the binding affinity of test compounds. The causality behind this experimental choice is to directly measure the interaction between the inhibitor and its target receptor.

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing σ2 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.[6]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [3H]DTG) and varying concentrations of the test compound. To ensure specific binding to σ2 receptors, a masking ligand for σ1 receptors (e.g., (+)-pentazocine) is included.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

To assess the cytotoxic effects of the inhibitors, a cell viability assay such as the MTT assay is employed. This choice is based on its ability to provide a quantitative measure of metabolically active, and therefore viable, cells.[8][9][10][11]

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with various concentrations of the 9-azabicyclo[3.3.1]nonane-based inhibitor or a control compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.

II. Dopamine Transporter (DAT) Inhibitors: Implications for Neurological Disorders

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is implicated in various neurological and psychiatric disorders.[12] The 9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of DAT inhibitors.

Comparative In Vitro Efficacy

A study evaluating a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives found that they were significantly less potent than cocaine and other tropane analogs at the dopamine transporter. The in vitro binding affinity (Ki) of these derivatives was in the micromolar range (2-14 µM), which is approximately 100-fold less potent than cocaine.[13][14] This suggests that the cocaine-binding site at the DAT is highly sensitive to structural modifications in this region of the molecule.[13]

CompoundScaffoldDAT Ki (µM)Reference
9-Azabicyclo[3.3.1]nonane Derivatives 9-Azabicyclo[3.3.1]nonane 2 - 14[13][14]
CocaineTropane~0.1 - 0.5[13]
NomifensineTetrahydroisoquinoline0.015[15]
GBR 12909Piperazine0.005[15]

This data highlights the challenges in designing highly potent DAT inhibitors based on the 9-azabicyclo[3.3.1]nonane scaffold that can effectively compete with established inhibitors like cocaine and its analogs.

Experimental Protocols

Similar to the sigma receptor assay, a radioligand binding assay is used to determine the affinity of test compounds for the DAT. The rationale is to directly quantify the binding interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a brain region rich in DAT, such as the rat caudate-putamen.[6][13]

  • Incubation: Incubate the membranes with a specific DAT radioligand (e.g., [3H]WIN 35,428 or [3H]BTCP) and varying concentrations of the 9-azabicyclo[3.3.1]nonane-based inhibitor.[15][16]

  • Filtration and Washing: Separate bound and free radioligand by filtration and wash the filters.[6]

  • Quantification and Analysis: Quantify the radioactivity and calculate the Ki value as described previously.

III. Cholinesterase Inhibitors: A Potential Avenue for Alzheimer's Disease

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. While the exploration of 9-azabicyclo[3.3.1]nonane-based cholinesterase inhibitors is an emerging area, the principles of their evaluation can be guided by established methods for other cholinesterase inhibitors.

Comparative Efficacy of Existing Cholinesterase Inhibitors

A comparison of currently approved cholinesterase inhibitors provides a benchmark for evaluating novel compounds.

CompoundIC50 for AChE (nM)Selectivity for AChE over BuChEReference
Donepezil 6.7High[17]
Rivastigmine4.3Moderate[17]
Galantamine-Moderate[17]
Physostigmine0.67-[17]
Tacrine77None[17]

Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, is a common reference compound in these studies.[17]

Experimental Protocols

The Ellman's assay is a simple and reliable colorimetric method for measuring cholinesterase activity and the potency of inhibitors. The choice of this assay is due to its high throughput and sensitivity.[18][19][20][21]

Caption: Principle of the Ellman's Assay for Acetylcholinesterase (AChE) Activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme.[18]

  • Reaction Mixture: In a microplate well, combine the buffer, DTNB, the enzyme, and the test inhibitor at various concentrations.

  • Initiate Reaction: Start the reaction by adding the substrate (ATCI).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[18]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold provides a versatile and promising platform for the design of inhibitors targeting a range of biologically important molecules. As demonstrated, derivatives of this scaffold have shown particularly high potency and selectivity as sigma-2 receptor ligands, with significant potential in cancer therapy. While their efficacy as dopamine transporter and cholinesterase inhibitors appears to be more modest compared to existing drugs, the rigid nature of the scaffold offers ample opportunities for further structural modifications to enhance their activity.

The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel inhibitors. By combining in vitro binding and functional assays with in vivo efficacy studies, researchers can gain a thorough understanding of the therapeutic potential of 9-azabicyclo[3.3.1]nonane-based compounds and pave the way for the development of next-generation therapeutics.

References

  • Mach, R. H., & Hawkins, W. G. (2010). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PET clinics, 5(4), 449–461.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Carroll, F. I., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of medicinal chemistry, 39(24), 4744–4749.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • American Chemical Society. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • ResearchGate. (n.d.). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical biochemistry, 464, 36–38.
  • ResearchGate. (n.d.). Sigma-2 Receptor as a Potential Drug Target.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Perelman School of Medicine at the University of Pennsylvania. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-.
  • American Chemical Society. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1634–1646.
  • American Chemical Society. (1995). Synthesis, Cocaine Receptor Affinity, and Dopamine Uptake Inhibition of Several New 2.beta.-Substituted 3.beta.-Phenyltropanes. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3??
  • ResearchGate. (n.d.). Sigma-2 ligands have high affinity for pancreas cancer and decrease....
  • Zeng, C., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222–1231.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
  • Sigma-Aldrich. (n.d.).
  • SciELO. (2019). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.
  • Kosasa, T., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(7), 469–474.
  • Frontiers. (2020).
  • ResearchGate. (n.d.). % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes..

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Azabicyclo[3.3.1]nonane and its derivatives, such as the widely used oxidizing agent 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), are powerful tools in modern organic synthesis and drug development.[1][2] Their unique bicyclic structure underpins their utility as catalysts and complex molecular building blocks.[3] However, this reactivity profile also necessitates a rigorous and informed approach to their handling and disposal. Improper disposal not only poses significant safety risks to laboratory personnel but can also lead to long-term environmental harm.[4] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 9-Azabicyclo[3.3.1]nonane, ensuring the protection of both researchers and the environment.

Section 1: Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. The disposal plan for 9-Azabicyclo[3.3.1]nonane is directly informed by its toxicological and physical properties. While the complete toxicological profile has not been exhaustively investigated, the available data mandates a cautious approach.[5]

Key Hazards Associated with 9-Azabicyclo[3.3.1]nonane Derivatives:

Hazard ClassGHS Hazard StatementCausality and Scientific Rationale
Acute Oral Toxicity H302: Harmful if swallowed[1][6][7]The amine structure can be readily absorbed and interfere with biological processes upon ingestion.
Serious Eye Damage H318: Causes serious eye damage[1][6]As a basic amine compound, it can cause severe irritation and chemical burns to sensitive eye tissues upon contact.
Skin Irritation H315: Causes skin irritation[7]Prolonged or repeated contact with skin can lead to irritation and dermatitis.
Respiratory Irritation May cause respiratory irritation[5]If the solid material becomes airborne as dust, inhalation can irritate the mucous membranes and respiratory tract.
Aquatic Toxicity R52/53: Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[4]Release into waterways can disrupt aquatic ecosystems. The nitrogenous heterocyclic structure may not be readily biodegradable.
Physical Hazard Combustible Solid[1]While not highly flammable, it can burn if ignited, producing hazardous combustion byproducts.

Expert Insight: The lack of comprehensive long-term toxicity data means we must operate under the precautionary principle. All waste containing this compound should be treated as hazardous until proven otherwise, and environmental release must be strictly avoided.[6][8]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper containment and personal protection are non-negotiable prerequisites for safe disposal. All handling, including accumulation for disposal, must be performed in a well-ventilated area, preferably within a chemical fume hood.[5][8]

Table of Required PPE for Handling 9-Azabicyclo[3.3.1]nonane Waste:

TaskMinimum Required PPEScientific Rationale
Routine Waste Collection (e.g., weighing solids, adding to waste container)Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatPrevents incidental skin and eye contact.[5][6]
Spill Cleanup Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat or Chemical-Resistant ApronProvides enhanced protection against splashes and direct contact with a larger quantity of the material.[6][7]
Handling Bulk Containers / Potential for Dusting All of the above, plus an appropriate respirator (e.g., N95 for nuisance dust, or higher-level cartridge respirators for significant aerosolization)[5]Mitigates the risk of respiratory tract irritation from inhaling airborne particles.[5]

Causality Behind PPE Choices: The selection of PPE is a direct response to the identified hazards. Chemical splash goggles are mandated over safety glasses during spill cleanup due to the H318 risk of serious eye damage.[1] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination after handling.[5]

Section 3: Waste Characterization, Segregation, and Labeling

Before disposal, the waste must be correctly characterized according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Step-by-Step Waste Characterization and Handling:

  • Hazardous Waste Determination: Your institution's Environmental Health and Safety (EH&S) office will make the final determination, but laboratory personnel must make an initial assessment.[11] Waste containing 9-Azabicyclo[3.3.1]nonane should be managed as hazardous waste.

  • Segregation: Do NOT mix 9-Azabicyclo[3.3.1]nonane waste with other waste streams.[12] Keeping amine waste separate from other chemicals, especially acids and oxidizing agents, prevents potentially hazardous reactions in the waste container.[12]

  • Container Selection: Use only appropriate, compatible containers for waste storage, preferably high-density polyethylene (HDPE).[13] The container must be in good condition with a secure, screw-top cap to prevent leaks or the release of fumes.[12][13]

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "9-Azabicyclo[3.3.1]nonane" (and any relevant derivatives)

    • An accurate list of all container contents

    • The date accumulation started

    • The specific hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area should be under the control of laboratory personnel, away from drains, and in secondary containment to manage potential leaks.

Section 4: Disposal Protocols

The following protocols provide step-by-step guidance for managing different forms of 9-Azabicyclo[3.3.1]nonane waste.

Protocol 4.1: Routine Disposal of Solid Waste and Contaminated Materials

This protocol applies to residual solids, contaminated weigh boats, gloves, and other disposable labware.

  • Work Area: Conduct all waste handling inside a certified chemical fume hood.

  • Collection: Carefully place solid 9-Azabicyclo[3.3.1]nonane waste and items lightly contaminated with it (e.g., weigh paper, pipette tips) into a designated hazardous waste bag or directly into the labeled solid waste container.

  • PPE Disposal: Contaminated gloves, bench pads, and other disposable PPE should be collected in the same solid waste stream.

  • Container Management: Keep the main waste container securely closed at all times, except when adding waste.[13] Do not overfill the container; leave at least 10% headspace to allow for expansion.[13]

  • Pickup Request: Once the container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check with your institution), contact your EH&S department for pickup.[16]

Protocol 4.2: Emergency Protocol for Spill Management

This protocol outlines the immediate actions required in the event of a spill.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. Evacuate the area if the spill is large or if dust has become airborne.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2 for spill response.[5][6]

  • Containment: Prevent the spill from spreading or entering any drains.[5][8] Use a spill containment kit with absorbent pads or sand for this purpose.

  • Cleanup (Solid Spill): Gently sweep up the solid material, avoiding the creation of dust.[5] Place the swept material and any contaminated absorbents into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (consult the SDS or your EH&S office) and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office, regardless of size.

Waste Management Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of 9-Azabicyclo[3.3.1]nonane waste in a laboratory setting.

G start Waste Generation (e.g., reaction residue, spill) characterize Step 1: Characterize Waste Is it 9-Azabicyclo[3.3.1]nonane or contaminated with it? start->characterize segregate Step 2: Segregate Place in a dedicated, compatible container. DO NOT MIX with other waste streams. characterize->segregate label_container Step 3: Label Container - 'Hazardous Waste' - Chemical Name & Contents - Accumulation Start Date - Hazard Information segregate->label_container store Step 4: Store Safely - Closed container - Designated Satellite Accumulation Area - Secondary Containment label_container->store spill Accidental Spill Occurs store->spill pickup Step 5: Arrange Disposal Container is full or time limit reached? store->pickup spill_protocol Follow Emergency Spill Protocol (4.2) - Evacuate & Alert - Don PPE - Contain & Clean - Dispose of cleanup material as hazardous waste spill->spill_protocol spill_protocol->segregate ehs Contact EH&S for Pickup Transfer to licensed waste disposal professional. pickup->ehs incinerate Terminal Disposal High-Temperature Incineration with Afterburner & Scrubber ehs->incinerate

Caption: Decision workflow for 9-Azabicyclo[3.3.1]nonane waste management.

Section 5: The Terminal Disposal Pathway

For researchers, the disposal process ends with a handoff to a licensed professional waste disposal service.[5][12] It is crucial to understand the ultimate fate of this waste to appreciate the importance of proper segregation and handling.

Recommended Disposal Method: High-Temperature Incineration

The universally recommended disposal method for 9-Azabicyclo[3.3.1]nonane and similar nitrogen-containing organic compounds is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[5][8][17]

  • Scientific Rationale: Incineration is a destruction technology. The high temperatures in a chemical incinerator break the chemical bonds of the 9-Azabicyclo[3.3.1]nonane molecule, converting it primarily to carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[18]

  • Role of Afterburners and Scrubbers: The afterburner ensures complete destruction of any potentially hazardous organic byproducts of incomplete combustion.[18] Because the starting material contains nitrogen, its combustion will generate NOx, which are atmospheric pollutants.[18][19] A flue gas scrubber is essential to neutralize these acidic gases before they are released into the atmosphere.[17]

Expert Insight: Landfilling is not an appropriate disposal method for this compound due to its potential to leach into the environment and cause long-term harm to aquatic ecosystems.[4] Chemical neutralization is also not a viable option for the primary compound itself, as it does not destroy the core organic structure.

Section 6: Regulatory Compliance and Record-Keeping

Adherence to institutional and national regulations is mandatory. In the U.S., the EPA's regulations under RCRA, particularly the standards for academic laboratories, provide the legal framework for hazardous waste management.[16]

  • Laboratory Management Plan: Your institution is required to have a Laboratory Management Plan that specifies best practices for waste handling.[16] Be familiar with this document.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[20] When the waste is collected, you will sign a manifest that tracks the waste from your lab to its final disposal site (a "cradle-to-grave" system).[20] This documentation is a legal requirement and your proof of compliant disposal.

By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.

References

  • Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • ChemBK. (n.d.). 9-Azabicyclo[3.3.1]nonane N-oxyl - Risk and Safety.
  • Guidechem. (n.d.). 9-Azabicyclo[3.3.1]nonane n-oxyl (CAS No. 31785-68-9) SDS.
  • Sigma-Aldrich. (n.d.). 9-Azabicyclo 3.3.1 nonane N-oxyl 0.95 ABNO.
  • Echemi. (n.d.). Endo-3-amine-9-methyl-9-azabicyclo[5][6][6]nonane di Safety Data Sheets. Retrieved from Echemi website.

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
  • ChemScene. (n.d.). 31785-68-9 | 9-Azabicyclo[3.3.1]nonane n-oxyl.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273.
  • Enamine. (n.d.). Safety Data Sheet - tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet QN-9306.
  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Control Technologies for the 21st Century.
  • Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture.
  • EIEPD. (n.d.). Neutralizing Amine.
  • ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ResearchGate. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO) | Request PDF.
  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals.
  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of California, Berkeley EH&S. (n.d.). Neutralization Guide.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • Coastal Chemical. (n.d.). Reclaiming.
  • BenchChem. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling of 9-Azabicyclo[3.3.1]nonane and its derivatives in a laboratory setting. As drug development professionals, our primary responsibility extends beyond innovation to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, fostering a deep-rooted culture of safety and trust in our experimental practices.

Immediate Safety Profile: Understanding the Hazard

9-Azabicyclo[3.3.1]nonane and its analogues are heterocyclic aliphatic amines. While specific toxicological data for the parent compound is not exhaustively detailed in all public literature, the available Safety Data Sheets (SDS) for its derivatives provide a clear and consistent hazard profile. The primary risks are associated with its irritant and corrosive properties, and potential for harm if ingested.[1][2][3][4]

A synthesized summary of the GHS Hazard classifications from various sources is presented below. This table should be considered the foundation upon which all handling protocols are built.

Hazard Class Category Hazard Statement Key Precautionary Statement Source Citations
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2][3][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3][4][7]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3][4]

The Core Directive: A Risk-Based Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist. It is a dynamic risk assessment process. The "right" level of protection is dictated by the scale of the operation, the physical form of the chemical (solid vs. solution), and the potential for aerosol generation. The following diagram illustrates the decision-making logic for PPE selection.

PPE_Selection_Logic cluster_assessment Risk Assessment cluster_ppe Required PPE Level Start Start: Planning to handle 9-Azabicyclo[3.3.1]nonane Scale Scale of Operation? Start->Scale Aerosol Potential for Aerosol or Dust Generation? Scale->Aerosol Small Scale (<1g) Benchtop Scale->Aerosol Large Scale (>1g) or Solutions BasePPE Baseline PPE: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Lab Coat Aerosol->BasePPE No (e.g., weighing solid carefully) EnhancedPPE Enhanced PPE: - Baseline PPE + - Chemical Splash Goggles - Full-face Shield Aerosol->EnhancedPPE Yes (e.g., vortexing, sonicating, transferring solutions) MaxPPE Maximum Containment: - Enhanced PPE + - Approved Respirator - Chemical Resistant Apron/Suit Aerosol->MaxPPE High (e.g., heating, pressure reactions, large volume transfers) BasePPE->EnhancedPPE Escalate if conditions change EnhancedPPE->MaxPPE Escalate if conditions change

Caption: PPE selection flowchart based on operational risk.

Detailed PPE Protocols: A Step-by-Step Guide

Respiratory Protection: Guarding Against Irritation

The risk of respiratory tract irritation necessitates stringent control over inhalation exposure.[1][2][3]

  • Baseline Operations: For all handling, work must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8][9]

  • When a Respirator is Required: If there is a failure of the primary engineering control (fume hood) or during large-scale transfers where vapors or dust may escape, respiratory protection is mandatory.

  • Selection:

    • For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[1][9]

    • For operations with potential vapor exposure or higher contamination levels, a respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[9] A full-face respirator provides the dual benefit of protecting the respiratory system and the eyes.

  • Protocol:

    • Ensure you are fit-tested for the selected respirator model as per OSHA requirements.

    • Inspect the respirator, including straps and cartridges, before each use.

    • Perform a positive and negative pressure seal check each time you don the respirator.

    • Work with a steady, deliberate pace to avoid compromising the respirator's seal.

Hand Protection: The First Line of Defense

Given that 9-Azabicyclo[3.3.1]nonane causes skin irritation, gloves are a critical barrier.[1][2][7]

  • Selection: Use compatible chemical-resistant gloves.[7] While specific breakthrough times for this compound are not readily published, nitrile gloves are a standard and robust choice for many amine-based compounds. Always consult the glove manufacturer's compatibility charts for specific recommendations.

  • Protocol: The Double-Gloving Technique

    • Don the first pair of nitrile gloves, ensuring they are pulled over the cuff of your lab coat sleeve.

    • Don a second, outer pair of gloves. This provides redundancy in case of a tear or pinhole in the outer glove and simplifies the doffing process.

    • Inspection is Mandatory: Before use, visually inspect gloves for any signs of degradation or perforation.[1][7]

    • Proper Removal: Use a proper glove removal technique, touching only the outer surface of the glove with another gloved hand, and the inner surface with your bare hand to avoid skin contact with the product.[7][9]

    • Dispose of contaminated gloves immediately in the designated chemical waste container.[1]

    • Wash hands thoroughly with soap and water after every use.[5][7]

Eye and Face Protection: Preventing Serious Damage

The potential for serious eye damage is a significant hazard.[1][5][6][7]

  • Baseline: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.

  • Enhanced Protection: When handling solutions, performing transfers, or any activity with a splash risk, upgrade to chemical splash goggles.[8]

  • Maximum Protection: For large-volume work or reactions with a higher risk of splashing or pressure release, a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.

  • Emergency Preparedness: Ensure an eyewash station is unobstructed and has been tested within the last month. Be prepared to flush eyes for at least 15 minutes in case of contact.[5][7]

Body Protection: A Barrier for Your Skin

A standard flame-resistant lab coat is the minimum requirement. For larger-scale operations or situations with a high splash potential, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[1] Protective boots may be required depending on the scale of the operation.[7]

Operational Workflow: A Self-Validating System for Safe Handling

This workflow integrates PPE protocols into the entire lifecycle of the chemical in the lab, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A 1. Review SDS & Assess Risk B 2. Select & Inspect PPE (Based on Risk) A->B C 3. Prepare Fume Hood & Spill Kit B->C D 4. Don PPE (Proper Sequence) C->D E 5. Retrieve Chemical from Storage D->E F 6. Perform Work (e.g., weighing, reaction setup) E->F G 7. Decontaminate Work Area F->G H 8. Segregate & Label Chemical Waste G->H I 9. Doff PPE (Contaminated items first) H->I J 10. Wash Hands Thoroughly I->J

Caption: Step-by-step safe handling workflow.

Emergency and Disposal Plans

Emergency Response
  • Spills: Evacuate unnecessary personnel.[1][9] Wearing appropriate PPE, contain the spill with an inert absorbent material. Sweep up the material, place it in a suitable, closed container for disposal, and wash the spill site after pickup is complete.[1][7] Ensure adequate ventilation.[7]

  • First Aid:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][7][9]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

    • In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[1][7]

Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7][9]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be disposed of as unused product in a designated, sealed, and properly labeled hazardous waste container.[1][7]

  • Regulations: Adhere strictly to all federal, state, and local environmental regulations for chemical waste disposal.[7]

References

  • Indagoo Research Chemicals, Safety Data Sheet. [Link]

  • PubChem, 9-Azabicyclo(3.3.1)nonane n-oxyl Compound Summary. [Link]

  • PubChem, 9-Azabicyclo(3.3.1)nonane hydrochloride Compound Summary. [Link]

  • Organic Syntheses, Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Capot Chemical, MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]

  • Angene Chemical, Safety Data Sheet. [Link]

  • National Institute for Occupational Safety and Health (NIOSH), Pocket Guide to Chemical Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA), Worker Exposures to Volatile Amines. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH Pocket Guide to Chemical Hazards - Nonane. [Link]

  • PubChem, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Compound Summary. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]

  • Occupational Safety and Health Administration (OSHA), Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Occupational Safety and Health Administration (OSHA), Chemical Hazards and Toxic Substances - Standards. [Link]

  • Occupational Safety and Health Administration (OSHA), Guidance For Hazard Determination. [Link]

  • Occupational Safety and Health Administration (OSHA), Technical Manual (OTM) - Section III: Chapter 1. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonane
Reactant of Route 2
9-Azabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.